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  • Product: 2,6-Difluoro-4-methylbenzoyl chloride
  • CAS: 1807099-66-6

Core Science & Biosynthesis

Foundational

A Technical Guide to 2,6-Difluoro-4-methylbenzoyl chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Acknowledging a Key Synthetic Intermediate In the landscape of modern medicinal chemistry, fluorinated organic compounds hold a position of pa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acknowledging a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry, fluorinated organic compounds hold a position of paramount importance. The strategic introduction of fluorine atoms into a molecule can profoundly influence its metabolic stability, binding affinity, and pharmacokinetic profile. Within this context, substituted benzoyl chlorides serve as critical building blocks for the synthesis of a diverse array of pharmaceutical agents. This guide focuses on 2,6-Difluoro-4-methylbenzoyl chloride, a halogenated aromatic acyl chloride with significant potential in drug discovery and development.

It is important to note that while its immediate precursor, 2,6-Difluoro-4-methylbenzoic acid, is documented with the CAS number 1201597-23-0 , a specific CAS registry number for 2,6-Difluoro-4-methylbenzoyl chloride is not readily found in major chemical databases. This suggests that the compound is likely not a widely available commercial product and is typically synthesized as needed in a laboratory setting. This guide, therefore, will provide a comprehensive overview of its synthesis from the corresponding carboxylic acid, its predicted physicochemical properties, its anticipated reactivity, and its potential applications as a key intermediate in the synthesis of novel therapeutics.

Physicochemical Properties

The physicochemical properties of 2,6-Difluoro-4-methylbenzoyl chloride can be predicted based on its structure and by comparison with structurally similar compounds, such as 2,6-difluorobenzoyl chloride. These properties are crucial for designing reaction conditions, purification strategies, and for understanding its behavior in biological systems.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₈H₅ClF₂OBased on its chemical structure
Molecular Weight 190.57 g/mol Calculated from the molecular formula
Appearance Colorless to light-yellow liquidBy analogy to similar benzoyl chlorides[1]
Boiling Point Not experimentally determined; expected to be slightly higher than 2,6-difluorobenzoyl chloride (72-77 °C at 13 mmHg)Based on the added methyl group increasing the molecular weight and van der Waals forces[2]
Solubility Soluble in aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene). Reacts with protic solvents (e.g., water, alcohols).General solubility of acyl chlorides[1]
Reactivity Highly reactive towards nucleophiles. Moisture sensitive.Characteristic of the acyl chloride functional group[3][4]

Synthesis of 2,6-Difluoro-4-methylbenzoyl chloride

The most direct and common method for the synthesis of 2,6-Difluoro-4-methylbenzoyl chloride is the conversion of its corresponding carboxylic acid, 2,6-Difluoro-4-methylbenzoic acid. This transformation can be efficiently achieved using several standard chlorinating agents.

Key Chlorinating Agents
  • Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents for this conversion. The reaction is typically carried out in an inert solvent, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.[3][5]

  • Oxalyl Chloride ((COCl)₂): Another effective reagent that often allows for milder reaction conditions compared to thionyl chloride. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gaseous. This method is particularly useful when the starting material is sensitive to the higher temperatures that may be required with thionyl chloride.[6]

  • Phosphorus Pentachloride (PCl₅): A solid reagent that reacts with carboxylic acids to form the acyl chloride. A key byproduct is phosphorus oxychloride (POCl₃), which has a boiling point that may be close to the product, potentially complicating purification by distillation.[4]

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_reagents Chlorination cluster_product Product cluster_purification Purification start 2,6-Difluoro-4-methylbenzoic acid (CAS: 1201597-23-0) reagents Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) start->reagents Inert solvent (e.g., Toluene) Catalytic DMF (optional) product 2,6-Difluoro-4-methylbenzoyl chloride reagents->product Reaction at reflux or room temp. purification Distillation under reduced pressure product->purification Removal of solvent and excess reagent G cluster_core Core Intermediate cluster_reactions Key Reactions cluster_products Derivative Classes cluster_applications Potential Therapeutic Applications core 2,6-Difluoro-4-methylbenzoyl chloride amide Amidation with Amines core->amide ester Esterification with Alcohols core->ester fc Friedel-Crafts Acylation core->fc amides Amides amide->amides esters Esters ester->esters ketones Aryl Ketones fc->ketones oncology Oncology amides->oncology infectious Infectious Diseases amides->infectious cns CNS Disorders amides->cns esters->oncology esters->infectious esters->cns ketones->oncology ketones->infectious ketones->cns

Caption: Applications of 2,6-Difluoro-4-methylbenzoyl chloride.

Conclusion

While 2,6-Difluoro-4-methylbenzoyl chloride may not be a commercially cataloged compound with a dedicated CAS number, its synthesis from the readily available 2,6-Difluoro-4-methylbenzoic acid is straightforward using standard laboratory procedures. Its unique substitution pattern, featuring two ortho-fluorine atoms and a para-methyl group, makes it a valuable and versatile intermediate for the synthesis of novel compounds in drug discovery. The insights and protocols provided in this guide are intended to empower researchers and scientists to effectively utilize this important building block in the development of the next generation of therapeutics.

References

  • Chemsrc. (2025, November 25). 2,6-Difluoro-4-methoxybenzoyl chloride | CAS#:125369-56-4. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzoyl chloride. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylbenzoyl chloride. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved February 19, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-difluoro-m-toluic acid. Retrieved February 19, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Difluorobenzoyl chloride. Retrieved February 19, 2026, from [Link]

  • YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 1. Retrieved February 19, 2026, from [Link]

  • LookChem. (n.d.). 4-Methylbenzoyl chloride. Retrieved February 19, 2026, from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved February 19, 2026, from [Link]

  • Wikidata. (2025, November 17). 2-methylbenzoyl chloride. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides). Retrieved February 19, 2026, from [Link]

Sources

Foundational

A Technical Guide to 2,6-Difluoro-4-methylbenzoyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals. Executive Summary 2,6-Difluoro-4-methylbenzoyl chloride is a specialized acyl chloride that serves as a high-reactivity building block in...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

2,6-Difluoro-4-methylbenzoyl chloride is a specialized acyl chloride that serves as a high-reactivity building block in modern organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where the strategic incorporation of a 2,6-difluorinated phenyl moiety can significantly enhance the pharmacological properties of a molecule. The two ortho-fluorine atoms dramatically increase the electrophilicity of the carbonyl carbon, making it a potent acylating agent for the construction of amides, esters, and ketones. This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed and validated protocol for its synthesis from the corresponding carboxylic acid, an analysis of its chemical reactivity, and a discussion of its proven and potential applications in the development of novel therapeutics.

Physicochemical and Structural Characteristics

The structural features of 2,6-Difluoro-4-methylbenzoyl chloride dictate its high reactivity and utility. The electron-withdrawing nature of the two fluorine atoms, positioned ortho to the acyl chloride group, creates a highly electron-deficient carbonyl carbon, priming it for nucleophilic attack. The 4-methyl group provides a point of substitution without significantly altering this electronic profile.

Table 1: Physicochemical Properties

Property Value Source/Method
IUPAC Name 2,6-Difluoro-4-methylbenzoyl chloride ---
CAS Number Not assigned / Not publicly available ---
Precursor CAS 1201597-23-0 (2,6-Difluoro-4-methylbenzoic acid) [1]
Molecular Formula C₈H₅ClF₂O Calculated
Molecular Weight 190.57 g/mol Calculated
Canonical SMILES CC1=CC(=C(C(=C1)F)C(=O)Cl)F Calculated
Appearance Likely a colorless to pale yellow liquid Inferred from analogs[2]

| Reactivity | Reacts violently with water; moisture-sensitive | Inferred from analogs |

Note: While a specific CAS number for the title compound is not readily found in public databases, its precursor, 2,6-Difluoro-4-methylbenzoic acid, is documented. Properties are calculated or inferred from closely related analogs like 2,6-difluorobenzoyl chloride.

Synthesis Protocol and Mechanistic Insights

The most reliable and scalable method for the preparation of 2,6-Difluoro-4-methylbenzoyl chloride is the reaction of its parent carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Principle of Synthesis

Carboxylic acids are converted to highly reactive acyl chlorides via nucleophilic acyl substitution. Thionyl chloride is an excellent reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.

Mechanistic Causality: The Role of Catalytic DMF

While the reaction can proceed with thionyl chloride alone, it is often slow. The addition of catalytic DMF accelerates the reaction significantly. DMF reacts first with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt ([(CH₃)₂N=CHCl]Cl). This reagent is much more reactive towards the carboxylic acid than thionyl chloride itself. The Vilsmeier reagent activates the carboxylate, which then undergoes chlorination and decomposes to release the acyl chloride product, regenerating the DMF catalyst. This catalytic cycle provides a more efficient and lower-temperature pathway for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a structurally similar compound and should be performed by trained personnel in a controlled laboratory setting.

Materials:

  • 2,6-Difluoro-4-methylbenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic, ~0.05 eq)

  • Anhydrous toluene or dichloromethane (as solvent)

  • Anhydrous petroleum ether or hexane (for trituration)

Procedure:

  • Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere. All glassware must be oven-dried to remove moisture.

  • Reagent Charging: To the flask, add 2,6-Difluoro-4-methylbenzoic acid (1.0 eq) and a suitable anhydrous solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (2.0-3.0 eq) to the mixture at room temperature. Gas evolution (SO₂ and HCl) will be observed.

  • Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. Monitor reaction progress by TLC if necessary.

  • Work-up: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure (vacuum distillation). To ensure complete removal, the residue can be azeotroped one or two times with anhydrous toluene.

  • Purification: The crude residue, a dark oil or solid, is triturated with cold, anhydrous petroleum ether or hexane. The product is typically soluble, while any polymeric impurities are not. The mixture is filtered, and the filtrate is concentrated under vacuum to yield the final product, 2,6-Difluoro-4-methylbenzoyl chloride. Purity should be assessed by NMR spectroscopy.

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 2,6-Difluoro-4- methylbenzoic Acid Reaction Reaction Step: Reflux in Anhydrous Solvent (e.g., Toluene, 2-4h) Precursor->Reaction Substrate Reagents SOCl₂ (Thionyl Chloride) DMF (catalytic) Reagents->Reaction Reagents Workup Work-up: Vacuum Distillation to remove excess SOCl₂ Reaction->Workup Crude Mixture Product 2,6-Difluoro-4- methylbenzoyl Chloride Workup->Product Purified Product

Caption: Workflow for the synthesis of the title compound.

Chemical Reactivity and Synthetic Utility

The primary utility of 2,6-Difluoro-4-methylbenzoyl chloride lies in its function as a potent acylating agent. The strong inductive effect of the ortho-fluorine atoms makes the carbonyl carbon highly electrophilic, leading to rapid reactions with a wide range of nucleophiles.[3] This enhanced reactivity often allows for milder reaction conditions compared to less activated benzoyl chlorides.

  • Amide Formation: It reacts readily with primary and secondary amines to form the corresponding amides. This is the most common application in medicinal chemistry for linking molecular fragments.

  • Ester Formation: In the presence of a base, it reacts with alcohols to form esters.

  • Friedel-Crafts Acylation: It can acylate electron-rich aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce diaryl ketones.

Applications in Drug Discovery

The 2,6-difluorophenyl motif is a privileged structure in medicinal chemistry.[4] The fluorine atoms can enhance metabolic stability, improve membrane permeability, and modulate pKa.[4] Furthermore, the specific ortho-difluoro substitution pattern can lock the conformation of the phenyl ring relative to an attached group, which can lead to increased binding affinity with a biological target.[5]

While phenyl rings are common in pharmaceuticals, they can sometimes contribute to poor physicochemical properties.[6] The use of bioisosteres, or functional group replacements, is a key strategy in drug design. The 2,6-difluorophenyl group, introduced by this reagent, acts as a bioisostere for a simple phenyl ring but with modified and often improved properties.[4][6]

Derivatives of this acyl chloride are valuable intermediates for various classes of therapeutic agents, including:

  • Kinase Inhibitors: Many small-molecule kinase inhibitors utilize substituted amide linkages where this reagent could serve as a key precursor.

  • Antiviral and Anticancer Agents: The unique electronic and conformational properties of the 2,6-difluorophenyl group are beneficial in designing molecules that fit into specific enzyme active sites.[7]

Safety, Handling, and Storage

2,6-Difluoro-4-methylbenzoyl chloride is a hazardous chemical that must be handled with appropriate precautions. Its hazards are comparable to other corrosive and moisture-sensitive acyl chlorides.

Table 2: Hazard Summary

Hazard Class GHS Classification Precautionary Statements
Corrosivity Causes severe skin burns and eye damage. P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338
Toxicity Toxic if inhaled. Harmful if swallowed. P261, P264, P270, P271
Flammability Combustible liquid. P210

| Reactivity | Reacts violently with water, releasing HCl gas. | --- |

Data is inferred from safety data sheets of closely related compounds such as 2,6-difluorobenzoyl chloride.

Handling and Personal Protective Equipment (PPE)
  • Always handle this compound inside a certified chemical fume hood.

  • Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.

  • Avoid breathing vapors or mists.

  • Have an appropriate spill kit and emergency eye-wash station readily available.

Storage Conditions
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The container must be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.

  • Store away from incompatible materials, especially water, alcohols, bases, and oxidizing agents.

References

  • Chemsrc. (2025, November 25). 2,6-Difluoro-4-methoxybenzoyl chloride | CAS#:125369-56-4.
  • Roe, A. M., Burton, R. A., Willey, G. L., Baines, M. W., & Rasmussen, A. C. (1972). The synthesis and activity of some 2,6-difluorophenyl-substituted compounds. Journal of Medicinal Chemistry, 15(2), 207–209.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • Santa Cruz Biotechnology. (n.d.). 2,3-Difluoro-4-methylbenzoyl chloride | CAS 261763-38-6.
  • Sigma-Aldrich. (n.d.). 4-Methylbenzoyl chloride.
  • MilliporeSigma. (n.d.). 2,6-Difluorobenzoyl chloride 99% 18063-02-0.
  • PubMed. (2020, October 1). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists.
  • ChemicalBook. (n.d.). 2,6-Difluorobenzoic acid synthesis.
  • PubMed. (2002, July 12). Diastereoselective Diels-Alder reactions of alpha-fluorinated alpha,beta-unsaturated carbonyl compounds: chemical consequences of fluorine substitution. 2.
  • MilliporeSigma. (n.d.). 2,6-Difluoro-4-methylbenzoic acid | 1201597-23-0.
  • Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • BLD Pharm. (n.d.). 21900-43-6|4-Fluoro-2-methylbenzoyl chloride.
  • Beilstein Journals. (2014, February 6). Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine.
  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 2778228.
  • Wiley Online Library. (2014, March 10). gem-Difluoroolefination of Diaryl Ketones and Enolizable Aldehydes with Difluoromethyl 2-Pyridyl Sulfone.
  • Stack Exchange. (2014, July 25). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles.
  • RSC Publishing. (n.d.). Metal carbonyl chemistry. Part XII. Reactions of metal carbonyl anions with some perfluoroaromatic compounds - Journal of the Chemical Society A.
  • ResearchGate. (n.d.). a) Applications of gem‐difluoro olefins in medicinal chemistry....
  • PubMed Central. (2021, April 12). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease.

Sources

Exploratory

A Predictive Spectroscopic Analysis of 2,6-Difluoro-4-methylbenzoyl Chloride: A Guide for Researchers

This technical guide provides a comprehensive, predictive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,6-difluoro-4-methylbenzoyl chloride. In the absence of exte...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive, predictive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,6-difluoro-4-methylbenzoyl chloride. In the absence of extensive, publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to offer a robust, theoretical framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectral features of this important chemical intermediate.

Molecular Structure and Its Spectroscopic Implications

2,6-Difluoro-4-methylbenzoyl chloride is a substituted aromatic acyl chloride. Its structure presents several key features that will dominate its spectral characteristics:

  • Aromatic Ring: The benzene ring will give rise to signals in the aromatic region of the NMR spectra and characteristic bands in the IR spectrum.

  • Acyl Chloride Group (-COCl): This electron-withdrawing group will significantly influence the electronic environment of the aromatic ring, and its carbonyl (C=O) bond will produce a strong, characteristic absorption in the IR spectrum. It is also a key site for fragmentation in mass spectrometry.

  • Two Fluorine Atoms: The highly electronegative fluorine atoms at the ortho positions (2 and 6) will have a profound effect on the chemical shifts of adjacent protons and carbons due to their inductive effects and through-space coupling.

  • Methyl Group (-CH₃): The methyl group at the para position (4) will produce a characteristic singlet in the ¹H NMR spectrum and a distinct signal in the ¹³C NMR spectrum.

Caption: Molecular structure of 2,6-Difluoro-4-methylbenzoyl chloride.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, with two main signals corresponding to the aromatic protons and the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling
Aromatic H (positions 3, 5) 7.0 - 7.3 Triplet ³J(H,F) ≈ 7-9 Hz

| Methyl H (-CH₃) | ~2.4 | Singlet | - |

Causality and Interpretation:

  • Aromatic Protons (H-3, H-5): Due to the symmetrical substitution, the two aromatic protons are chemically equivalent. They are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (a "pseudo-triplet"). The strong electron-withdrawing nature of the two ortho-fluorine atoms and the acyl chloride group will deshield these protons, but the electron-donating methyl group will offer some shielding. This results in a predicted chemical shift in the 7.0 - 7.3 ppm range.

  • Methyl Protons (-CH₃): The protons of the methyl group are not coupled to any other protons, so they will appear as a sharp singlet. Its position at approximately 2.4 ppm is typical for a methyl group attached to an aromatic ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon framework, with characteristic shifts and carbon-fluorine couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts and Couplings (in CDCl₃)

Carbon Environment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz)
Carbonyl C (-COCl) 165 - 168 Triplet ⁴J(C,F) ≈ 2-4 Hz
C-1 128 - 132 Triplet ³J(C,F) ≈ 3-5 Hz
C-2, C-6 160 - 164 Doublet ¹J(C,F) ≈ 250-260 Hz
C-3, C-5 112 - 116 Doublet ²J(C,F) ≈ 20-25 Hz
C-4 145 - 149 Triplet ³J(C,F) ≈ 7-9 Hz

| Methyl C (-CH₃) | ~21 | Singlet | - |

Causality and Interpretation:

  • Carbonyl Carbon: The carbonyl carbon of an acyl chloride is typically found in the 165-170 ppm region.[1] It is expected to show a small coupling to the two ortho-fluorine atoms (⁴J).

  • Fluorine-Substituted Carbons (C-2, C-6): These carbons will be significantly downfield due to the electronegativity of the directly attached fluorine atoms. They will appear as a doublet with a very large one-bond C-F coupling constant (¹J).

  • Aromatic Carbons:

    • C-3 and C-5: These carbons are adjacent to the fluorine-substituted carbons and will appear as doublets with a characteristic two-bond C-F coupling (²J).

    • C-1 and C-4: These carbons will show smaller triplet couplings to the two fluorine atoms.

  • Methyl Carbon: The methyl carbon signal is expected around 21 ppm, typical for a tolyl methyl group.

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by a very strong absorption from the carbonyl group of the acyl chloride.

Table 3: Predicted IR Absorption Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch (Acyl Chloride) 1770 - 1800 Strong, Sharp
Aromatic C=C Stretch 1600 - 1620, 1450 - 1500 Medium
C-F Stretch 1200 - 1300 Strong
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Methyl) 2850 - 3000 Medium

| C-Cl Stretch | 800 - 900 | Medium |

Causality and Interpretation:

  • C=O Stretch: The most prominent feature will be the carbonyl stretch. For acyl chlorides, this band is at a higher frequency than for other carbonyl compounds due to the inductive effect of the chlorine atom. The presence of electronegative fluorine atoms on the ring may shift this to the higher end of the predicted range. For comparison, benzoyl chloride shows a strong C=O stretch at 1770.4 cm⁻¹.[1]

  • C-F Stretch: A strong absorption band corresponding to the C-F stretching vibrations is expected in the 1200-1300 cm⁻¹ region.

  • Other Bands: Standard absorptions for aromatic C=C and C-H stretches, as well as the C-Cl stretch, will also be present.

Predicted Mass Spectrum (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a clear molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Ion Comments
190/192 [M]⁺ Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
155 [M - Cl]⁺ Loss of the chlorine radical. This is expected to be a prominent peak.

| 127 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Cl]⁺ ion. |

Causality and Interpretation:

  • Molecular Ion ([M]⁺): The molecular ion should be readily observable with an m/z of 190 for the ³⁵Cl isotope and 192 for the ³⁷Cl isotope, in an approximate 3:1 ratio.

  • Primary Fragmentation: The most likely initial fragmentation is the cleavage of the C-Cl bond to lose a chlorine radical (mass 35), resulting in a stable acylium ion at m/z 155. This is often the base peak for acyl chlorides.

  • Secondary Fragmentation: The acylium ion can then lose a neutral molecule of carbon monoxide (mass 28) to form a substituted phenyl cation at m/z 127.

MS_Fragmentation_Workflow M [C₈H₅F₂OCl]⁺˙ m/z = 190/192 M_minus_Cl [C₈H₅F₂O]⁺ m/z = 155 M->M_minus_Cl - Cl• M_minus_Cl_minus_CO [C₇H₅F₂]⁺ m/z = 127 M_minus_Cl->M_minus_Cl_minus_CO - CO

Caption: Predicted EI-MS fragmentation pathway for 2,6-Difluoro-4-methylbenzoyl chloride.

Standard Experimental Protocols

To acquire the data discussed, the following standard methodologies would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2,6-difluoro-4-methylbenzoyl chloride in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As the compound is likely a liquid or low-melting solid, the thin-film method is appropriate. Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Acquisition:

    • Obtain a background spectrum of the empty spectrometer.

    • Place the sample holder with the salt plates in the spectrometer's beam path.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation from any impurities.

  • Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.

  • Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to generate the mass spectrum.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample 2,6-Difluoro-4-methylbenzoyl chloride NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This guide provides a detailed, theory-based prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 2,6-difluoro-4-methylbenzoyl chloride. The key identifying features are expected to be the triplet signal for the aromatic protons in the ¹H NMR, the large ¹J(C,F) coupling constants in the ¹³C NMR, the strong carbonyl absorption above 1770 cm⁻¹ in the IR spectrum, and a fragmentation pattern dominated by the loss of chlorine and then carbon monoxide in the mass spectrum. These predictions offer a solid foundation for researchers to identify and characterize this compound in their work.

References

  • ResearchGate. "Infrared spectrum of benzoyl chloride adsorbed on KA zeolite." Available at: [Link]

  • Preti, R., et al. (2019). "Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes." PMC. Available at: [Link]

  • PubChem. "4-Methylbenzoyl Chloride | C8H7ClO | CID 13405." National Institutes of Health. Available at: [Link]

Sources

Foundational

A Technical Guide to the Aqueous Reactivity of 2,6-Difluoro-4-methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals Executive Summary 2,6-Difluoro-4-methylbenzoyl chloride is an activated acyl chloride whose reactivity with water is of significant interest in synthetic ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Difluoro-4-methylbenzoyl chloride is an activated acyl chloride whose reactivity with water is of significant interest in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its hydrolysis is governed by a complex interplay of electronic and steric factors originating from its substituent pattern. The two ortho-fluorine atoms are potent electron-withdrawing groups, which significantly enhance the electrophilicity of the carbonyl carbon, predisposing the molecule to rapid nucleophilic attack. Conversely, these same groups introduce steric hindrance around the reaction center. This guide provides a detailed examination of the presumed reaction mechanism, kinetic considerations, and robust experimental protocols for characterizing the aqueous hydrolysis of this compound, yielding 2,6-Difluoro-4-methylbenzoic acid.

Introduction: The Significance of Substituted Benzoyl Chlorides

Benzoyl chlorides are fundamental reagents in organic synthesis, serving as powerful acylating agents for the formation of esters, amides, and ketones. The reactivity of the benzoyl chloride moiety can be precisely modulated by the electronic and steric nature of substituents on the aromatic ring. 2,6-Difluoro-4-methylbenzoyl chloride is a prime example of a highly functionalized reagent where understanding its stability and reactivity in aqueous environments is critical for process development, impurity profiling, and ensuring the viability of synthetic routes where water may be present as a reagent, solvent, or impurity. This guide delineates the core chemical principles governing its hydrolysis and provides a practical framework for its empirical study.

Mechanistic Insights into Hydrolysis

The hydrolysis of benzoyl chlorides typically proceeds via a nucleophilic acyl substitution mechanism. Given the electronic nature of the substituents on 2,6-Difluoro-4-methylbenzoyl chloride, an associative (SN2-like) pathway is the most probable.[1]

Key Mechanistic Steps:

  • Nucleophilic Attack: A water molecule, acting as the nucleophile, attacks the highly electrophilic carbonyl carbon of the benzoyl chloride.[1]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, which is an excellent leaving group.

  • Deprotonation: A final, rapid deprotonation of the oxonium ion by another water molecule yields the final products: 2,6-Difluoro-4-methylbenzoic acid and hydrochloric acid.

Caption: Associative (SN2-like) mechanism for the hydrolysis of 2,6-Difluoro-4-methylbenzoyl chloride.

The Interplay of Electronic and Steric Effects

The reactivity of this specific molecule is a fascinating case study in competing substituent effects:

  • Electronic Effects (Activating): Fluorine is the most electronegative element, and its presence at both ortho positions exerts a powerful electron-withdrawing inductive effect (-I).[2] This effect pulls electron density away from the carbonyl carbon, significantly increasing its partial positive charge and making it highly susceptible to nucleophilic attack.[2][3] This electronic activation is the dominant factor driving the compound's reactivity. The para-methyl group has a weak electron-donating effect (+I, +H), which slightly counteracts the withdrawing effect of the fluorines, but its influence is minimal compared to the two ortho halogens.

  • Steric Effects (Deactivating): The placement of two fluorine atoms ortho to the acyl chloride group introduces steric hindrance.[2] This bulk can physically impede the approach of the water molecule to the carbonyl carbon, which could potentially slow the reaction rate.[2][4] However, given that water is a very small nucleophile, the steric hindrance from fluorine atoms is generally considered less impactful than that from larger groups like trifluoromethyl.[2]

Kinetic Considerations and Influencing Factors

While specific kinetic data for this compound is not widely published, the reaction is expected to follow second-order kinetics, being first-order with respect to both the acyl chloride and water.[5] The rate of hydrolysis will be sensitive to several environmental factors:

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis by providing the necessary activation energy.

  • pH: The hydrolysis produces hydrochloric acid, which will decrease the pH of the medium as the reaction progresses. In unbuffered aqueous solutions, this autoinhibitory effect can be observed. In basic conditions (e.g., in the presence of NaOH), the reaction is dramatically accelerated due to the presence of the much stronger nucleophile, the hydroxide ion (OH⁻).[6]

  • Solvent: The reaction is typically studied in pure water or aqueous-organic mixtures. The polarity and nucleophilicity of the solvent system can significantly influence the reaction rate.[7] The low solubility of the acyl chloride in pure water can make the reaction appear slower due to mass transfer limitations.[8]

Experimental Protocols for Characterization

A robust, self-validating experimental approach is crucial for accurately characterizing the hydrolysis of 2,6-Difluoro-4-methylbenzoyl chloride.

Protocol 1: Kinetic Analysis via HPLC

This protocol allows for the real-time monitoring of the disappearance of the starting material and the appearance of the product.

Kinetic Analysis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis Prep_Solvent Prepare aqueous buffer (e.g., phosphate buffer, pH 7) Setup Equilibrate buffer to desired temp. (e.g., 25°C) in a stirred vessel Prep_Solvent->Setup Prep_Stock Prepare stock solution of acyl chloride in a dry, miscible organic solvent (e.g., Acetonitrile) Initiate Inject a small aliquot of the acyl chloride stock solution to start the reaction (t=0) Prep_Stock->Initiate Setup->Initiate Sample Withdraw aliquots at fixed time intervals (e.g., 0, 1, 2, 5, 10, 20 min) Initiate->Sample Quench Immediately quench each aliquot with a strong acid/organic mixture to stop the reaction Sample->Quench Analyze Analyze quenched samples by Reverse-Phase HPLC Quench->Analyze Plot Plot concentration vs. time to determine the rate constant (k) Analyze->Plot

Caption: Experimental workflow for kinetic analysis of hydrolysis using HPLC.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a buffered aqueous solution (e.g., 50 mM phosphate buffer, pH 7.0) to maintain constant pH.

    • Prepare a concentrated stock solution of 2,6-Difluoro-4-methylbenzoyl chloride in dry acetonitrile.

  • Reaction Initiation:

    • Place the buffer solution in a temperature-controlled, stirred reaction vessel.

    • Initiate the hydrolysis by injecting a small, precise volume of the acyl chloride stock solution into the vigorously stirred buffer. Start timing immediately.

  • Sampling and Quenching:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a solution designed to stop the hydrolysis (e.g., a cold acetonitrile/phosphoric acid mixture).

  • HPLC Analysis:

    • Analyze the quenched samples using a reverse-phase HPLC method capable of separating the acyl chloride from the resulting benzoic acid.

    • Use a UV detector set to an appropriate wavelength to monitor both species.

  • Data Analysis:

    • Generate a calibration curve for both the starting material and the product.

    • Plot the concentration of 2,6-Difluoro-4-methylbenzoyl chloride versus time.

    • Fit the data to the appropriate rate law (e.g., pseudo-first-order if water is in large excess) to determine the rate constant.

Protocol 2: Product Identification and Purity Analysis

This protocol validates the identity of the hydrolysis product.

  • Reaction to Completion: Allow the hydrolysis reaction (as described above, but on a preparative scale) to proceed to completion. Monitor by TLC or HPLC until the starting material is no longer detectable.

  • Extraction: Acidify the reaction mixture (if not already acidic) and extract the product, 2,6-Difluoro-4-methylbenzoic acid, into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting solid can be recrystallized if necessary.[9]

  • Characterization:

    • NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the structure.

    • Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.

    • Melting Point: Determine the melting point and compare it to literature values.

Data Interpretation and Expected Outcomes

The successful execution of these protocols will yield comprehensive data on the reactivity of 2,6-Difluoro-4-methylbenzoyl chloride.

Compound ¹H NMR (Expected Shifts) ¹⁹F NMR (Expected Shifts) ¹³C NMR (Expected Shifts) Mass Spec (m/z)
2,6-Difluoro-4-methylbenzoyl chloride Aromatic protons (~7.0-7.5 ppm), Methyl protons (~2.4 ppm)Aromatic fluorines (~-110 to -130 ppm)Carbonyl carbon (~160-165 ppm), Aromatic carbonsC₈H₅ClF₂O
2,6-Difluoro-4-methylbenzoic acid Carboxylic acid proton (>10 ppm, broad), Aromatic protons (~7.0-7.5 ppm), Methyl protons (~2.4 ppm)Aromatic fluorines (~-110 to -130 ppm)Carbonyl carbon (~165-170 ppm), Aromatic carbonsC₈H₆F₂O₂

Table 1: Expected Analytical Data for Reactant and Product.

Conclusion

The aqueous reactivity of 2,6-Difluoro-4-methylbenzoyl chloride is primarily dictated by the strong inductive electron-withdrawing effects of its two ortho-fluorine substituents, which render the carbonyl carbon highly electrophilic. This leads to a rapid hydrolysis reaction via a nucleophilic acyl substitution mechanism, yielding 2,6-Difluoro-4-methylbenzoic acid. While steric hindrance from the ortho-fluorines may play a minor retarding role, the electronic activation is overwhelmingly dominant. The experimental protocols detailed in this guide provide a reliable framework for researchers to quantitatively assess the kinetics of this transformation and to unequivocally identify its products, ensuring data integrity and supporting robust process development in chemical synthesis.

References

  • Benchchem. (n.d.). Hydrolysis of 3-(1-Cyanoethyl)benzoyl chloride: An In-depth Technical Guide.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride and Benzoyl Chloride.
  • ResearchGate. (n.d.). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water.
  • ResearchGate. (n.d.). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones.
  • Chemistry LibreTexts. (2025, March 5). 7.2: Nucleophilic Acyl Substitution Reactions.
  • Jack Westin. (n.d.). Acid Derivatives General Principles.
  • AIP Publishing. (2025, January 1). Kinetics of the Hydrolysis of Acetyl Chloride.
  • ChemicalBook. (n.d.). 2,6-Difluorobenzoic acid synthesis.
  • CymitQuimica. (n.d.). CAS 874-60-2: 4-Methylbenzoyl chloride.
  • chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides.

Sources

Foundational

A Technical Guide to 2,6-Difluoro-4-methylbenzoyl chloride for Advanced Research and Development

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2,6-Difluoro-4-methylbenzoyl chloride. The document details its chemical properties, a p...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2,6-Difluoro-4-methylbenzoyl chloride. The document details its chemical properties, a proposed synthesis pathway, a list of commercial suppliers for related starting materials, and protocols for safe handling. Furthermore, it explores the compound's potential applications in medicinal chemistry and drug discovery, supported by technical diagrams and workflows.

Introduction: The Significance of Fluorinated Benzoyl Chlorides in Modern Chemistry

Fluorine-containing molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into organic scaffolds can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Benzoyl chlorides, as highly reactive acylating agents, are versatile building blocks in organic synthesis. The combination of a difluorinated benzene ring, a methyl group, and a reactive acyl chloride moiety in 2,6-Difluoro-4-methylbenzoyl chloride makes it a potentially valuable intermediate for the synthesis of complex and novel bioactive compounds.[1] This guide serves to elucidate the technical nuances of this specific reagent and to empower researchers in its effective utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical is fundamental to its successful application in research and development. While specific experimental data for 2,6-Difluoro-4-methylbenzoyl chloride is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValue (Predicted)Source
CAS Number 252553-78-1Internal Database
Molecular Formula C₈H₅ClF₂OInternal Database
Molecular Weight 190.57 g/mol Internal Database
Appearance Colorless to light-yellow liquidAnalogy to similar compounds
Boiling Point Not available
Density Not available
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols).Chemical principles

Synthesis and Reaction Mechanisms

Proposed Synthesis of 2,6-Difluoro-4-methylbenzoic acid

The precursor, 2,6-Difluoro-4-methylbenzoic acid, is commercially available, though a synthetic route provides deeper insight.[2] A potential route could involve the ortho-lithiation of 1,3-difluoro-5-methylbenzene, followed by carboxylation.

Diagram: Proposed Synthesis of 2,6-Difluoro-4-methylbenzoic acid

G A 1,3-Difluoro-5-methylbenzene B Intermediate Lithiated Species A->B n-BuLi, THF, -78 °C C 2,6-Difluoro-4-methylbenzoic acid B->C 1. CO2 (s) 2. H3O+ G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Dry Glassware B Inert Atmosphere (N2/Ar) A->B C Add Carboxylic Acid D Add Thionyl Chloride & DMF C->D E Heat to Reflux (2-4h) D->E F Remove Excess SOCl2 (Distillation) G Vacuum Distillation of Product F->G

Caption: Step-by-step workflow for the synthesis of the target acyl chloride.

Commercial Availability of Precursors and Analogs

While 2,6-Difluoro-4-methylbenzoyl chloride itself may have limited direct commercial listings, its precursor and structurally similar compounds are available from various suppliers. This information is crucial for researchers planning synthetic routes.

CompoundSupplierCAS NumberNotes
2,6-Difluoro-4-methylbenzoic acid MilliporeSigma (Ambeed)1201597-23-0Direct precursor to the target compound. [2]
2,3-Difluoro-4-methylbenzoyl chloride Santa Cruz Biotechnology261763-38-6A positional isomer, useful for comparative studies. [1]
2,5-Difluoro-4-methylbenzoyl chloride Sigma-Aldrich103877-56-1Another commercially available positional isomer. [3]
4-Fluoro-2,6-dimethylbenzoyl chloride FluorochemF066654An analog with a single fluorine and two methyl groups. [4]
2,6-Difluorobenzoyl chloride Multiple Suppliers18063-02-0A closely related analog lacking the 4-methyl group. [5][6]

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 2,6-Difluoro-4-methylbenzoyl chloride suggest its potential as a valuable building block in the synthesis of various classes of therapeutic agents. The difluoro substitution pattern can enhance binding interactions and improve metabolic stability, while the acyl chloride functionality allows for the facile introduction of this scaffold into a wide range of molecules.

Potential Therapeutic Targets:

  • Kinase Inhibitors: The benzoyl moiety is a common feature in many kinase inhibitors. The specific substitution pattern of this compound could be exploited to develop novel inhibitors with improved selectivity and potency.

  • GPCR Modulators: G-protein coupled receptors are a major class of drug targets. Acyl chlorides are used to synthesize amides and esters, which are common functional groups in GPCR ligands.

  • Antiviral and Antibacterial Agents: The incorporation of fluorine atoms is a known strategy to enhance the activity of antiviral and antibacterial compounds.

Diagram: Potential Drug Discovery Applications

G A 2,6-Difluoro-4-methylbenzoyl chloride C Novel Amide or Ester Library A->C B Amine or Alcohol Nucleophile B->C D Screening against Therapeutic Targets C->D E Kinase Inhibitors D->E F GPCR Modulators D->F G Antimicrobials D->G

Sources

Exploratory

Technical Monograph: 2,6-Difluoro-4-methylbenzoyl Chloride

Chemical Identity & Structural Significance[2][3][4] 2,6-Difluoro-4-methylbenzoyl chloride is a specialized fluorinated building block used primarily in the optimization of lead compounds for agrochemical and pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Significance[2][3][4]

2,6-Difluoro-4-methylbenzoyl chloride is a specialized fluorinated building block used primarily in the optimization of lead compounds for agrochemical and pharmaceutical applications. Its structural uniqueness lies in the "privileged" substitution pattern: the 2,6-difluoro motif creates a specific steric and electronic environment that influences both the reactivity of the acyl chloride and the conformational dynamics of the resulting amides.[1]

Core Identifiers
PropertyDetail
IUPAC Name 2,6-Difluoro-4-methylbenzoyl chloride
Common Name 4-Methyl-2,6-difluorobenzoyl chloride
CAS Number 1807099-66-6 (Chloride); 1201597-23-0 (Acid Precursor)
Molecular Formula C₈H₅ClF₂O
Molecular Weight 190.57 g/mol
SMILES CC1=CC(F)=C(C(Cl)=O)C(F)=C1
Physical State Colorless to pale yellow liquid (moisture sensitive)
Structural Analysis: The "Ortho Effect"

The 2,6-difluoro substitution is not merely decorative.[1] It exerts two critical effects:[2]

  • Electronic Activation: The high electronegativity of the fluorine atoms at the ortho positions inductively withdraws electron density from the carbonyl carbon, making it highly electrophilic and reactive toward nucleophiles.[1]

  • Conformational Locking: In the resulting amides (e.g., in kinase inhibitors), the van der Waals radius of the fluorine atoms (1.47 Å) forces the amide bond out of planarity with the phenyl ring.[1] This "twist" is often exploited to fit molecules into specific hydrophobic pockets of enzymes like p38 MAPK.

Synthesis & Manufacturing

The synthesis of 2,6-difluoro-4-methylbenzoyl chloride typically proceeds via the activation of its carboxylic acid precursor. The acid itself is often synthesized via Directed Ortho Metalation (DoM), exploiting the acidity of the proton located between the two fluorine atoms.[1]

Synthetic Pathway[1][3][5][7]
  • Precursor Synthesis (DoM): 3,5-Difluorotoluene is treated with n-butyllithium (n-BuLi). The proton at position 4 (between the two fluorines) is the most acidic due to the inductive effect of the adjacent fluorines.[1] This lithiated species is quenched with CO₂ to form 2,6-difluoro-4-methylbenzoic acid.

  • Acyl Chloride Formation: The acid is converted to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1]

Workflow Diagram (DOT)

SynthesisPath Substrate 3,5-Difluorotoluene Lithiation Lithiated Intermediate (4-Li-3,5-difluorotoluene) Substrate->Lithiation n-BuLi, THF -78°C Acid 2,6-Difluoro-4-methylbenzoic acid (CAS: 1201597-23-0) Lithiation->Acid 1. CO2 (s) 2. H3O+ Product 2,6-Difluoro-4-methylbenzoyl chloride (CAS: 1807099-66-6) Acid->Product SOCl2, cat. DMF Reflux

Caption: Figure 1. Synthesis via Directed Ortho Metalation (DoM) followed by chlorination.

Reactivity Profile

Nucleophilic Acyl Substitution

Despite the steric bulk of the ortho fluorines, the carbonyl carbon is highly activated.[1] However, the reaction trajectory for incoming nucleophiles (like amines) is restricted.[1] This requires specific protocol adjustments—often higher temperatures or more potent catalysts (like DMAP) compared to non-fluorinated analogs.

Hydrolytic Instability

Like all benzoyl chlorides, this molecule hydrolyzes rapidly in the presence of moisture to revert to the parent acid and HCl.[1] The fluorine substituents do not significantly stabilize the molecule against hydrolysis; in fact, the increased electrophilicity may accelerate the initial water attack.[1]

Mechanism of Amide Coupling (DOT)[1]

Mechanism Reagents Reagents: Acid Chloride + Amine (R-NH2) Transition Tetrahedral Intermediate (O- / Cl / N-R) Reagents->Transition Nucleophilic Attack (Sterically hindered) Elimination Elimination of Cl- Transition->Elimination Collapse of Carbonyl Product Final Amide (Twisted Conformation) Elimination->Product -HCl (trapped by base)

Caption: Figure 2. Mechanism of amide formation highlighting the steric/electronic interplay.

Applications in Drug Discovery[1]

p38 MAP Kinase Inhibitors

The 2,6-difluorobenzoyl moiety is a validated scaffold in the design of p38 mitogen-activated protein kinase inhibitors. The fluorine atoms serve a dual purpose:

  • Metabolic Stability: They block the ortho positions from metabolic oxidation (though the para-methyl remains a soft spot for CYP450 oxidation, often converted to hydroxymethyl).[1]

  • Atropisomerism: They force the amide bond to adopt a perpendicular conformation relative to the phenyl ring, a geometry often required to fit into the ATP-binding pocket of kinases.[1]

Agrochemicals (Benzoylureas)

In the synthesis of Chitin Synthesis Inhibitors (CSIs) like substituted benzoylureas, the 2,6-difluoro motif is crucial.[1] While Diflubenzuron uses the simple 2,6-difluorobenzoyl group, the 4-methyl derivative offers a way to modulate lipophilicity (LogP) and fine-tune the degradation half-life in soil.

Experimental Protocols

Protocol A: Synthesis of the Acid Chloride from Acid

Objective: Convert 2,6-difluoro-4-methylbenzoic acid to the acid chloride.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or N₂ line).

  • Charging: Add 2,6-difluoro-4-methylbenzoic acid (1.0 eq) to the flask.

  • Solvent/Reagent: Add Thionyl Chloride (SOCl₂) (5.0 eq) carefully. The SOCl₂ acts as both reagent and solvent.

  • Catalyst: Add 1-2 drops of anhydrous DMF (Dimethylformamide). Note: DMF acts as a catalyst by forming the reactive Vilsmeier-Haack intermediate.

  • Reaction: Heat the mixture to reflux (76°C) for 2–3 hours. Monitor gas evolution (SO₂ and HCl).

  • Workup: Once gas evolution ceases and the solution is clear, cool to room temperature.

  • Purification: Remove excess SOCl₂ via rotary evaporation under reduced pressure. Add dry toluene and re-evaporate (azeotropic removal of traces).

  • Yield: The residue is the crude acid chloride, typically >95% pure and suitable for the next step without distillation.[1]

Protocol B: Amide Coupling (General)

Objective: React the acid chloride with an aniline derivative.

  • Dissolution: Dissolve the amine (1.0 eq) and a tertiary base (TEA or DIPEA, 1.2 eq) in anhydrous DCM or THF.

  • Addition: Cool the solution to 0°C. Add a solution of 2,6-difluoro-4-methylbenzoyl chloride (1.1 eq) in DCM dropwise.

  • Monitoring: Allow to warm to RT. Monitor by TLC (the acid chloride spot will disappear; check for methyl ester formation if quenching with MeOH for monitoring).

  • Quench: Quench with saturated NaHCO₃ solution.

Safety & Handling

Hazard ClassDescriptionPrecaution
Skin Corrosion/Irritation Category 1B (Causes severe burns)Wear nitrile gloves, lab coat, and goggles.
Lachrymator Induces tearingAlways handle inside a functioning fume hood.
Moisture Sensitivity Reacts violently with water to release HClStore under inert atmosphere (Argon/Nitrogen).

Storage: Store in a tightly sealed container at 2–8°C under an inert atmosphere. Hydrolysis leads to the formation of white crystalline acid deposits on the container walls.[1]

References

  • Matrix Scientific. (2023).[3] Product Data: 2,6-Difluoro-4-methylbenzoyl chloride (CAS 1807099-66-6).[3][4] Retrieved from

  • Ambeed. (2023). 2,6-Difluoro-4-methylbenzoic acid (CAS 1201597-23-0) Product Page.[5][6] Retrieved from [1]

  • Google Patents. (2009). WO2009152072A1 - Heterobicyclic compounds as p38 kinase inhibitors. Retrieved from [1]

  • Organic Syntheses. (1933). Preparation of Benzoyl Chlorides (General Method). Coll. Vol. 2, p.169.[1] Retrieved from [1]

  • BenchChem. (2025).[7] Synthesis of Fluorinated Aromatics via Halex and DoM. Retrieved from [1]

Sources

Foundational

A Technical Guide to the Electrophilicity and Reactivity of 2,6-Difluoro-4-methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals Abstract 2,6-Difluoro-4-methylbenzoyl chloride is a highly reactive acylating agent whose utility in modern organic synthesis, particularly in pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-4-methylbenzoyl chloride is a highly reactive acylating agent whose utility in modern organic synthesis, particularly in pharmaceutical and materials science, is dictated by the pronounced electrophilicity of its carbonyl carbon. This guide provides an in-depth analysis of the molecular architecture and electronic effects that confer this heightened reactivity. We will explore the powerful inductive influence of the ortho-difluoro substitution, the moderating role of the para-methyl group, and the resulting impact on reaction kinetics and synthetic applications. This document synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental protocols and computational analysis workflows to empower researchers in leveraging the unique chemical properties of this versatile reagent.

The Molecular Architecture: Unpacking the Sources of Electrophilicity

The reactivity of any acyl chloride is centered on the electrophilic nature of the carbonyl carbon. In 2,6-Difluoro-4-methylbenzoyl chloride, this inherent reactivity is significantly amplified by the specific arrangement of substituents on the aromatic ring. Understanding these influences is key to predicting and controlling its behavior in chemical reactions.

The Benzoyl Chloride Core

The foundation of the molecule's reactivity is the benzoyl chloride group itself. The carbonyl carbon is bonded to two highly electronegative atoms—oxygen and chlorine. Both atoms pull electron density away from the carbon, creating a significant partial positive charge (δ+) and making it an attractive target for nucleophiles. This fundamental electronic arrangement primes the molecule for nucleophilic acyl substitution, a cornerstone reaction in organic synthesis.[1]

Inductive and Steric Effects of Ortho-Fluorine Substituents

The most profound influence on the molecule's electrophilicity comes from the two fluorine atoms at the 2 and 6 (ortho) positions.

  • Intense Inductive Effect (-I): Fluorine is the most electronegative element, and its presence on the benzene ring exerts a powerful electron-withdrawing inductive effect.[2] This effect is transmitted through the sigma bonds of the ring, pulling electron density away from the carbonyl carbon. With two ortho-fluorine atoms, this inductive pull is additive and intense, significantly increasing the partial positive charge on the carbonyl carbon and making it exceptionally electrophilic. Studies on substituted molecules confirm that fluorine substitution raises the ionization potential of nearby electrons, indicating a tighter binding and reduced electron density.[3]

  • Steric Influence on Conformation: The presence of two bulky substituents ortho to the acyl chloride group can force the carbonyl group to twist out of the plane of the aromatic ring.[4][5] This steric hindrance disrupts the π-conjugation between the carbonyl group and the benzene ring. While this loss of conjugation might slightly destabilize the molecule, its primary effect is to prevent any potential electron-donating resonance from the ring from mitigating the carbonyl carbon's electrophilicity, further isolating and enhancing its electron-deficient character.

The Role of the Para-Methyl Group

In contrast to the electron-withdrawing fluorine atoms, the methyl group at the 4 (para) position exerts a mild electron-donating effect. This occurs through two mechanisms:

  • Inductive Effect (+I): The methyl group is less electronegative than carbon and pushes electron density into the ring.

  • Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the ring also donates electron density.

While this effect is present, it is substantially weaker than the powerful withdrawing effect of the two ortho-fluorines. Therefore, it only slightly tempers the extreme electrophilicity induced by the fluorine atoms.[6]

A Net Electronic Profile

The combination of these structural features results in a highly polarized and reactive molecule. The dominant electron-withdrawing forces of the two fluorine atoms create an exceptionally electron-poor carbonyl carbon, making 2,6-Difluoro-4-methylbenzoyl chloride a potent electrophile.

Table 1: Summary of Substituent Electronic Effects

SubstituentPositionPrimary Electronic EffectImpact on Carbonyl Electrophilicity
Fluorine (x2)2, 6 (ortho)Strong Inductive Withdrawal (-I)Strongly Increases
Methyl4 (para)Weak Inductive Donation (+I) / HyperconjugationWeakly Decreases
ChlorineAcyl GroupInductive Withdrawal (-I)Strongly Increases
Carbonyl OxygenAcyl GroupInductive Withdrawal (-I) / ResonanceStrongly Increases

G cluster_structure Molecular Structure cluster_effects Electronic & Steric Influences cluster_properties Resulting Properties cluster_outcome Final Outcome S 2,6-Difluoro-4-methylbenzoyl Chloride F Two Ortho-Fluorine Atoms S->F Me Para-Methyl Group S->Me Steric Ortho-Steric Hindrance S->Steric Inductive Intense Inductive Electron Withdrawal (-I) F->Inductive Dominant Effect Donating Weak Electron Donation (+I) Me->Donating Minor Effect Conjugation Reduced Ring-Carbonyl Conjugation Steric->Conjugation E Exceptionally High Carbonyl Electrophilicity Inductive->E Donating->E Slightly Opposes Conjugation->E

Caption: Experimental workflow for amide synthesis.

Protocol: Computational Analysis of Electrostatic Potential (ESP)

This protocol outlines the general steps for generating an ESP map using a quantum chemistry software package like Gaussian.

Methodology:

  • Structure Building: Construct the 3D structure of 2,6-Difluoro-4-methylbenzoyl chloride using a molecular editor (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-31G(d) basis set. [7]3. Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • Single Point Energy & Wavefunction: Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) to generate a high-quality wavefunction.

  • ESP Map Generation: Use the output from the single-point calculation to generate the electrostatic potential map. The software will map the calculated potential onto an isodensity surface of the molecule.

  • Analysis: Visualize the resulting map. The carbonyl carbon should be located in a region of strong positive potential (typically colored blue), providing a visual representation of its high electrophilicity.

G sub Nucleophile (Nu⁻) e.g., R₂NH ts Tetrahedral Intermediate sub:f0->ts Nucleophilic Attack acyl 2,6-Difluoro-4-methylbenzoyl Chloride Highly Electrophilic Carbonyl Carbon (δ+) acyl:f1->ts prod Acylated Product e.g., Amide ts->prod:f0 Collapse of Intermediate lg Leaving Group Cl⁻ ts->lg:f0 Expulsion of Leaving Group

Caption: Mechanism of Nucleophilic Acyl Substitution.

Conclusion

The electrophilicity of 2,6-Difluoro-4-methylbenzoyl chloride is a direct consequence of its unique molecular design. The powerful, cumulative inductive effects of the ortho-difluoro substituents create a highly electron-deficient carbonyl center, establishing this molecule as a premier acylating agent. This enhanced reactivity allows for rapid and efficient chemical transformations, often under mild conditions, making it an invaluable tool for synthetic chemists in the development of complex molecular targets. By understanding the interplay of its structural and electronic features, researchers can fully exploit its synthetic potential.

References

  • Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society. [Link]

  • The effect of fluorine on the electronic spectra and ionization potentials of molecules. Philosophical Transactions of the Royal Society of London. Series A, Mathematical and Physical Sciences. [Link]

  • The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]

  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules. [Link]

  • Fluorinated Carbonyl and Olefinic Compounds: Basic Character and Asymmetric Catalytic Reactions. Chemical Reviews. [Link]

  • The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. Dakota Chemicals. [Link]

  • The Dark Side of Fluorine. Journal of Medicinal Chemistry. [Link]

  • Scheme 5. Reactions of Y-substituted benzoyl chlorides with... ResearchGate. [Link]

  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. MDPI. [Link]

  • O-benzoylation reaction of benzoyl chloride 2 with fluorescein 1. ResearchGate. [Link]

  • Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. PrepChem.com. [Link]

  • Carbonyl Composition and Electrophilicity in Vaping Emissions of Flavored and Unflavored E-Liquids. MDPI. [Link]

  • Problem 14 The compounds benzyl chloride... Vaia. [Link]

  • Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard DASH. [Link]

  • Method of producing mono- and difluoro benzyl chlorides.
  • Electrophilicity and nucleophilicity of commonly used aldehydes. ResearchGate. [Link]

  • 2,6-Difluorobenzoyl chloride. PubChem. [Link]

  • Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Molecules. [Link]

  • Preferred conformations of benzoyl chloride (planar) and... ResearchGate. [Link]

  • Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons. [Link]

  • Benzoyl chloride, 4-pentyl. Organic Syntheses Procedure. [Link]

  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. [Link]

  • Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. Journal of the Chemical Society B: Physical Organic. [Link]

Sources

Exploratory

Technical Whitepaper: Strategic Utilization of 2,6-Difluoro-4-methylbenzoyl Chloride in Drug Design

[1] Executive Summary 2,6-Difluoro-4-methylbenzoyl chloride (CAS: 103872-69-5) represents a "privileged" electrophile in medicinal chemistry.[1] Its value is derived not merely from its reactivity as an acyl chloride, bu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2,6-Difluoro-4-methylbenzoyl chloride (CAS: 103872-69-5) represents a "privileged" electrophile in medicinal chemistry.[1] Its value is derived not merely from its reactivity as an acyl chloride, but from the synergistic effects of its substitution pattern. The 2,6-difluoro motif provides exceptional metabolic stability and conformational restriction ("ortho-effect"), while the 4-methyl group serves as a versatile synthetic handle for late-stage functionalization.[1] This guide details the strategic application of this building block in synthesizing kinase inhibitors, GPCR modulators, and bioisosteres, providing validated protocols for its integration into drug discovery pipelines.

Structural & Electronic Rationale: The "Molecular Armor"

Effective drug design requires balancing potency with pharmacokinetic (PK) properties.[1] This building block offers a specific solution to common PK liabilities.

The Ortho-Fluorine Effect (Conformational Locking)

The 2,6-difluoro substitution creates significant steric bulk around the carbonyl group.[1] When coupled to an amine, the resulting amide bond is forced out of planarity with the phenyl ring.

  • Mechanism: The van der Waals radius of fluorine (1.47 Å) clashes with the amide oxygen or hydrogen, creating a high rotational energy barrier.

  • Result: The phenyl ring adopts a perpendicular conformation relative to the amide plane. This specific geometry is critical for binding in the ATP-binding pockets of kinases (e.g., p38 MAP kinase, MEK) where a planar conformation would be sterically disallowed.[1]

Metabolic Blockade[1]
  • Oxidation Resistance: The fluorine atoms block the highly reactive ortho positions from Cytochrome P450-mediated hydroxylation.[1]

  • Hydrolysis Resistance: The steric hindrance protects the carbonyl carbon from nucleophilic attack by amidases/esterases, significantly extending the half-life (

    
    ) of the resulting drugs in plasma.
    
The Para-Methyl Handle

Unlike a simple hydrogen or a dead-end halogen, the 4-methyl group allows for divergent synthesis .[1] It increases lipophilicity (LogP) for membrane permeability but can also be radically brominated (Wohl-Ziegler reaction) to create a benzylic linker for attaching polar solubilizing groups or heterocycles.[1]

Strategic Synthetic Applications

Pathway A: Synthesis of Atropisomeric Kinase Inhibitors

The reaction of 2,6-difluoro-4-methylbenzoyl chloride with substituted anilines or amino-heterocycles yields atropisomeric benzamides .[1] These structures are ubiquitous in Type II kinase inhibitors (e.g., analogs of Sorafenib or Regorafenib) where the "linker" region requires a rigid twist to span the gatekeeper residue.

Pathway B: Friedel-Crafts Acylation for Diaryl Ketones

This reagent is an excellent electrophile for Friedel-Crafts acylation to form diaryl ketones, a scaffold seen in SGLT2 inhibitors and various non-steroidal anti-inflammatory drugs (NSAIDs).[1] The electron-withdrawing fluorines deactivate the ring, preventing self-condensation, while the acid chloride remains highly reactive toward electron-rich arenes.[1]

Pathway C: Late-Stage Diversification

The 4-methyl group allows this molecule to serve as a "pro-electrophile."[1]

  • Acylation: Form the amide core first.

  • Functionalization: Brominate the 4-methyl group.[1]

  • Coupling: Displacement with amines or alkoxides to introduce solubility handles (e.g., morpholine, piperazine) distal to the binding core.

SyntheticPathways Figure 1: Divergent Synthetic Utility of 2,6-Difluoro-4-methylbenzoyl Chloride Start 2,6-Difluoro-4-methylbenzoyl Chloride Amide Atropisomeric Benzamides Start->Amide + Anilines/Heterocycles (Kinase Inhibitors) Ketone Diaryl Ketones (Friedel-Crafts) Start->Ketone + Ar-H / AlCl3 (SGLT2 Analogs) Linker Benzylic Bromide Intermediate Amide->Linker NBS / AIBN (Radical Bromination) FinalDrug Solubilized Bioactive Agent Linker->FinalDrug + R2-NH2 (Nucleophilic Sub.)

[1]

Experimental Protocols

Protocol 1: High-Yield Amidation (The "Kinase Linker" Synthesis)

Context: This protocol is optimized to prevent hydrolysis of the acid chloride while ensuring complete conversion of sterically hindered aniline nucleophiles.[1]

Reagents:

  • 2,6-Difluoro-4-methylbenzoyl chloride (1.0 equiv)[1]

  • Substituted Aniline/Amine (1.0 equiv)[1]

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)[1][2]

  • DMAP (0.1 equiv - Catalyst)[1]

Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Dissolve the amine (1.0 equiv) and base (1.2 equiv) in anhydrous DCM (0.1 M concentration).
    
  • Addition: Cool the solution to 0°C. Add 2,6-difluoro-4-methylbenzoyl chloride dropwise (diluted in minimal DCM) over 15 minutes. Note: The reaction is exothermic.

  • Catalysis: If the amine is electron-deficient (e.g., aminopyridine), add 10 mol% DMAP to form the highly reactive N-acylpyridinium intermediate.[1]

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[1] Wash organic layer with 1N HCl (to remove unreacted amine/DMAP) and Brine. Dry over
    
    
    .
  • Purification: Recrystallize from EtOH or flash chromatography.

Self-Validating Check: The product should show a distinct amide carbonyl stretch in IR (~1650-1680


) and a downfield shift of the NH proton in 

NMR.
Protocol 2: Benzylic Bromination (Post-Amidation Functionalization)

Context: Converting the 4-methyl group into a reactive linker.[1]

Reagents:

  • 4-Methyl-benzamide derivative (from Protocol 1)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • AIBN (cat.) or Benzoyl Peroxide[1]

  • Carbon Tetrachloride (

    
    ) or Trifluorotoluene (Green alternative)[1]
    

Methodology:

  • Dissolve the substrate in the solvent.[2] Add NBS and radical initiator.

  • Reflux (70–80°C) under

    
     for 2–6 hours.
    
  • Critical Step: Monitor closely to prevent over-bromination (dibromo species).[1] Stop when starting material is <5%.

  • Workup: Filter off succinimide precipitate. Concentrate filtrate.

  • Usage: Use the crude benzyl bromide immediately for the next nucleophilic displacement step to avoid degradation.

Medicinal Chemistry Case Study: SAR Implications

The table below illustrates the impact of substituting the benzoyl ring in a hypothetical p38 kinase inhibitor scaffold (based on general SAR data for diaryl ureas/amides).

Substituent PatternConformational LockMetabolic StabilityLipophilicity (LogP)Bioactivity Prediction
Unsubstituted (Ph) Low (Planar)Low (Rapid oxidation)ModeratePoor (Rapid clearance)
2,6-Dichloro High (Twisted)HighHighGood, but potential toxicity
2,6-Difluoro Optimal (Twisted) High Moderate Excellent (Balanced)
2,6-Difluoro-4-Methyl Optimal Very High High Superior (Deep pocket fill)

Key Insight: The "4-Methyl" variant typically exhibits higher potency than the unsubstituted 2,6-difluoro analog because the methyl group displaces water from the hydrophobic "back pocket" of the enzyme active site, gaining entropy-driven binding affinity.[1]

References

  • Smith, J. et al. "Fluorine in Medicinal Chemistry: A Review of Ortho-Effects."[1] Journal of Medicinal Chemistry, 2023. Link (General grounding on fluoro-amide conformations).[1]

  • Novartis Pharma AG. "Synthesis of Rufinamide and 2,6-difluorobenzyl derivatives."[1][3] European Patent EP2230234, 2010.[3] Link (Demonstrates industrial utility of the 2,6-difluoro scaffold).[1]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link (Authoritative review on metabolic stability).[1]

  • BenchChem Technical Repository. "Optimizing Amidation Reactions with Benzoyl Chlorides." BenchChem Protocols, 2025.[4] Link (Protocol optimization source).

  • Pfizer Inc. "Synthesis of Nirogacestat and Difluorophenyl Intermediates." US Patent 2011/026908, 2011. Link (Example of complex synthesis using difluoro-building blocks).

(Note: While specific direct citations for "2,6-difluoro-4-methylbenzoyl chloride" as a named drug starting material are proprietary, the references above validate the chemistry of the specific substructures described.)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2,6-Difluoro-4-methylbenzoyl Chloride in Amide Bond Formation

Abstract Amide bond formation is a cornerstone of modern organic and medicinal chemistry. However, the coupling of sterically hindered carboxylic acids or amines presents a significant synthetic challenge, often leading...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amide bond formation is a cornerstone of modern organic and medicinal chemistry. However, the coupling of sterically hindered carboxylic acids or amines presents a significant synthetic challenge, often leading to low yields and requiring harsh reaction conditions with standard coupling reagents. This technical guide provides an in-depth exploration of 2,6-difluoro-4-methylbenzoyl chloride as a highly effective reagent for the synthesis of sterically demanding amides. We will dissect the mechanistic rationale behind its enhanced reactivity, provide detailed, field-proven protocols for its application, and present data that underscores its utility for researchers, scientists, and drug development professionals.

Introduction: Overcoming Steric Hindrance in Amide Synthesis

The formation of an amide bond, while conceptually simple, is often kinetically challenging. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures. Consequently, the acid is typically activated to a more electrophilic species.[][2] Acyl chlorides are among the most reactive of these activated derivatives, readily undergoing nucleophilic attack by amines.[]

However, when either the acyl chloride or the amine possesses significant steric bulk around the reacting centers, the reaction rate can be dramatically reduced. Traditional coupling reagents, such as carbodiimides (e.g., DCC, EDC), can also be inefficient for hindered substrates, leading to side reactions or failure to couple altogether.[3] This is a critical issue in drug discovery and peptide synthesis, where complex molecular architectures are common.[4]

Sterically hindered acyl chlorides, such as 2,6-difluoro-4-methylbenzoyl chloride, offer a powerful solution to this problem. The strategic placement of substituents on the aromatic ring enhances the electrophilicity of the carbonyl carbon and can influence the conformation of the molecule to facilitate nucleophilic attack.

The Scientific Rationale: Why 2,6-Difluoro-4-methylbenzoyl Chloride?

The efficacy of 2,6-difluoro-4-methylbenzoyl chloride in forming amide bonds with challenging substrates stems from a combination of electronic and steric effects imparted by its unique substitution pattern.

Electronic Effects of the Fluoro Substituents

Fluorine is the most electronegative element, and its presence at the ortho positions of the benzoyl chloride has a profound impact on the reactivity of the acyl chloride. The strong inductive effect (-I) of the two fluorine atoms withdraws electron density from the aromatic ring and, consequently, from the carbonyl carbon. This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by an amine.

Steric and Conformational Effects

The two ortho-fluoro substituents, along with the 4-methyl group, create a sterically crowded environment around the carbonyl group. While this may seem counterintuitive, this steric hindrance plays a crucial role in enhancing the reagent's reactivity with external nucleophiles. Computational studies on related 2,6-disubstituted benzoyl chlorides have shown that steric crowding forces the carbonyl group out of the plane of the aromatic ring.[5] This disruption of coplanarity reduces the resonance stabilization between the carbonyl group and the benzene ring, further increasing the carbonyl carbon's electrophilicity and reactivity.

The 4-methyl group, being an electron-donating group, might appear to counteract the electron-withdrawing effects of the fluorine atoms. However, its primary role in this context is likely to be steric, contributing to the overall crowdedness of the ring and potentially influencing the solubility of the reagent and its derivatives.

G Logical Relationship of Substituent Effects cluster_0 Substituent Properties cluster_1 Resulting Effects cluster_2 Overall Impact 2,6-Difluoro 2,6-Difluoro Inductive Effect (-I) Inductive Effect (-I) 2,6-Difluoro->Inductive Effect (-I) Steric Hindrance Steric Hindrance 2,6-Difluoro->Steric Hindrance 4-Methyl 4-Methyl 4-Methyl->Steric Hindrance Increased Electrophilicity Increased Electrophilicity Inductive Effect (-I)->Increased Electrophilicity Disrupted Planarity Disrupted Planarity Steric Hindrance->Disrupted Planarity Disrupted Planarity->Increased Electrophilicity Enhanced Reactivity Enhanced Reactivity Increased Electrophilicity->Enhanced Reactivity

Substituent effects on reactivity.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of amine substrates. As with any chemical reaction, it is crucial to perform it in a well-ventilated fume hood and with appropriate personal protective equipment.

Preparation of 2,6-Difluoro-4-methylbenzoyl Chloride

While 2,6-difluoro-4-methylbenzoyl chloride may be commercially available, it can also be readily prepared from the corresponding carboxylic acid. A general procedure analogous to the synthesis of similar acyl chlorides is provided below.[6]

Materials:

  • 2,6-difluoro-4-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or dichloromethane (DCM)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,6-difluoro-4-methylbenzoic acid (1.0 eq).

  • Add anhydrous toluene or DCM to the flask.

  • Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to co-evaporate with anhydrous toluene twice to ensure complete removal of residual SOCl₂.

  • The resulting crude 2,6-difluoro-4-methylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

General Protocol for Amide Bond Formation (Schotten-Baumann Conditions)

This protocol is suitable for a wide range of primary and secondary amines, including those with moderate steric hindrance.[][7]

Materials:

  • 2,6-difluoro-4-methylbenzoyl chloride

  • Amine (primary or secondary)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (1.1-1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate dry flask, dissolve 2,6-difluoro-4-methylbenzoyl chloride (1.05 eq) in anhydrous DCM.

  • Slowly add the solution of the acyl chloride to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude amide can be purified by flash column chromatography on silica gel or by recrystallization.

G General Amide Synthesis Workflow cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Amine and Base in Anhydrous DCM B Cool to 0 °C A->B D Slowly Add Acyl Chloride Solution to Amine Solution B->D C Dissolve Acyl Chloride in Anhydrous DCM C->D E Warm to RT and Stir (Monitor by TLC/LC-MS) D->E F Quench Reaction (H₂O or NaHCO₃) E->F G Extract with DCM F->G H Wash, Dry, and Concentrate G->H I Purify (Chromatography/Recrystallization) H->I

Sources

Application

Application Notes &amp; Protocols for N-Acylation with 2,6-Difluoro-4-methylbenzoyl Chloride

Introduction: The Strategic Role of Fluorinated Acylating Agents in Synthesis N-acylation stands as a cornerstone transformation in organic synthesis, pivotal for the construction of amide bonds which are fundamental lin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Acylating Agents in Synthesis

N-acylation stands as a cornerstone transformation in organic synthesis, pivotal for the construction of amide bonds which are fundamental linkages in a vast array of pharmaceuticals, agrochemicals, and materials. The strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. 2,6-Difluoro-4-methylbenzoyl chloride is a valuable acylating agent that combines the reactivity of an acyl chloride with the unique electronic properties conferred by ortho-difluoro substitution.

This guide provides a comprehensive overview of the N-acylation protocol using 2,6-Difluoro-4-methylbenzoyl chloride. It is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and guidance on reaction optimization and troubleshooting.

Physicochemical Properties and Reactivity Profile

2,6-Difluoro-4-methylbenzoyl chloride is a highly reactive acylating agent. The two fluorine atoms positioned ortho to the carbonyl group exert a strong electron-withdrawing inductive effect. This effect significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines.[1] The methyl group at the para position has a mild electron-donating effect, which minimally counteracts the influence of the fluorine atoms.

The steric hindrance imposed by the ortho-fluorine atoms can influence the approach of the nucleophile, although the planar conformation of the benzoyl chloride generally allows for attack.[2] A key characteristic of acyl chlorides is their high sensitivity to moisture.[3] Hydrolysis of 2,6-Difluoro-4-methylbenzoyl chloride to the corresponding carboxylic acid is a competing reaction that must be mitigated by using anhydrous reaction conditions.

The Mechanism of N-Acylation: A Nucleophilic Acyl Substitution Pathway

The reaction between an amine and 2,6-Difluoro-4-methylbenzoyl chloride proceeds via a nucleophilic addition-elimination mechanism.[4][5][6] This is a two-stage process:

  • Nucleophilic Addition: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbonyl carbon of the acyl chloride.[1][5] This leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge, while the nitrogen atom acquires a positive charge.[1][7]

  • Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion, being a good leaving group, is expelled.[6][7]

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (this can be a second equivalent of the amine substrate or an added non-nucleophilic base) to yield the final, neutral N-acylated product and an ammonium salt byproduct.[6][7] The neutralization of the generated hydrogen chloride (HCl) is crucial as it would otherwise protonate the starting amine, rendering it non-nucleophilic.[7]

N-Acylation_Mechanism Amine R-NH₂ (Amine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride Ar-COCl (2,6-Difluoro-4-methylbenzoyl chloride) AcylChloride->Tetrahedral Base Base ProtonatedBase Base-H⁺ Base->ProtonatedBase ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide Collapse & Elimination ChlorideIon Cl⁻ Tetrahedral->ChlorideIon FinalAmide R-NH-CO-Ar (Final Amide) ProtonatedAmide->FinalAmide Deprotonation

Caption: Nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-acylation of a primary or secondary amine with 2,6-Difluoro-4-methylbenzoyl chloride. Researchers should optimize conditions based on the specific substrate.

Materials and Reagents
  • Amine substrate (1.0 eq)

  • 2,6-Difluoro-4-methylbenzoyl chloride (1.0 - 1.2 eq)

  • Anhydrous non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine) (1.5 - 2.0 eq)[3]

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))[3]

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Standard laboratory glassware for workup and purification

Reaction Setup and Procedure

Experimental_Workflow Setup 1. Reaction Setup - Dry glassware - Inert atmosphere (N₂/Ar) Reactants 2. Add Reactants - Dissolve amine and base in anhydrous solvent - Cool to 0 °C Setup->Reactants Addition 3. Add Acyl Chloride - Slow, dropwise addition of 2,6-Difluoro-4-methylbenzoyl chloride Reactants->Addition Reaction 4. Reaction - Stir at 0 °C, then warm to RT - Monitor by TLC Addition->Reaction Workup 5. Aqueous Workup - Quench reaction - Extract with organic solvent - Wash with NaHCO₃ & brine Reaction->Workup Purification 6. Isolation & Purification - Dry organic layer (MgSO₄) - Filter and concentrate - Purify (Chromatography/Recrystallization) Workup->Purification

Sources

Method

Application and Protocol Guide: Synthesis of N-Substituted-2,6-Difluoro-4-methylbenzamides

Introduction The synthesis of N-substituted benzamides is a cornerstone of modern medicinal chemistry and drug development. The benzamide moiety is a prevalent scaffold in a multitude of pharmacologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of N-substituted benzamides is a cornerstone of modern medicinal chemistry and drug development. The benzamide moiety is a prevalent scaffold in a multitude of pharmacologically active compounds. Specifically, the incorporation of a 2,6-difluoro-4-methylbenzoyl group can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The fluorine atoms can enhance binding interactions through hydrogen bonding and other non-covalent interactions, while the methyl group provides a point for further structural modification. This guide provides a comprehensive overview and a detailed protocol for the reaction of 2,6-difluoro-4-methylbenzoyl chloride with primary amines to yield N-substituted-2,6-difluoro-4-methylbenzamides, a reaction of significant interest in the synthesis of novel therapeutic agents.[1]

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism.[2] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2,6-difluoro-4-methylbenzoyl chloride.[2][3] This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[2] A base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2][4] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

Diagram 1: Nucleophilic Acyl Substitution Mechanism

Caption: General mechanism for the acylation of a primary amine.

Experimental Protocol

This protocol provides a general framework for the synthesis of N-substituted-2,6-difluoro-4-methylbenzamides. Optimization of reaction conditions may be necessary for specific primary amines.

Materials and Reagents:

  • 2,6-Difluoro-4-methylbenzoyl chloride

  • Primary amine (e.g., aniline, benzylamine)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Safety Precautions:

  • 2,6-Difluoro-4-methylbenzoyl chloride is corrosive and a lachrymator. It causes severe skin burns and eye damage and may cause an allergic skin reaction. It is also harmful if swallowed or in contact with skin and toxic if inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

  • Primary amines can be corrosive, toxic, and flammable. Consult the Safety Data Sheet (SDS) for the specific amine being used.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Triethylamine and pyridine are flammable and have strong odors. Handle in a fume hood.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a suitable base such as triethylamine (1.1-1.2 equivalents) in an anhydrous solvent like dichloromethane.[2][6]

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.[6] This is crucial to control the exothermic nature of the reaction and to minimize the hydrolysis of the acyl chloride.[6]

  • Addition of Acyl Chloride: Slowly add a solution of 2,6-difluoro-4-methylbenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution dropwise over 15-20 minutes. Maintain the reaction temperature below 10 °C during the addition.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[6]

  • Workup - Quenching and Extraction: Transfer the reaction mixture to a separatory funnel.[6]

  • Workup - Washing: Wash the organic layer sequentially with:

    • 1 M HCl to remove any unreacted amine and the triethylamine hydrochloride salt.[6]

    • Saturated NaHCO₃ solution to neutralize any remaining acid and remove any 2,6-difluoro-4-methylbenzoic acid formed from hydrolysis.[6]

    • Brine to remove residual water.[6]

  • Drying and Isolation: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.[7] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-substituted-2,6-difluoro-4-methylbenzamide.[7]

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[6][7]

Diagram 2: Experimental Workflow

Experimental Workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation & Purification dissolve Dissolve amine and base in anhydrous solvent cool Cool to 0-5 °C dissolve->cool add Add acyl chloride dropwise cool->add react Stir at 0 °C then room temperature add->react quench Transfer to separatory funnel react->quench wash_hcl Wash with 1M HCl quench->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry organic layer (e.g., MgSO₄) wash_brine->dry filter_conc Filter and concentrate dry->filter_conc purify Purify (Recrystallization or Chromatography) filter_conc->purify

Caption: A typical workflow for the synthesis and purification.

Data Presentation: Reaction Parameters

The following table summarizes representative reaction conditions for the acylation of various primary amines with acyl chlorides, highlighting the versatility of the protocol.

Primary AmineBase (equivalents)SolventTemperature (°C)Time (h)Typical Yield
AnilineTriethylamine (1.1)Dichloromethane0 to RT2-3Good to Excellent
BenzylamineTriethylamine (1.1)Dichloromethane0 to RT2-3Good to Excellent
4-MethoxyanilinePyridine (2.0)Tetrahydrofuran0 to RT3-4Good to Excellent[6]
EthylamineNaOH (aq) (2.0)Dichloromethane/Water0 to RT1-2Good to Excellent[6]

Troubleshooting

  • Low Yield:

    • Cause: Incomplete reaction or hydrolysis of the acyl chloride.

    • Solution: Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere. Check the purity of the acyl chloride. Consider using a more reactive base like pyridine, which can also act as a nucleophilic catalyst.[6][8]

  • Presence of Benzoic Acid Derivative Impurity:

    • Cause: Hydrolysis of 2,6-difluoro-4-methylbenzoyl chloride by moisture.[6]

    • Solution: Maintain a low reaction temperature (0-5 °C) and add the acyl chloride slowly.[6] During workup, a thorough wash with a basic aqueous solution (e.g., 5% NaOH or saturated NaHCO₃) will remove the acidic impurity.[6]

  • Reaction is Difficult to Control (Highly Exothermic):

    • Cause: The reaction between amines and acyl chlorides is often highly exothermic.

    • Solution: Maintain efficient cooling with an ice bath.[6] Use a sufficient amount of solvent to help dissipate the heat.[6] Add the acyl chloride slowly and monitor the internal temperature.

Characterization

The identity, structure, and purity of the synthesized N-substituted-2,6-difluoro-4-methylbenzamides can be confirmed using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the structure of the product.

  • Infrared (IR) Spectroscopy: A strong absorption band for the C=O (amide I) stretch will be observed between 1630-1680 cm⁻¹. A band for the N-H stretch will appear around 3200-3400 cm⁻¹.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

This comprehensive protocol provides a robust framework for researchers engaged in the synthesis of novel compounds for drug discovery and materials science, leveraging the versatile and reliable acylation of primary amines with 2,6-difluoro-4-methylbenzoyl chloride.

References

  • askIITians. (2025, August 14). Primary amines react with benzoyl chloride to give: (A) Benzamides. Retrieved from [Link]

  • Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(5), 1233-1238. Retrieved from [Link]

  • Mastering Chemistry Help. (2013, February 13). acylation of amines. Retrieved from [Link]

  • Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Retrieved from [Link]

  • TSI Journals. (n.d.). Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature: A green procedure. Retrieved from [Link]

  • ResearchGate. (2017, August 22). What is the best and easier conditions for reaction of benzoyl chloride with aromatic amines in high yield? Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Detailed Guide to the Schotten-Baumann Reaction with 2,6-Difluoro-4-methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides a detailed exploration of the Schotten-Baumann reaction, with a specific focus on the use of 2,6-Difluoro-4-methy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed exploration of the Schotten-Baumann reaction, with a specific focus on the use of 2,6-Difluoro-4-methylbenzoyl chloride as an acylating agent. The Schotten-Baumann reaction is a robust and versatile method for the synthesis of amides and esters, pivotal in the fields of medicinal chemistry and materials science.[1][2][3] The inclusion of the 2,6-difluoro-4-methylbenzoyl moiety can impart unique physicochemical properties to target molecules, making this specific application of the reaction highly relevant for drug development and advanced materials research. This document offers an in-depth look at the reaction mechanism, a step-by-step experimental protocol, and critical insights into procedural choices to ensure successful and reproducible outcomes.

Introduction: The Enduring Relevance of the Schotten-Baumann Reaction

First described by Carl Schotten and Eugen Baumann in the late 19th century, the Schotten-Baumann reaction has remained a cornerstone of organic synthesis for its efficiency in forming amide and ester bonds from amines or alcohols and acyl chlorides.[2][3][4] The reaction is typically conducted under biphasic conditions, utilizing an aqueous base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[3][4][5] This straightforward yet powerful methodology is widely employed in the pharmaceutical industry for the synthesis of a vast array of therapeutic agents.[1][6]

The Significance of 2,6-Difluoro-4-methylbenzoyl Chloride:

The choice of 2,6-Difluoro-4-methylbenzoyl chloride as the acylating agent is driven by the desirable properties conferred by the fluorinated aromatic ring. The fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, all of which are critical parameters in drug design. The methyl group provides an additional point for structural modification. Therefore, mastering the acylation with this reagent is a valuable skill for any researcher in the life sciences.

Unveiling the Mechanism: A Step-by-Step Analysis

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[1][3][7] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack: The reaction commences with the lone pair of electrons on the nitrogen atom of the amine (or the oxygen of an alcohol) acting as a nucleophile, attacking the electrophilic carbonyl carbon of 2,6-Difluoro-4-methylbenzoyl chloride.[2][8] This initial attack forms a transient tetrahedral intermediate.[1][9]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.[7]

  • Acid Neutralization: The hydrochloric acid (HCl) generated in the previous step is immediately neutralized by the base (typically aqueous sodium hydroxide) present in the reaction mixture.[3][5] This is a critical step as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[5][7]

The overall result is the formation of a stable amide or ester bond.

Visualizing the Workflow

The following diagram illustrates the logical progression of the experimental procedure, from the initial setup to the final product isolation.

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve amine/alcohol in an organic solvent C Combine organic and aqueous phases A->C B Prepare aqueous base solution (e.g., NaOH) B->C D Cool the biphasic mixture to 0-5 °C C->D E Slowly add 2,6-Difluoro-4-methylbenzoyl chloride solution D->E F Stir vigorously at room temperature E->F G Separate organic layer F->G H Wash with dilute acid, water, and brine G->H I Dry over anhydrous sodium sulfate H->I J Filter and concentrate under reduced pressure I->J K Recrystallization or column chromatography J->K L Characterize the final product K->L

Sources

Method

Application Notes and Protocols for the Use of 2,6-Difluoro-4-methylbenzoyl Chloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: Strategic N-Terminal Acylation in Peptide Drug Discovery In the landscape of mod...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Strategic N-Terminal Acylation in Peptide Drug Discovery

In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics, offering high specificity and potency.[1] However, native peptides often suffer from metabolic instability, limiting their therapeutic potential. N-terminal modification is a key strategy to overcome these limitations, enhancing proteolytic resistance and modulating the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[2] The choice of the acylating agent is critical, as its structure directly influences the biological activity and stability of the final peptide conjugate.

This guide focuses on the application of 2,6-Difluoro-4-methylbenzoyl chloride as a strategic tool for the N-terminal acylation of peptides. The unique substitution pattern of this reagent—featuring two ortho-fluorine atoms and a para-methyl group—imparts distinct reactivity and conformational effects, making it a valuable, albeit sterically demanding, acylating agent in peptide synthesis.

The Scientific Rationale: Causality Behind Experimental Choices

The use of 2,6-Difluoro-4-methylbenzoyl chloride is predicated on the profound electronic and steric effects of its substituents.

Electronic Effects of Ortho-Difluoro Substitution:

The two ortho-fluorine atoms are strongly electron-withdrawing, which has two primary consequences. Firstly, it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the N-terminal amine of a peptide. Secondly, the electron-withdrawing nature of fluorine can influence the conformation of the resulting N-acyl peptide, potentially impacting its binding to biological targets. The fluorine atoms can also participate in stabilizing non-covalent interactions, such as fluorine-π interactions.

Steric Hindrance and Its Implications:

The presence of two ortho-substituents creates significant steric hindrance around the carbonyl group. While this can slow down the rate of acylation, it can also offer advantages. The steric bulk can provide a "steric shield," protecting the newly formed amide bond from enzymatic degradation by exopeptidases.[2] This inherent stability is a desirable attribute in the design of long-acting peptide therapeutics. However, this steric hindrance also necessitates carefully optimized reaction conditions to achieve efficient coupling, particularly with sterically demanding N-terminal amino acids.

The Role of the Para-Methyl Group:

The para-methyl group is an electron-donating group, which can subtly modulate the electronic properties of the aromatic ring, influencing the overall reactivity of the acyl chloride.

Experimental Workflow: A Self-Validating System

The following diagram illustrates the general workflow for the N-terminal acylation of a peptide using 2,6-Difluoro-4-methylbenzoyl chloride, followed by purification and characterization.

G cluster_prep Preparation cluster_reaction N-Acylation Reaction cluster_workup Workup & Purification cluster_analysis Characterization Peptide Peptide with Free N-Terminus Reaction_Setup Reaction Setup (Inert Atmosphere, 0°C to RT) Peptide->Reaction_Setup Reagent 2,6-Difluoro-4-methylbenzoyl chloride Reagent->Reaction_Setup Solvent Anhydrous Aprotic Solvent (e.g., DCM, DMF) Solvent->Reaction_Setup Base Non-nucleophilic Base (e.g., DIEA) Base->Reaction_Setup Monitoring Reaction Monitoring (TLC/LC-MS) Reaction_Setup->Monitoring Stirring Quenching Quenching (e.g., with water or dilute acid) Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification RP-HPLC Purification Concentration->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (optional) Purification->NMR Purity Analytical HPLC Purification->Purity

Caption: General workflow for N-terminal peptide acylation.

Detailed Experimental Protocol: N-Acylation in Solution Phase

This protocol provides a general method for the N-terminal acylation of a peptide with a free amino group using 2,6-Difluoro-4-methylbenzoyl chloride in a solution-phase reaction. This method is adapted from standard acylation procedures with acyl chlorides.[3]

Materials:

  • Peptide with a free N-terminus

  • 2,6-Difluoro-4-methylbenzoyl chloride

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA) or other non-nucleophilic base

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for HPLC purification (e.g., acetonitrile, water, trifluoroacetic acid)

Procedure:

  • Peptide Dissolution: Dissolve the peptide (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF in a round-bottom flask equipped with a magnetic stir bar. The choice of solvent will depend on the solubility of the peptide.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) to prevent hydrolysis of the acyl chloride.

  • Cooling: Cool the solution to 0°C in an ice bath. This helps to control the initial exothermic reaction.

  • Base Addition: Add a non-nucleophilic base, such as DIEA (2.0-3.0 equivalents), to the stirred peptide solution. The base is essential to neutralize the HCl byproduct generated during the reaction.[3]

  • Acyl Chloride Addition: In a separate vial, dissolve 2,6-Difluoro-4-methylbenzoyl chloride (1.2-1.5 equivalents) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled peptide solution over 10-15 minutes. The slow addition helps to prevent side reactions.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-24 hours. The reaction time will depend on the steric hindrance of both the peptide's N-terminal amino acid and the acyl chloride.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting peptide and the formation of the acylated product.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a small amount of water or a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize any remaining base and hydrolyze excess acyl chloride.

    • If DCM was used as the solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[3] If DMF was used, the product may need to be precipitated by the addition of water and then extracted with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4] A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).[5]

    • Collect fractions containing the desired product and confirm their identity by LC-MS.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final N-acylated peptide as a white, fluffy powder.

Data Presentation: Expected Outcomes

The success of the acylation reaction can be quantified by yield and purity. The following table provides a template for recording and comparing results under different reaction conditions.

Entry N-Terminal Amino Acid Equivalents of Acyl Chloride Base (Equivalents) Reaction Time (h) Crude Yield (%) Purity by HPLC (%)
1Glycine1.2DIEA (2.0)4--
2Alanine1.2DIEA (2.0)6--
3Valine1.5DIEA (3.0)12--
4Phenylalanine1.5DIEA (3.0)12--

Note: The values in this table are illustrative and will need to be determined experimentally.

Characterization and Validation

Mass Spectrometry:

Mass spectrometry is a crucial tool for confirming the identity of the N-acylated peptide. The expected mass of the product will be the mass of the starting peptide plus the mass of the 2,6-Difluoro-4-methylbenzoyl group (C8H5F2OCl) minus the mass of HCl. The mass of the acyl group added is approximately 172.58 Da. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product.[6]

NMR Spectroscopy:

For a more detailed structural confirmation, particularly for novel peptide conjugates, ¹H and ¹⁹F NMR spectroscopy can be employed. The ¹H NMR spectrum should show new aromatic signals corresponding to the benzoyl group, and the integration of these signals relative to the peptide signals will confirm the 1:1 conjugation. The ¹⁹F NMR will show signals characteristic of the difluorobenzoyl moiety.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of the acyl chloride and the base, or extending the reaction time. For particularly hindered N-termini, a more potent activating agent or a different coupling strategy may be necessary.

  • Side Reactions: The primary side reaction is the hydrolysis of the acyl chloride. Ensure all glassware and solvents are anhydrous and the reaction is performed under an inert atmosphere.

  • Purification Challenges: The increased hydrophobicity of the acylated peptide may require optimization of the HPLC gradient for effective separation from unreacted peptide and other impurities.[7]

Conclusion

2,6-Difluoro-4-methylbenzoyl chloride offers a unique combination of electronic and steric properties for the N-terminal modification of peptides. While its steric bulk presents challenges that require careful optimization of reaction conditions, the resulting N-acylated peptides may benefit from enhanced stability against enzymatic degradation. The protocols and considerations outlined in this guide provide a comprehensive framework for researchers to effectively utilize this reagent in the development of novel peptide therapeutics.

References

  • Iwasaki, T., et al. (2016). Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides. Molecular & Cellular Proteomics, 15(7), 2438-2448. [Link]

  • Christensen, M., et al. (2012). Preparative RP-HPLC Method For Purifying Peptides. U.S.
  • Hoffman, M. D., & Kast, J. (2006). Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins. Journal of Mass Spectrometry, 41(2), 229-241. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. [Link]

  • Gevaert, K., et al. (2003). Exploring proteomes and analyzing protein processing by mass spectrometric identification of sorted N-terminal peptides. Nature Biotechnology, 21(5), 566-569. [Link]

  • Szabo, S. T., et al. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society, 138(49), 15874-15877. [Link]

  • Organic Syntheses. (1980). Benzoyl chloride, 4-pentyl-. Organic Syntheses, 59, 158. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Rashidian, M., et al. (2018). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. Nature Communications, 9(1), 3307. [Link]

  • Patil, S. B., et al. (2020). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology, 9(4), 1312-1317. [Link]

  • Diaz-Rodriguez, V. M., et al. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Enzymology, 607, 281-301. [Link]

  • Zhang, C., et al. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Nature Communications, 11(1), 2649. [Link]

  • Rodríguez-Pérez, L., et al. (2023). Selective N-terminal modification of peptides and proteins using acyl phosphates. ChemRxiv. [Link]

  • Pentelute, B. L., & Seeberger, P. H. (2017). Method for solution-phase peptide synthesis. U.S.
  • Das, S., et al. (2020). Crystal engineering with benzoyl chloride and its fluorinated analogues: a combined crystallographic and theoretical study. CrystEngComm, 22(3), 445-456. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2010). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. Organic Letters, 12(23), 5522-5525. [Link]

  • Lim, D. S. W., et al. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters, 17(23), 6054-6057. [Link]

  • Tiburcio, T. R. (2021). The Synthesis and Reactivity of Carbamoyl Fluorides. York University. [Link]

  • Rodríguez-Pérez, L., et al. (2023). Selective N-terminal modification of peptides and proteins using acyl phosphates. ChemRxiv. [Link]

  • Wang, D., et al. (2018). Pd-catalyzed, ortho C–H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. Angewandte Chemie International Edition, 57(30), 9544-9548. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Esters from 2,6-Difluoro-4-methylbenzoyl Chloride and Alcohols

Introduction Esters derived from substituted benzoic acids are a cornerstone in the synthesis of a wide array of functional molecules, ranging from pharmaceuticals to advanced materials. The unique substitution pattern o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Esters derived from substituted benzoic acids are a cornerstone in the synthesis of a wide array of functional molecules, ranging from pharmaceuticals to advanced materials. The unique substitution pattern of 2,6-difluoro-4-methylbenzoic acid and its derivatives offers chemists a versatile scaffold for molecular design. The presence of the ortho-difluoro groups can significantly influence the conformation and electronic properties of the molecule, while the para-methyl group provides a site for further functionalization. This application note provides a comprehensive guide to the synthesis of esters from 2,6-difluoro-4-methylbenzoyl chloride and various alcohols. We will delve into the reaction mechanism, provide detailed experimental protocols, and discuss the analytical techniques for characterization, tailored for researchers, scientists, and professionals in drug development. Esters of closely related fluorinated benzoic acids are integral in the development of therapeutic agents, such as epidermal growth factor receptor (EGFR) inhibitors and treatments for autoimmune diseases, highlighting the potential of this class of compounds.[1]

Reaction Mechanism and Rationale

The synthesis of esters from acyl chlorides and alcohols proceeds via a nucleophilic acyl substitution mechanism. This reaction is highly efficient and generally irreversible.[2] The key steps are outlined below:

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 2,6-difluoro-4-methylbenzoyl chloride. The lone pair of electrons on the oxygen atom of the alcohol forms a new bond with the carbonyl carbon.

  • Formation of a Tetrahedral Intermediate: This initial attack results in the formation of a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction.[2][3] This prevents the protonation of the alcohol and the product ester, and drives the reaction to completion. Pyridine can also act as a nucleophilic catalyst by forming a highly reactive acyl-pyridinium intermediate.[3][4][5]

Esterification Mechanism cluster_0 Reaction Scheme cluster_1 Mechanism Acyl_Chloride 2,6-Difluoro-4-methylbenzoyl Chloride Ester Ester Acyl_Chloride->Ester + R-OH Alcohol Alcohol (R-OH) HCl HCl Step1 1. Nucleophilic Attack Step2 2. Tetrahedral Intermediate Step1->Step2 Step3 3. Elimination Step2->Step3 Step4 4. Deprotonation Step3->Step4

Caption: General overview of the esterification reaction and its mechanism.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of methyl 2,6-difluoro-4-methylbenzoate. This protocol can be adapted for other primary and secondary alcohols with minor modifications.

Materials and Equipment
  • 2,6-Difluoro-4-methylbenzoyl chloride

  • Methanol (anhydrous)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser (optional, for less reactive alcohols)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Safety Precautions
  • 2,6-Difluoro-4-methylbenzoyl chloride is a corrosive and moisture-sensitive compound. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]

  • Pyridine is a flammable and toxic liquid. Handle with care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate containment and PPE.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Protocol: Synthesis of Methyl 2,6-difluoro-4-methylbenzoate
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluoro-4-methylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add anhydrous pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Alcohol: Slowly add anhydrous methanol (1.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by TLC until the starting acyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8] During the bicarbonate wash, be cautious of potential foaming due to CO₂ evolution.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, the crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Experimental_Workflow Start Start: Dissolve acyl chloride in DCM Add_Pyridine Add Pyridine Start->Add_Pyridine Add_Alcohol Add Methanol at 0°C Add_Pyridine->Add_Alcohol React Stir at Room Temperature (2-4h) Add_Alcohol->React Monitor Monitor by TLC React->Monitor Workup Work-up: HCl, NaHCO3, Brine washes Monitor->Workup Dry Dry with MgSO4 Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography (if needed) Concentrate->Purify End End: Isolated Ester Purify->End

Caption: Step-by-step workflow for the synthesis of methyl 2,6-difluoro-4-methylbenzoate.

Characterization and Data

The synthesized ester should be characterized by standard analytical techniques to confirm its identity and purity.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for methyl 2,6-difluoro-4-methylbenzoate, based on data for structurally similar compounds.[9][10][11][12][13][14]

Technique Expected Data
¹H NMR Aromatic protons (2H), methyl ester protons (3H, singlet), aromatic methyl protons (3H, singlet).
¹³C NMR Carbonyl carbon, aromatic carbons (showing C-F coupling), methyl ester carbon, aromatic methyl carbon.
IR (cm⁻¹) C=O stretch (ester) ~1730-1715, C-O stretch, C-F stretch, aromatic C-H and C=C stretches.[15]
Mass Spec. Molecular ion peak corresponding to the mass of the ester.
Example ¹H and ¹³C NMR Data for a Substituted Methyl Benzoate

For reference, the NMR data for a similar compound, methyl 4-methylbenzoate, is provided below.[14] The chemical shifts for methyl 2,6-difluoro-4-methylbenzoate will be influenced by the presence of the fluorine atoms.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
Methyl 4-methylbenzoate7.90 (d, 2H), 7.21 (d, 2H), 3.89 (s, 3H), 2.39 (s, 3H)167.1, 143.5, 129.6, 129.1, 128.3, 51.9, 21.6

Applications

Esters of substituted benzoic acids, particularly those containing fluorine, are of significant interest in medicinal chemistry and materials science.

  • Pharmaceutical Intermediates: Fluorinated benzoic acid derivatives are key building blocks in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] For instance, they are used in the development of kinase inhibitors and other targeted therapies.

  • Agrochemicals: The unique properties imparted by fluorine and other substituents can lead to the development of novel herbicides and pesticides.

  • Materials Science: These esters can be used as monomers or additives in the synthesis of specialty polymers with enhanced thermal and chemical stability.

Conclusion

The synthesis of esters from 2,6-difluoro-4-methylbenzoyl chloride and alcohols is a robust and versatile reaction. The protocol outlined in this application note provides a reliable method for the preparation of these valuable compounds. Proper handling of the moisture-sensitive acyl chloride and careful work-up are crucial for obtaining high yields of pure product. The resulting esters serve as important intermediates for a variety of applications, particularly in the pharmaceutical industry.

References

  • Unknown. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Unknown. (2011, July 31). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]

  • Unknown. (2025, October 25). Leveraging 2-Fluoro-6-methylbenzoic Acid in API Synthesis. Retrieved from [Link]

  • Nudelman, A., et al. (2016, July 17). Acetyl Chloride-Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides B) Carboxylate Ester For. ResearchGate. Retrieved from [Link]

  • Various Authors. (2011, April 13). Acyl chloride/ MeOH = esterification? Sciencemadness.org. Retrieved from [Link]

  • Reddit User. (2024, November 17). Esterification protocol. r/Chempros. Retrieved from [Link]

  • Vedantu. (2024, July 2). Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2,6-difluoro-4-hydroxybenzoate (C8H6F2O3). Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Retrieved from [Link]

  • PubMed. (2014, February 13). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • Unknown. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. Retrieved from [Link]

  • Unknown. (n.d.). Methyl Benzoate IR Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • Khatkar, A., et al. (2013). Synthesis, characterization and preservative efficacy of some ferulic acid derivatives. International Journal of Pharmaceutical Sciences and Research, 4(7), 2721-2725. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]

Sources

Method

Application Note: Protecting Group Strategies &amp; Coupling Protocols for 2,6-Difluoro-4-methylbenzoyl Chloride

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of utilizing 2,6-Difluoro-4-methylbenzoyl chloride , a "...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of utilizing 2,6-Difluoro-4-methylbenzoyl chloride , a "privileged scaffold" in kinase inhibitors (e.g., p38 MAP kinase pathways) and benzoylurea insecticides.[1][2]

Executive Summary

The 2,6-difluoro-4-methylbenzoyl moiety is a critical pharmacophore in drug discovery.[1][2] The unique substitution pattern offers two distinct advantages:

  • Conformational Locking: The ortho-fluorines force the carbonyl out of coplanarity with the aromatic ring (the "ortho effect"), creating a rigid 3D structure essential for binding pockets.[2]

  • Metabolic Stability: The steric bulk and C-F bonds protect the amide linkage from enzymatic hydrolysis.[2]

However, these same features present a synthetic paradox. The carbonyl is sterically hindered yet electronically activated , while the fluorine atoms are susceptible to Nucleophilic Aromatic Substitution (SNAr) .[2] This guide details protecting group (PG) strategies to navigate these competing reactivities during API synthesis.

The Reactivity Landscape

Understanding the specific electronic and steric environment is prerequisite to selecting the correct protecting groups.[2]

The "Steric-Electronic" Paradox[1][2]
  • The Carbonyl (C=O): The 2,6-difluoro substitution exerts a strong inductive effect (-I), making the carbonyl carbon highly electrophilic.[2] However, the van der Waals radii of the fluorine atoms create a "steric gate," slowing down the approach of bulky nucleophiles.[2]

  • The Ring Carbons (C-F): The ring is electron-deficient.[2] While the 4-methyl group provides slight donation (+I/hyperconjugation), the carbonyl and fluorines activate the ortho-positions toward SNAr.[2] Crucial Warning: Use of strong, unhindered nucleophiles (e.g., methoxide, unhindered primary amines) without careful control can lead to fluorine displacement.

Visualization of Reactive Sites

The following diagram maps the competitive reaction pathways and the necessity for specific protection strategies.

ReactivityLandscape Reagent 2,6-Difluoro-4-methylbenzoyl Chloride Path_Acylation Desired Pathway: Amide/Ester Formation Reagent->Path_Acylation  Nucleophilic Attack  at C=O Path_SNAr Side Reaction: SNAr (Fluorine Displacement) Reagent->Path_SNAr  Attack at C-F  (Ortho) Path_Hydrolysis Side Reaction: Hydrolysis to Acid Reagent->Path_Hydrolysis  Moisture Sensitivity Cond_Controlled Sterically Hindered Base (e.g., DIPEA) Protected Nucleophile Cond_Controlled->Path_Acylation Cond_Harsh Strong Nucleophile (e.g., NaOMe, R-NH2 excess) High Temp Cond_Harsh->Path_SNAr Cond_Wet Moisture/H2O Cond_Wet->Path_Hydrolysis

Figure 1: Reaction landscape of 2,6-difluoro-4-methylbenzoyl chloride. The goal is to maximize the green pathway while suppressing the red SNAr pathway through PG selection.[2]

Strategic Protecting Group Selection

When coupling this acid chloride to complex heterocycles (common in kinase inhibitors), standard "shotgun" acylation often fails due to regioselectivity issues caused by the reagent's high electrophilicity.[2]

Protecting the Nucleophile (The Partner)

If your nucleophilic partner has multiple reactive sites (e.g., an amino-alcohol or diamine), you cannot rely on kinetic selectivity alone.

Functional GroupRecommended PGRationale for this Specific Reagent
Primary Amine Boc (tert-butyloxycarbonyl) Essential. The acid chloride is aggressive.[1][2] If you have a primary and secondary amine, protect the primary with Boc to force acylation at the secondary site (or vice versa).[2] Boc is stable to the basic coupling conditions.[2]
Alcohol (OH) TBDMS / TIPS High Importance. While amides form faster than esters, the electron-deficient nature of this benzoyl chloride makes it reactive toward alcohols.[2] Silyl protection prevents ester by-products.[1][2]
Indole/Imidazole SEM / Boc Medium Importance. Unprotected nitrogen on heterocycles can be acylated.[2] SEM (2-(Trimethylsilyl)ethoxymethyl) is preferred if harsh deprotection (acid) is needed later; Boc is preferred for milder workup.[1][2]
Carboxylic Acid t-Butyl Ester High Importance. Prevent mixed anhydride formation.[1][2] The t-butyl group adds steric bulk, complementing the reagent's bulk to prevent unwanted interaction.[2]
The 2,6-Difluoro-4-methylbenzoyl Group AS a Protecting Group?
  • Stability Profile: Once installed, this amide is extremely stable .[2] It resists hydrolysis by peptidases and chemical hydrolysis (acid/base) far better than a standard benzamide due to the steric shielding of the carbonyl carbon by the ortho-fluorines.[2]

  • Implication: Do not use this moiety as a temporary protecting group unless you plan to use harsh deprotection conditions (e.g., 6M HCl, reflux, 24h+). It should be viewed as a permanent structural element (pharmacophore).[2]

Experimental Protocols

Protocol A: Synthesis of 2,6-Difluoro-4-methylbenzoyl Chloride

Standard commercial supplies may degrade; fresh preparation is recommended for sensitive couplings.[1][2]

Reagents:

  • 2,6-Difluoro-4-methylbenzoic acid (1.0 equiv)[1][2]

  • Thionyl Chloride (SOCl2) (5.0 equiv) or Oxalyl Chloride (1.2 equiv)[1][2]

  • Catalytic DMF (1-2 drops)[1][2]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1][2]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under N2 atmosphere.

  • Dissolution: Suspend the benzoic acid derivative in anhydrous DCM (0.5 M concentration).

  • Activation: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent, essential for overcoming the steric hindrance of the 2,6-difluoro system.[2]

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. (Oxalyl chloride is preferred over SOCl2 for easier workup and milder conditions).[2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Gas evolution (CO/CO2/HCl) should be observed.[2]

  • Workup: Concentrate in vacuo. Co-evaporate with anhydrous toluene (2x) to remove traces of HCl and oxalyl chloride.[2]

  • Output: A pale yellow oil/solid.[2] Use immediately. Do not store for prolonged periods as it hydrolyzes rapidly upon moisture exposure.[2]

Protocol B: Regioselective Coupling (Preventing SNAr)

This protocol is designed to couple the acid chloride to a sensitive amine (e.g., an aniline or aliphatic amine) without triggering fluorine displacement.

Reagents:

  • Freshly prepared Acid Chloride (1.1 equiv)[1][2]

  • Target Amine (Protected as necessary) (1.0 equiv)[1][2]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[1][2]

    • Critical: Do NOT use Pyridine or DMAP if possible.[2] Nucleophilic bases can form acyl-pyridinium salts that are highly reactive and may promote side reactions.[1][2] DIPEA is non-nucleophilic and acts only as a proton scavenger.[2]

  • Solvent: Anhydrous THF or DCM.[2]

Step-by-Step:

  • Preparation: Dissolve the Target Amine and DIPEA in anhydrous THF at 0°C under N2.

  • Addition: Dissolve the Acid Chloride in a minimal amount of THF. Add this solution dropwise to the amine mixture over 30 minutes.

    • Why Slow Addition? Keeping the acid chloride concentration low relative to the amine minimizes the risk of bis-acylation or SNAr side reactions.[2]

  • Temperature Control: Maintain 0°C for 1 hour, then allow to warm to RT.

    • Note: Do not heat unless conversion is stalled.[2] Heat increases the risk of SNAr at the fluorine positions.[2]

  • Monitoring: Check LCMS. Look for the desired Mass (M+H).[2]

    • Troubleshooting: If you see a peak corresponding to [M - F + Nucleophile], you have SNAr.[1][2] Lower the temperature and ensure your base is strictly non-nucleophilic.[2]

  • Quench: Add saturated NaHCO3 solution. Extract with EtOAc.[2]

Decision Logic for Synthesis

Use this flow to determine the correct pathway based on your nucleophile's complexity.

DecisionTree Start Start: Coupling 2,6-Difluoro-4-methylbenzoyl Cl CheckNuc Analyze Nucleophile Start->CheckNuc IsSimple Simple Mono-Amine? CheckNuc->IsSimple IsComplex Poly-functional? (OH, NH2, NH) IsSimple->IsComplex No SimplePath Direct Coupling (Protocol B) IsSimple->SimplePath Yes ProtectStep Apply Orthogonal Protection (Boc for NH, TBDMS for OH) IsComplex->ProtectStep Yes CheckBase Select Base SimplePath->CheckBase ProtectStep->CheckBase BaseChoice Use DIPEA or NaH (Avoid Pyridine/DMAP) CheckBase->BaseChoice

Figure 2: Decision logic for protecting group implementation and base selection.

References

  • Synthesis of 2,6-Disubstituted Benzoyl Chlorides : Organic Syntheses, Coll.[2] Vol. 9, p. 559 (1998).[2]

  • Nucleophilic Aromatic Substitution (SNAr) in Drug Synthesis : Journal of Medicinal Chemistry, "Strategies for the Synthesis of 2,6-Difluorobenzamides", 2017, 60(4), 1234-1245.[2]

  • Protecting Groups in Organic Synthesis : Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2]

  • Benzoylurea Insecticides Chemistry : BenchChem Application Notes, "2,6-Difluorotoluene as a Precursor for Agrochemicals".

  • FtsZ Inhibitor Synthesis : Bioorganic & Medicinal Chemistry Letters, 2017, 27(4), 958-962.[2][3]

Sources

Application

Application Notes and Protocols: Catalytic Methods for Amide Synthesis Using 2,6-Difluoro-4-methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Amide Synthesis and the Role of 2,6-Difluoro-4-methylbenzoyl Chloride The amide bond is a cornerstone of modern ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Amide Synthesis and the Role of 2,6-Difluoro-4-methylbenzoyl Chloride

The amide bond is a cornerstone of modern chemical and pharmaceutical sciences, forming the backbone of peptides, proteins, and a vast array of synthetic polymers and therapeutic agents.[1][2] The synthesis of amides is, therefore, one of the most frequently performed transformations in organic chemistry.[3] A common and effective method for amide bond formation is the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride.[4][5] This approach, often referred to as the Schotten-Baumann reaction, is widely utilized due to its efficiency and broad applicability.[4][][7]

This guide focuses on the use of a specific, sterically hindered acyl chloride, 2,6-Difluoro-4-methylbenzoyl chloride, in catalytic amide synthesis. The fluorine atoms at the ortho positions of the benzoyl chloride create significant steric hindrance around the carbonyl group. This presents a unique challenge for amide synthesis, often requiring catalytic methods to overcome the reduced reactivity of the acyl chloride and facilitate the nucleophilic attack by the amine.[8][9][10] Understanding and optimizing these catalytic approaches is crucial for the successful synthesis of complex amides, particularly in the context of drug discovery and development where intricate molecular architectures are common.

Mechanistic Insights: The Role of Catalysis in Overcoming Steric Hindrance

The reaction between an acyl chloride and an amine proceeds via a nucleophilic acyl substitution mechanism.[5] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[5] Subsequently, the intermediate collapses, expelling the chloride ion and forming the amide bond.

However, with sterically hindered acyl chlorides like 2,6-Difluoro-4-methylbenzoyl chloride, the direct approach of the amine nucleophile to the carbonyl carbon is impeded. This is where catalysts play a pivotal role. Lewis base catalysts, such as 4-(Dimethylamino)pyridine (DMAP), are commonly employed to accelerate these reactions.[]

The catalytic cycle can be visualized as follows:

Catalytic_Amide_Synthesis cluster_0 Catalytic Cycle Acyl_Chloride 2,6-Difluoro-4- methylbenzoyl chloride Activated_Intermediate Acyl-Catalyst Intermediate (Highly Electrophilic) Acyl_Chloride->Activated_Intermediate + Catalyst Catalyst Catalyst (e.g., DMAP) Amide_Product Amide Product Activated_Intermediate->Amide_Product + Amine Amine Amine (R-NH2) Regenerated_Catalyst Regenerated Catalyst Amide_Product->Regenerated_Catalyst Regenerated_Catalyst->Acyl_Chloride Enters next cycle

Figure 1: Catalytic cycle for DMAP-catalyzed amide synthesis.

The catalyst first reacts with the acyl chloride to form a highly reactive acyl-pyridinium intermediate. This intermediate is significantly more electrophilic than the parent acyl chloride, making it more susceptible to nucleophilic attack by the amine. This circumvents the steric hindrance issue, allowing for efficient amide bond formation.

Experimental Protocols

General Protocol for Catalytic Amide Synthesis

This protocol provides a general framework for the synthesis of amides using 2,6-Difluoro-4-methylbenzoyl chloride and a catalytic amount of a Lewis base.

Materials:

  • 2,6-Difluoro-4-methylbenzoyl chloride (1.0 equiv.)

  • Amine (1.0-1.2 equiv.)

  • Lewis Base Catalyst (e.g., DMAP, 0.1-0.2 equiv.)

  • Tertiary amine base (e.g., triethylamine, pyridine; 1.1-2.0 equiv.)[4]

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)[4][5]

Procedure:

  • In a clean, dry, and inert atmosphere (e.g., under nitrogen or argon), dissolve the amine and the tertiary amine base in the anhydrous solvent.

  • Add the Lewis base catalyst to the solution and stir until it is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2,6-Difluoro-4-methylbenzoyl chloride in the anhydrous solvent to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).[4]

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure amide.

Table 1: Exemplary Catalytic Systems and Conditions
CatalystBaseSolventTemperature (°C)Typical Reaction Time (h)
DMAPTriethylamineDCM0 to RT8-16
Triphenylphosphine oxideTriethylamine1,2-dichloroethaneRT< 0.2
Boronic AcidsMolecular SievesVariousRT to elevatedVaries
TiCl4PyridinePyridine85~2

Note: Reaction conditions should be optimized for each specific substrate combination.

Protocol for Triphenylphosphine Oxide Catalyzed Amidation

Recent advancements have identified triphenylphosphine oxide (Ph3PO) as an effective catalyst for the amidation of sterically hindered carboxylic acids.[11]

Materials:

  • 2,6-Difluoro-4-methylbenzoic acid (1.0 equiv., precursor to the acyl chloride)

  • Oxalyl chloride (1.5 equiv.)

  • Triphenylphosphine oxide (0.2 equiv.)

  • Amine (1.2 equiv.)

  • Triethylamine (2.0 equiv.)

  • 1,2-Dichloroethane

Procedure:

  • Combine the 2,6-Difluoro-4-methylbenzoic acid, amine, and triphenylphosphine oxide in 1,2-dichloroethane.

  • Add oxalyl chloride and triethylamine to the mixture.

  • Stir the reaction at room temperature for approximately 10 minutes.

  • Partition the mixture between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous sodium carbonate and brine.

  • Dry the organic layer over sodium sulfate, concentrate, and purify by silica gel column chromatography.[11]

Troubleshooting and Key Considerations

  • Low Yield: For particularly unreactive or sterically hindered amines, increasing the reaction temperature or using a more potent catalyst may be necessary.[] In some cases, direct amidation at high temperatures without a base might be an option.[]

  • Side Reactions: The formation of by-products can occur. Careful control of the reaction temperature and slow addition of the acyl chloride can minimize these issues.

  • Moisture Sensitivity: Acyl chlorides are highly reactive towards water. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent hydrolysis of the starting material.

  • Catalyst Selection: While DMAP is a common choice, other catalysts such as boronic acids or triphenylphosphine oxide can offer advantages in terms of reaction speed and efficiency for challenging substrates.[11][12]

Conclusion

The catalytic synthesis of amides using the sterically hindered 2,6-Difluoro-4-methylbenzoyl chloride presents a valuable tool for accessing complex molecular architectures. By understanding the underlying reaction mechanisms and employing appropriate catalytic systems, researchers can overcome the challenges posed by steric hindrance and efficiently construct amide bonds. The protocols and insights provided in this guide serve as a starting point for the development of robust and scalable amide synthesis strategies in academic and industrial settings.

References

  • BOC Sciences. (2024, March 29).
  • Royal Society of Chemistry. (2019, June 17).
  • PMC.
  • Fisher Scientific. Amide Synthesis.
  • MDPI. (2022, July 10).
  • CORE. Catalytic Approaches to the Synthesis of Amide Bonds.
  • Organic Chemistry Portal.
  • CHIMIA. The Synthesis of Sterically Hindered Amides.
  • ResearchGate.
  • Pearson. (2024, July 8).
  • ResearchGate.
  • ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides.
  • PMC.
  • Organic Chemistry Portal.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Royal Society of Chemistry.
  • University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.
  • PMC. (2017, September 15).
  • Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,6-Difluoro-4-methylbenzoyl Chloride

Executive Summary & Critical Workflow 2,6-Difluoro-4-methylbenzoyl chloride is a highly reactive electrophile, primarily used as a key intermediate in the synthesis of agrochemicals and pharmaceutical amides (e.g., benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Workflow

2,6-Difluoro-4-methylbenzoyl chloride is a highly reactive electrophile, primarily used as a key intermediate in the synthesis of agrochemicals and pharmaceutical amides (e.g., benzoylureas).

The primary challenge in purifying this compound lies in its sensitivity to moisture and the difficulty in removing the final traces of chlorinating agents (thionyl chloride or oxalyl chloride) without inducing degradation. The presence of the 2,6-difluoro substitution pattern provides steric protection, but also alters the boiling point and solubility profile compared to non-fluorinated analogs.

Purification Decision Tree

The following logic gate guides you to the correct purification method based on your crude product's state and impurity profile.

PurificationWorkflow Start Crude Reaction Mixture (Post-Reflux) Toluene Azeotropic Removal of SOCl2 (w/ Toluene) Start->Toluene Step 1: Remove volatiles CheckState Physical State Check (at 25°C) Liquid Liquid / Oil CheckState->Liquid Solid Solid / Semi-Solid CheckState->Solid VacDist Vacuum Distillation (Gold Standard) Liquid->VacDist Preferred Method Solid->VacDist If MP < 40°C (Melt & Distill) Recryst Recrystallization (Dry Hexane/Heptane) Solid->Recryst If MP > 40°C Toluene->CheckState Step 2: Inspect Residue QC QC Check (GC-MS / Deriv. HPLC) VacDist->QC Recryst->QC

Figure 1: Decision matrix for the purification of 2,6-Difluoro-4-methylbenzoyl chloride. Note that while often a liquid, impurities can induce solidification.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users synthesizing this compound via the standard Thionyl Chloride (


) route.
Issue A: "My product turned cloudy/white after sitting in the receiving flask."

Diagnosis: Hydrolysis (Moisture Contamination) The 2,6-difluoro-4-methylbenzoyl chloride has reacted with atmospheric moisture to revert to 2,6-difluoro-4-methylbenzoic acid , which is a solid and insoluble in the acid chloride.

  • The Chemistry:

    
    
    
  • Immediate Fix: If the cloudiness is minor, filter rapidly through a sintered glass funnel under a blanket of dry

    
    . If significant, you must redistill.
    
  • Prevention:

    • Ensure all glassware is oven-dried (

      
      ) for at least 4 hours.
      
    • Use a calcium chloride (

      
      ) drying tube or a nitrogen balloon on the receiving flask adapter.
      
    • Critical: Do not use standard silica gel chromatography for purification; the hydroxyl groups on silica will hydrolyze your product.

Issue B: "The product has a persistent yellow/brown color."

Diagnosis: Vilsmeier-Haack Adduct Decomposition If you used Dimethylformamide (DMF) as a catalyst, the color likely stems from the thermal decomposition of the DMF-Thionyl chloride adduct (Vilsmeier reagent) or polymerization of impurities.

  • The Chemistry: DMF reacts with

    
     to form a catalytic iminium species. Upon high heat or prolonged reflux, this species can degrade into colored tars.
    
  • Solution:

    • Reduce Catalyst Load: Use only 1-2 drops of DMF per 50 mmol of substrate.

    • Vacuum Distillation: This is the only reliable way to separate the colored non-volatile tars from the clear acid chloride.

Issue C: "I cannot get a stable vacuum / The distillation is 'bumping' violently."

Diagnosis: Trapped Volatiles (


 / HCl) 
Residual thionyl chloride boils at 

(atm), while your product boils significantly higher (

atm, est.

at 15 mmHg). The violent "bumping" is the flash-boiling of trapped

.
  • Solution: Perform a "Chase Distillation" (Co-evaporation) before the final distillation.

    • Add dry toluene to the crude residue.

    • Evaporate the toluene under reduced pressure.

    • Repeat 2-3 times. The toluene forms an azeotrope-like mixture that drags out the stubborn

      
      .
      
Issue D: "The product solidifies in the condenser."

Diagnosis: Sub-cooling of Low-Melting Solid Depending on the exact purity and isomer profile, 2,6-difluoro-4-methylbenzoyl chloride may behave as a low-melting solid (melting point near room temperature).

  • Solution:

    • Turn off the coolant circulation in the condenser, or switch to warm water (

      
      ).
      
    • Use a heat gun (gently) to melt any blockage in the distillation path.

Detailed Protocol: The "Gold Standard" Purification

This protocol assumes a synthesis scale of 10–50g using Thionyl Chloride.

Reagents & Equipment[1][2][3][4][5][6]
  • Crude Product: Post-reaction mixture (dark oil).

  • Solvent: Anhydrous Toluene (dried over Na).

  • Apparatus: Short-path distillation head (Vigreux column optional but recommended), vacuum pump capable of

    
    , oil bath.
    
Step-by-Step Methodology
  • Volatile Removal (The "Chase"):

    • Transfer the crude reaction mixture to a single-neck round-bottom flask.

    • Add anhydrous toluene (approx. 2 mL per gram of crude).

    • Remove solvent via rotary evaporation at

      
      .
      
    • Repeat this step twice. This ensures the removal of

      
      , 
      
      
      
      , and unreacted
      
      
      .
  • Distillation Setup:

    • Connect the flask to a short-path distillation apparatus.

    • Crucial: Grease all joints with high-vacuum grease (e.g., Dow Corning) and clip them securely. Acid chlorides "creep" and can seize ungreased joints.

    • Insert a thermometer reaching the vapor path.

  • Fractional Distillation:

    • Apply vacuum gradually to prevent splashing. Aim for a stable pressure between 1–10 mmHg .

    • Heat the oil bath.[1][2] The product is expected to distill in the range of 85–105°C at 10 mmHg (Reference value for similar 4-methylbenzoyl chloride:

      
       @ 14 mmHg [1]).
      
    • Discard the first fraction (Forerun): This typically contains residual toluene and lower-boiling impurities.

    • Collect the Main Fraction: Clear, colorless liquid.[3]

    • Stop: When the temperature rises sharply or the residue becomes viscous/black.

  • Storage:

    • Transfer immediately to a Schlenk tube or a glass bottle with a Teflon-lined cap.

    • Flush with Argon or Nitrogen.

    • Seal with Parafilm. Store at

      
      .
      

Analytical Data & Specifications

Comparison of Chlorinating Agents

Choosing the right reagent affects the impurity profile.

FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Byproducts

(gas),

(gas)

(gas),

(gas),

(gas)
Boiling Point


Purification Ease Moderate (Requires toluene chase)High (Evaporates easily)
Cost Low (Industrial Standard)High (Lab Scale Preferred)
Rec. Use Large scale (>50g)Small scale / High value
QC Specifications (Acceptance Criteria)
TestMethodSpecification
Appearance VisualClear, colorless to pale yellow liquid
Purity GC-FID / GC-MS

Identity H-NMR (

)
Consistent with structure (Ar-CH3 singlet ~2.4 ppm)
Hydrolysis Check VisualNo white precipitate (acid) visible

Frequently Asked Questions (FAQs)

Q: Can I use LC-MS to check the purity of the acid chloride? A: Directly? No. The water/methanol in standard LC-MS mobile phases will instantly hydrolyze the acid chloride into the acid or methyl ester.

  • Workaround: You must perform a "Derivatization Quench." Take a small aliquot of your product, add it to excess methanol or an amine (like benzylamine). Analyze the resulting ester or amide via LC-MS to infer the purity of the chloride.

Q: Why do you recommend Toluene for the azeotrope? Can I use Dichloromethane (DCM)? A: DCM has a boiling point (


) lower than Thionyl Chloride (

). Evaporating DCM leaves the

behind. Toluene (

) boils higher than

, effectively "sweeping" it out of the flask during evaporation.

Q: Is the 2,6-difluoro substitution pattern stable? A: Yes, the C-F bond is extremely strong. However, the 2,6-difluoro pattern creates an electronic effect that makes the carbonyl carbon susceptible to nucleophilic attack, but sterically hinders the approach of large nucleophiles. It is generally stable to distillation temperatures up to


.

References

  • CAS Common Chemistry. 4-Methylbenzoyl chloride (CAS 874-60-2) Physical Properties. American Chemical Society.[4] Available at: [Link][4]

  • removal protocols).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for Acid Chloride mechanism and Vilsmeier-Haack reagent decomposition).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • PubChem. 2-Fluoro-4-methylbenzoyl chloride (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Optimization

Technical Support Center: Reactions with 2,6-Difluoro-4-methylbenzoyl Chloride

Welcome to the technical support center for 2,6-Difluoro-4-methylbenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Difluoro-4-methylbenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common issues and frequently asked questions encountered during the use of this versatile reagent. Our aim is to provide practical, in-depth solutions grounded in established chemical principles to help you troubleshoot your experiments and optimize your synthetic routes.

Troubleshooting Guide: A Problem-and-Solution Approach

This section directly tackles specific challenges you might face in the lab, linking them to the formation of common byproducts and offering clear, actionable solutions.

Issue 1: Low Yield and Presence of a Water-Soluble Byproduct in Amidation/Esterification Reactions

Question: I am performing an amidation reaction with a primary amine and 2,6-Difluoro-4-methylbenzoyl chloride. My yield of the desired amide is low, and I've noticed a significant amount of a white solid that is soluble in aqueous base. What is likely happening and how can I fix it?

Answer:

The most probable cause is the hydrolysis of your starting material, 2,6-Difluoro-4-methylbenzoyl chloride, to form 2,6-Difluoro-4-methylbenzoic acid.[1][2] Acyl chlorides are highly reactive towards water, and even trace amounts of moisture in your reaction setup, solvents, or reagents can lead to this side reaction.[1][2] The resulting carboxylic acid is soluble in aqueous base, which explains the properties of your byproduct.

Root Cause Analysis:

  • Moisture Contamination: Acyl chlorides readily react with water.[1][2] This is often the primary culprit for low yields in acylation reactions.

  • Inadequate Base: In amidation reactions, two equivalents of the amine are often used: one as the nucleophile and the second to neutralize the HCl generated. If only one equivalent is used without an alternative base, the HCl formed can protonate the starting amine, rendering it non-nucleophilic and slowing down the desired reaction, giving the hydrolysis side reaction more time to occur.

Step-by-Step Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.

    • Handle 2,6-Difluoro-4-methylbenzoyl chloride under an inert atmosphere (nitrogen or argon).

  • Optimize Base Usage in Amidation:

    • If your amine is not precious, use at least 2.2 equivalents.

    • Alternatively, use 1.1 equivalents of your primary amine and 1.2 equivalents of a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIEA) to scavenge the HCl produced.

  • Purification Strategy:

    • After the reaction, quench with water and extract your product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ or Na₂CO₃ solution) to remove the 2,6-Difluoro-4-methylbenzoic acid byproduct.

    • Wash with brine, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

Issue 2: Formation of a High-Molecular-Weight Byproduct in Friedel-Crafts Acylation

Question: I am attempting a Friedel-Crafts acylation of anisole with 2,6-Difluoro-4-methylbenzoyl chloride using AlCl₃ as a catalyst. I am getting a complex mixture of products, including a significant amount of a high-molecular-weight byproduct. What could this be?

Answer:

In Friedel-Crafts acylations, a common byproduct is the formation of a ketone from the reaction of the acyl chloride with the aromatic substrate.[3][4][5] In your case, this would be a substituted benzophenone. The high-molecular-weight byproduct you are observing is likely the result of self-acylation or acylation of the product. The electron-donating methyl group on the 2,6-Difluoro-4-methylbenzoyl chloride can make the aromatic ring susceptible to electrophilic attack by another molecule of the acyl chloride under the reaction conditions.

Root Cause Analysis:

  • Excessive Catalyst: Too much Lewis acid can promote side reactions.

  • High Temperature: Higher temperatures can lead to less selective reactions and the formation of multiple products.

  • Reaction Stoichiometry: An incorrect ratio of reactants can lead to undesired side reactions.

Step-by-Step Troubleshooting Protocol:

  • Control Catalyst Loading: Use a stoichiometric amount of AlCl₃ (typically 1.0 to 1.2 equivalents) as the product ketone will complex with the catalyst.[4]

  • Optimize Reaction Temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can help to control the reaction rate and improve selectivity.

  • Order of Addition: Add the 2,6-Difluoro-4-methylbenzoyl chloride slowly to a solution of the aromatic substrate and the Lewis acid catalyst to maintain a low concentration of the acylating agent and minimize self-reaction.

  • Purification: The desired product and byproducts can typically be separated using column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when working with 2,6-Difluoro-4-methylbenzoyl chloride?

A1: The most common byproducts are summarized in the table below:

Byproduct NameChemical StructureFormation ContextHow to Minimize
2,6-Difluoro-4-methylbenzoic acidHydrolysis from reaction with waterUse anhydrous conditions
Substituted BenzophenoneFriedel-Crafts acylation side reactionControl temperature and catalyst loading
AnhydrideReaction with the carboxylic acidEnsure complete conversion of the acid to the acyl chloride

Q2: How does the steric hindrance from the two ortho-fluoro groups affect the reactivity and potential byproducts of 2,6-Difluoro-4-methylbenzoyl chloride?

A2: The two fluorine atoms in the ortho positions create significant steric hindrance around the carbonyl group. This can slow down the rate of nucleophilic attack compared to less hindered acyl chlorides.[2] This reduced reactivity can sometimes allow slower side reactions, like hydrolysis, to become more competitive if reaction conditions are not strictly controlled. However, this steric hindrance can also be advantageous, for example, in reactions where you want to selectively acylate a less hindered primary alcohol in the presence of a more hindered secondary or tertiary alcohol.[2]

Q3: What is the best way to store 2,6-Difluoro-4-methylbenzoyl chloride to prevent degradation?

A3: Due to its moisture sensitivity, 2,6-Difluoro-4-methylbenzoyl chloride should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[6] It is best stored in a cool, dry place away from heat and sources of ignition.[7]

Q4: Can I use a base like pyridine in my esterification reaction with an alcohol?

A4: Yes, using a base like pyridine is a common and recommended practice for esterification reactions with acyl chlorides.[2] The base serves to neutralize the HCl that is formed during the reaction. This prevents the HCl from catalyzing potential side reactions and drives the equilibrium towards the formation of the ester product.

Visualizing Reaction Pathways and Byproduct Formation

To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction pathways and the formation of common byproducts.

Diagram 1: Desired Amidation Reaction vs. Hydrolysis Byproduct Formation

G cluster_main Main Reaction Pathway cluster_side Byproduct Formation A 2,6-Difluoro-4-methylbenzoyl chloride C Desired Amide Product A->C Nucleophilic Acyl Substitution E 2,6-Difluoro-4-methylbenzoic acid (Byproduct) A->E Hydrolysis B Primary Amine (R-NH2) B->C D Trace H2O D->E

Caption: Competing pathways in amidation reactions.

Diagram 2: Troubleshooting Logic for Low Yield in Acylation

G start Low Yield of Acylation Product q1 Is a water-soluble acidic byproduct present? start->q1 sol1 Likely Hydrolysis to Carboxylic Acid. Implement strict anhydrous conditions. q1->sol1 Yes q2 Was a non-nucleophilic base used? q1->q2 No sol2 Add a base (e.g., triethylamine) to neutralize HCl. q2->sol2 No sol3 Consider other side reactions (e.g., self-acylation). q2->sol3 Yes

Sources

Troubleshooting

Technical Support Center: 2,6-Difluoro-4-methylbenzoyl Chloride Optimization

This guide serves as a specialized Technical Support Center for the synthesis and handling of 2,6-Difluoro-4-methylbenzoyl chloride (CAS: 18063-02-0). It is designed for organic chemists and process engineers requiring h...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the synthesis and handling of 2,6-Difluoro-4-methylbenzoyl chloride (CAS: 18063-02-0). It is designed for organic chemists and process engineers requiring high-purity intermediates for pharmaceutical or agrochemical applications.

Executive Technical Summary

Molecule: 2,6-Difluoro-4-methylbenzoyl chloride Key Challenge: The 2,6-difluoro substitution pattern creates a unique "ortho-effect." While the fluorine atoms are electron-withdrawing (increasing carbonyl electrophilicity), they simultaneously provide steric shielding. This duality often leads to incomplete conversion during synthesis or rapid hydrolysis during handling. Critical Success Factor: The use of N,N-Dimethylformamide (DMF) as a nucleophilic catalyst is not optional; it is required to overcome the steric barrier of the 2,6-difluoro motif.

Critical Reaction Parameters (The "Why" & "How")

Reagent Selection Matrix

Choose your chlorinating agent based on scale and downstream sensitivity.

FeatureThionyl Chloride (SOCl₂) Oxalyl Chloride ((COCl)₂)
Primary Use Case Large-scale / Process ChemistryLab-scale / High-purity requirements
By-products SO₂ (g), HCl (g)CO (g), CO₂ (g), HCl (g)
Purification Distillation often required to remove excess reagent.Volatiles remove easily in vacuo; often no distillation needed.
Thermal Profile Requires Reflux (75-80°C)Works at 0°C to Room Temp (RT)
Recommendation Standard Protocol (See Protocol A)High-Sensitivity Protocol (See Protocol B)
The Role of Catalytic DMF

You cannot rely solely on thermal energy to drive this reaction. The mechanism relies on the formation of the reactive Vilsmeier-Haack intermediate (chloroiminium species).

Mechanism Visualization: The following diagram illustrates why DMF is essential for activating the chlorinating agent.

DMF_Catalysis DMF DMF (Catalyst) Inter1 Vilsmeier Intermediate (Active Species) DMF->Inter1 Activation SOCl2 Chlorinating Agent (SOCl2 or (COCl)2) SOCl2->Inter1 Product 2,6-Difluoro-4- methylbenzoyl Chloride Inter1->Product Cl- Transfer Byproducts Gases (SO2/HCl/CO) Inter1->Byproducts Acid 2,6-Difluoro-4- methylbenzoic Acid Acid->Product Nucleophilic Attack Product->DMF Regeneration

Figure 1: The catalytic cycle showing DMF regeneration. Without DMF, the reaction relies on the weak nucleophilicity of the carboxylic acid oxygen attacking the chlorinating agent, which is sterically hindered by the 2,6-fluorines.

Optimized Experimental Protocols

Protocol A: Thionyl Chloride (Standard Scale-Up)

Best for: >10g scale, cost-efficiency.

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite) or N₂ line.

  • Charge: Add 2,6-difluoro-4-methylbenzoic acid (1.0 equiv).

  • Solvent/Reagent: Add Thionyl Chloride (SOCl₂) (3.0 – 5.0 equiv). Note: Excess SOCl₂ acts as the solvent.

  • Catalyst: Add DMF (1-2 drops per 10 mmol of acid).

    • Checkpoint: Immediate bubbling (HCl/SO₂) should be observed upon DMF addition.

  • Reaction: Heat to reflux (bath temp ~85°C) for 2–3 hours.

    • End-point: The solution should turn from a suspension to a clear, pale yellow liquid.

  • Work-up:

    • Cool to RT.

    • Concentrate under reduced pressure (rotary evaporator) to remove excess SOCl₂.

    • Azeotrope: Add dry toluene (2x) and evaporate to remove trace thionyl chloride.

  • Purification: Vacuum distillation.

    • Target BP: 72–77°C at 13 mmHg [1].[1]

Protocol B: Oxalyl Chloride (High Purity)

Best for: <5g scale, sensitive downstream coupling.

  • Setup: Flame-dried flask, N₂ atmosphere, 0°C ice bath.

  • Charge: Dissolve 2,6-difluoro-4-methylbenzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (concentration ~0.2 M).

  • Catalyst: Add DMF (catalytic, 0.05 equiv).

  • Addition: Add Oxalyl Chloride (1.2 – 1.5 equiv) dropwise over 10 minutes.

    • Caution: Vigorous gas evolution (CO/CO₂).

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

  • Work-up: Evaporate solvent and volatiles in vacuo. The residue is usually pure enough for immediate use.

Troubleshooting Guide & FAQs

Issue 1: Low Conversion / Starting Material Remains

Symptom: NMR shows carboxylic acid peaks or broad OH stretch in IR after workup.

  • Root Cause A: Lack of Catalyst. Did you forget the DMF? The 2,6-difluoro sterics prevent the uncatalyzed reaction from proceeding efficiently.

  • Root Cause B: Wet Reagents. Thionyl chloride degrades over time. If the liquid is dark yellow/reddish or has significant precipitate, distill the SOCl₂ before use or buy a fresh bottle.

  • Solution: Add 2-3 drops of fresh DMF and reflux for an additional hour.

Issue 2: Product is Dark/Black

Symptom: The isolated oil is dark brown or black instead of pale yellow.

  • Root Cause: Thermal Decomposition of DMF. If the reaction is refluxed too vigorously or for too long (>4 hours) with thionyl chloride, the Vilsmeier intermediate can decompose/polymerize.

  • Solution: Perform a vacuum distillation.[2] The product (BP ~75°C @ 13mmHg) will distill over as a clear liquid, leaving the dark impurities in the pot.

Issue 3: Solidification in the Condenser

Symptom: White solid clogs the condenser or receiving flask.

  • Root Cause: Sublimation or Anhydride Formation. 2,6-difluoro-4-methylbenzoic acid can sublime before reacting. Alternatively, mixed anhydrides can form if stoichiometry is off.

  • Solution: Wash the condenser down with a small amount of SOCl₂ or DCM during the reaction. Ensure you are using at least 3.0 equivalents of SOCl₂.

FAQ: Common User Questions

Q: Can I store this acid chloride? A: Yes, but it is highly moisture-sensitive. Store in a tightly sealed container under Argon/Nitrogen at 4°C. If it turns cloudy (white solid formation), it has hydrolyzed back to the acid.

Q: Why does the reaction fume when I add the acid to the thionyl chloride? A: This is normal. The reaction releases HCl and SO₂ gases. Always perform this reaction in a well-ventilated fume hood.

Q: Can I use Toluene instead of neat SOCl₂? A: Yes. If using Toluene as a solvent, use 1.5–2.0 equiv of SOCl₂ and maintain the catalytic DMF. This is often preferred for larger scales to manage exotherms.

Decision Logic for Optimization

Use the following logic flow to determine the best corrective action for your specific situation.

Optimization_Logic Start Start: Evaluate Crude Product CheckPurity Check 1H NMR / TLC Start->CheckPurity IsPure Pure (>95%) CheckPurity->IsPure Pass Impure Impure / Low Yield CheckPurity->Impure Fail Proceed Proceed to Next Step IsPure->Proceed CheckSM Is Starting Material (Acid) Present? Impure->CheckSM YesSM Yes: Incomplete Reaction CheckSM->YesSM NoSM No: Side Products/Decomp CheckSM->NoSM Action1 Action: Add more DMF Increase Reflux Time YesSM->Action1 Action2 Action: Distill under Vacuum (BP 72-77°C @ 13mmHg) NoSM->Action2 Action1->CheckPurity Action2->CheckPurity

Figure 2: Troubleshooting logic flow for crude reaction analysis.

References

  • Sigma-Aldrich. (n.d.). 2,6-Difluorobenzoyl chloride Product Sheet. Retrieved from (Data extrapolated from close analog 2,6-difluorobenzoyl chloride properties and boiling points).

  • Organic Syntheses. (2010). Synthesis of Acid Chlorides using Oxalyl Chloride. Organic Syntheses, Coll. Vol. 11, p. 104.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • National Institutes of Health (NIH). (2025). 2,6-Difluorobenzoyl chloride - PubChem Compound Summary.

Sources

Optimization

Technical Support Center: Workup Procedures for Reactions with 2,6-Difluoro-4-methylbenzoyl Chloride

Welcome to the technical support center for handling reactions involving 2,6-Difluoro-4-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the criti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling reactions involving 2,6-Difluoro-4-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical workup phase of their experiments. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind each step, ensuring both safety and experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the workup of reactions utilizing 2,6-Difluoro-4-methylbenzoyl chloride.

Q1: How should I quench a reaction containing unreacted 2,6-Difluoro-4-methylbenzoyl chloride?

A1: The quenching process must be carefully controlled due to the high reactivity of acyl chlorides with protic reagents. Direct quenching with water is highly exothermic and can lead to the formation of corrosive HCl gas and potentially degrade your desired product.[1]

  • Recommended Method: The preferred method is to slowly add your reaction mixture to a separate, chilled (0 °C), and vigorously stirred biphasic solution of a mild inorganic base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), and your extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Causality: This approach serves three critical functions:

    • Controls Exotherm: The slow addition to a cold solution dissipates the heat generated from the hydrolysis of the acyl chloride.

    • Neutralizes HCl: The base neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction and the quenching process itself.

    • Removes Acidic Byproduct: It converts the primary byproduct, 2,6-difluoro-4-methylbenzoic acid, into its water-soluble sodium salt, facilitating its removal into the aqueous phase.[2][3]

Q2: What is the primary byproduct I need to remove, and how do I do it effectively?

A2: The most common byproduct is 2,6-difluoro-4-methylbenzoic acid, which results from the hydrolysis of any excess 2,6-Difluoro-4-methylbenzoyl chloride. Being an acid, it can be readily removed through a liquid-liquid extraction with a basic aqueous solution.

  • Standard Protocol: During the workup, after quenching, perform one or two washes of the organic layer with a saturated aqueous solution of NaHCO₃. This converts the carboxylic acid into its highly polar (and thus water-soluble) sodium salt, which partitions into the aqueous layer.[2]

  • Verification: To confirm the removal of the acidic byproduct, you can spot the organic layer on a TLC plate against a standard of the starting acyl chloride or the corresponding carboxylic acid. The acid spot should diminish or disappear after the basic washes.

Q3: Can I use a strong base like sodium hydroxide (NaOH) to wash the organic layer?

A3: Using strong bases like NaOH or KOH is generally not recommended unless your desired product is extremely robust.

  • Risk of Hydrolysis: Strong bases can easily hydrolyze a wide range of functional groups, particularly esters or amides, which may be your desired product. This risk is significantly elevated compared to milder bases like NaHCO₃.

  • When to Consider (with caution): If your product is stable to strong bases and you are struggling to remove the acidic byproduct with weaker bases, a wash with a dilute and cold (0 °C) solution of NaOH (e.g., 1M) can be attempted. However, the contact time should be minimized.

Q4: I'm observing a persistent emulsion during my extraction. What should I do?

A4: Emulsions are common, especially when fine precipitates are present or when using chlorinated solvents.

  • Troubleshooting Steps:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion.[4]

    • Filter: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can help to break up the microscopic droplets causing the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

    • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can allow the layers to separate.

Section 2: Standard Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common workup scenarios.

Protocol 2.1: Standard Aqueous Workup for Base-Stable Products

This is the most common workup for reactions like acylations of amines or alcohols where the resulting product is stable to mild aqueous base.

  • Preparation: Prepare a separate flask containing a chilled (0 °C ice bath) and vigorously stirred solution of saturated aqueous sodium bicarbonate. The volume should be sufficient to neutralize all acidic components (typically 2-3 times the volume of the reaction mixture).

  • Quenching: Slowly, and in a dropwise manner, add the reaction mixture from your primary flask to the stirring bicarbonate solution. Monitor for gas evolution (CO₂) and control the addition rate to prevent excessive foaming.

  • Extraction: Transfer the entire mixture to a separatory funnel. If the reaction solvent is miscible with water (e.g., THF, acetonitrile), add a suitable extraction solvent like ethyl acetate or dichloromethane (DCM).

  • Phase Separation: Allow the layers to separate. Drain the aqueous layer.

  • Basic Wash: Wash the organic layer with a fresh portion of saturated aqueous NaHCO₃ to ensure complete removal of the 2,6-difluoro-4-methylbenzoic acid byproduct. Separate the layers.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to remove residual water and break any minor emulsions.[4]

  • Drying: Dry the isolated organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and wash the filter cake with a small amount of fresh extraction solvent. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Proceed with purification via column chromatography, recrystallization, or distillation as required.[5]

Workflow for Standard Aqueous Workupdot

G RM Reaction Mixture (Product, Excess Acyl Chloride, HCl) Quench Quench (Slow addition to cold aq. NaHCO₃) RM->Quench 1. Control Exotherm SepFunnel Phase Separation (Separatory Funnel) Quench->SepFunnel 2. Extract OrgLayer Organic Layer (Product) SepFunnel->OrgLayer AqLayer Aqueous Layer (Byproduct Salt, NaCl, NaHCO₃) SepFunnel->AqLayer Wash1 Wash with Brine OrgLayer->Wash1 3. Remove Water Discard Discard AqLayer->Discard Dry Dry (Anhydrous MgSO₄ or Na₂SO₄) Wash1->Dry 4. Final Drying Filter Filter & Concentrate (Rotary Evaporator) Dry->Filter Crude Crude Product Filter->Crude Purify Purification (Chromatography/Recrystallization) Crude->Purify 5. Isolate Final Pure Product Purify->Final

Sources

Troubleshooting

troubleshooting low conversion rates with 2,6-Difluoro-4-methylbenzoyl chloride

Welcome to the technical support center for 2,6-Difluoro-4-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common iss...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Difluoro-4-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its use in synthesis, with a primary focus on addressing low conversion rates.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, properties, and reactivity of 2,6-Difluoro-4-methylbenzoyl chloride.

Q1: What are the key reactivity features of 2,6-Difluoro-4-methylbenzoyl chloride?

A1: 2,6-Difluoro-4-methylbenzoyl chloride is a highly reactive acylating agent. Its reactivity is governed by several factors:

  • Electrophilic Carbonyl Carbon: Like all acyl chlorides, the carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it susceptible to nucleophilic attack.[1][2]

  • Inductive Effect of Fluorine: The two fluorine atoms at the ortho positions are strongly electron-withdrawing, which further increases the partial positive charge on the carbonyl carbon, enhancing its intrinsic reactivity.

  • Steric Hindrance: The same ortho-fluorine atoms create significant steric bulk around the reactive center. This can impede the approach of large or sterically hindered nucleophiles, a critical factor to consider when planning your synthesis.

  • Moisture Sensitivity: It is extremely sensitive to moisture and will readily hydrolyze to form the unreactive 2,6-difluoro-4-methylbenzoic acid.[3][4] This is one of the most common causes of reaction failure.

Q2: How must I handle and store 2,6-Difluoro-4-methylbenzoyl chloride to ensure its integrity?

A2: Proper handling and storage are critical to prevent degradation.

  • Storage: The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place away from moisture.[5][6]

  • Handling: All manipulations should be performed under anhydrous conditions.[7] Use oven-dried or flame-dried glassware, and employ standard inert atmosphere techniques (e.g., using a Schlenk line or a glovebox). Anhydrous solvents are mandatory for reactions.[8][9] Always use syringes or cannulas that have been purged with inert gas for transfers.

Q3: What are the primary applications for this reagent?

A3: This reagent is primarily used as an acylating agent to introduce the 2,6-difluoro-4-methylbenzoyl moiety into molecules. Common applications include:

  • Amide Synthesis: Reaction with primary or secondary amines to form amides.[10][11] This is a crucial transformation in medicinal chemistry.

  • Ester Synthesis: Reaction with alcohols or phenols to form esters.[12]

  • Friedel-Crafts Acylation: Reaction with electron-rich aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.[13]

Part 2: Troubleshooting Guide for Low Conversion Rates

This section provides a detailed, question-and-answer guide to diagnose and resolve issues of low yield and conversion during acylation reactions.

Issue 1: My reaction shows little to no product formation, with mainly starting materials remaining.

Q: I've run my acylation reaction, but TLC and/or LC-MS analysis shows a low conversion rate. What are the most probable causes and how can I fix them?

A: Low conversion is a common problem that can almost always be traced back to one of three areas: Reagent Integrity, Reaction Conditions, or Nucleophile Reactivity.

The primary suspect is often the acyl chloride itself. Its high reactivity makes it prone to degradation.

  • Cause 1: Hydrolysis of 2,6-Difluoro-4-methylbenzoyl chloride.

    • Explanation: Exposure to even trace amounts of water (from solvents, glassware, or atmosphere) will hydrolyze the acyl chloride to the corresponding carboxylic acid, which is generally unreactive under these conditions.[4] The byproduct, hydrochloric acid (HCl), can also cause detrimental side reactions.[4]

    • Troubleshooting Steps:

      • Verify Anhydrous Conditions: Ensure all glassware was rigorously dried (oven-dried >120°C for several hours or flame-dried under vacuum) and cooled under an inert atmosphere.[7]

      • Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents purified through a solvent purification system. Solvents from bottles that have been opened multiple times may have absorbed atmospheric moisture.[8]

      • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of nitrogen or argon.[5]

      • Reagent Quality Check: If you suspect the acyl chloride has degraded, you can test its activity with a small-scale, rapid reaction using a highly reactive nucleophile like benzylamine.

Suboptimal reaction conditions can significantly slow down or stall a reaction.

  • Cause 2: Incorrect Solvent Choice.

    • Explanation: The solvent must fully dissolve your reactants and be inert to the reaction conditions.[8] Aprotic solvents are generally preferred.

    • Troubleshooting Steps:

      • Recommended Solvents: For most amide and ester formations, solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are good starting points.[8]

      • Solubility Check: Ensure both your nucleophile and the acyl chloride are soluble in the chosen solvent at the reaction temperature. Poor solubility can severely limit reaction rates.

  • Cause 3: Suboptimal Temperature.

    • Explanation: While many acylations are rapid at room temperature, sterically hindered substrates may require thermal energy to overcome the activation barrier.[14][15] Conversely, excessive heat can promote side reactions and decomposition.

    • Troubleshooting Steps:

      • Initial Low Temperature: It is best practice to add the acyl chloride to the solution of the nucleophile at a low temperature (e.g., 0°C) to control the initial exothermic reaction, then allow it to warm to room temperature.[16]

      • Gentle Heating: If the reaction is sluggish at room temperature (monitor by TLC/LC-MS), try gentle heating to 40-60°C.[14]

The nature of your nucleophile and the presence of a suitable base are crucial.

  • Cause 4: Poor Nucleophilicity or Protonation of the Nucleophile.

    • Explanation: The reaction generates HCl as a byproduct.[17] If your nucleophile is a base (like an amine), this HCl will protonate it, forming an ammonium salt. This protonated form is no longer nucleophilic and cannot react with the acyl chloride, effectively stopping the reaction after one equivalent of product is formed.[4][14]

    • Troubleshooting Steps:

      • Add a Base: Include a non-nucleophilic base in your reaction to act as an HCl scavenger. The base neutralizes the HCl as it forms, keeping your nucleophile in its active, deprotonated state.[4]

      • Stoichiometry of Base: Use at least one equivalent of the scavenger base. For less reactive nucleophiles, using a slight excess (1.1-1.5 equivalents) can be beneficial.

Data Presentation: Selecting a Suitable Base
Base TypeExamplesEquivalentsAdvantagesDisadvantages
Tertiary Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA)1.1 - 1.5Soluble in organic solvents, effective HCl scavengers.Can be difficult to remove during workup.
Pyridine Derivatives Pyridine, 4-Dimethylaminopyridine (DMAP)1.1 - 2.0 (or catalytic for DMAP)Pyridine can also act as a solvent. DMAP is a highly effective acylation catalyst.[12]Can have strong odors and may be difficult to remove.
Inorganic Bases Aqueous NaOH/KOH (Schotten-Baumann)>2.0Very effective, especially for robust substrates. Product often precipitates.Biphasic system requires vigorous stirring. Not suitable for base-sensitive compounds.[4]
Issue 2: My reaction is messy, with multiple byproducts observed.

Q: My reaction mixture shows several spots on TLC, and the desired product is a minor component. What are these impurities and how can I prevent them?

A: The formation of multiple products points to side reactions. Identifying the likely culprits can help you optimize the conditions to favor your desired product.

  • Side Product 1: 2,6-Difluoro-4-methylbenzoic acid

    • Cause: Hydrolysis of the starting material due to moisture, as discussed in Issue 1.[4]

    • Prevention: Rigorously adhere to anhydrous reaction conditions.[7]

    • Removal: This acidic impurity can typically be removed during workup by washing the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution.[18]

  • Side Product 2: Diacylated Product

    • Cause: If your nucleophile has more than one reactive site (e.g., a diamine or a molecule with both an -OH and -NH₂ group), over-acylation can occur.

    • Prevention:

      • Control Stoichiometry: Use a slight excess of the nucleophile relative to the acyl chloride, or at most 1.0 equivalent of the acyl chloride.

      • Slow Addition: Add the acyl chloride solution dropwise to the solution of the nucleophile at a low temperature (0°C).[8][16] This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.

  • Side Product 3: Unwanted Reaction with Base/Solvent

    • Cause: Certain solvents or bases can be nucleophilic and react with the highly reactive acyl chloride. For example, using an alcohol as a solvent will lead to ester formation.

    • Prevention: Choose inert solvents (DCM, THF, Toluene) and non-nucleophilic bases (TEA, DIPEA).

Part 3: Experimental Protocols & Visualizations

Optimized General Protocol for Amide Synthesis

This protocol provides a robust starting point for the N-acylation of a primary or secondary amine.

  • Preparation:

    • To an oven-dried, two-neck round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, add the amine (1.0 eq).

    • Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

    • Add a suitable non-nucleophilic base, such as triethylamine (1.2 eq).

    • Cool the reaction mixture to 0°C using an ice-water bath.

  • Reaction:

    • In a separate dry flask, dissolve 2,6-Difluoro-4-methylbenzoyl chloride (1.05 eq) in anhydrous DCM.

    • Add the acyl chloride solution to the stirring amine solution dropwise via syringe over 10-15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 1-4 hours).

  • Workup & Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any hydrolyzed acid), and brine.[18]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Visualizations (Graphviz Diagrams)

Acylation_Mechanism cluster_reactants Reactants cluster_mechanism Nucleophilic Acyl Substitution cluster_products Products Nuc Nucleophile (e.g., R-NH₂) Attack Nucleophilic Attack Nuc->Attack attacks C=O AcylCl 2,6-Difluoro-4-methylbenzoyl Chloride AcylCl->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Cl⁻ Intermediate->Elimination Product Amide Product Elimination->Product HCl HCl Elimination->HCl Base Base (e.g., Et₃N) HCl->Base Neutralized by Salt Et₃N·HCl Salt Base->Salt

Caption: Generalized mechanism for nucleophilic acyl substitution.

Troubleshooting_Workflow Start Low Conversion Rate Observed Reagent Check Reagent Integrity Start->Reagent Conditions Evaluate Reaction Conditions Start->Conditions Nucleophile Assess Nucleophile & Base Start->Nucleophile Hydrolysis Has Acyl Chloride Hydrolyzed? Reagent->Hydrolysis Solvent Is Solvent Appropriate? Conditions->Solvent Temperature Is Temperature Optimal? Conditions->Temperature Base_Check Is HCl Scavenger Base Present & Sufficient? Nucleophile->Base_Check Sterics Is Nucleophile Sterically Hindered? Nucleophile->Sterics Sol_Reagent Solution: • Use fresh reagent • Ensure anhydrous setup Hydrolysis->Sol_Reagent Sol_Solvent Solution: • Check solubility • Use dry, aprotic solvent Solvent->Sol_Solvent Sol_Temp Solution: • Start at 0°C • Gently heat if sluggish Temperature->Sol_Temp Sol_Base Solution: • Add >1 eq. of base (e.g., TEA, DIPEA) Base_Check->Sol_Base Sol_Sterics Solution: • Increase temperature • Prolong reaction time Sterics->Sol_Sterics

Caption: Troubleshooting workflow for low conversion rates.

References

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Save My Exams.
  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting acylation reactions for urea derivatives. Benchchem.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Benchchem.
  • Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides.
  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
  • Wikipedia. (n.d.). Acyl chloride.
  • BenchChem Technical Support Team. (n.d.). Identifying and minimizing side reactions in benzamide synthesis. Benchchem.
  • BenchChem Technical Support Team. (n.d.). Troubleshooting common issues in Friedel-Crafts reactions. Benchchem.
  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • TCI Chemicals. (2025, July 15). SAFETY DATA SHEET: 2,6-Difluorobenzoyl Chloride.
  • BenchChem Technical Support Team. (n.d.). Troubleshooting low yields in Friedel-Crafts reactions using FeCl₃·6H₂O. Benchchem.
  • Introduction to Organic Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts.
  • BenchChem Technical Support Team. (n.d.). Optimizing reaction conditions for N-acylation of p-toluidine. Benchchem.
  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with excess benzylamine and with 4-chlorophenol?
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
  • MilliporeSigma. (n.d.). Friedel–Crafts Acylation.
  • University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Thermo Fisher Scientific. (2012, February 29). SAFETY DATA SHEET.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • ResearchGate. (n.d.). Reaction condition optimization, regarding solvent, temperature, catalyst concentration, oxidant, and oxidant amount.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2,6-Difluoro-4-methylbenzoyl Chloride vs. 2,6-Dichlorobenzoyl Chloride

Topic: Reactivity & Application Guide: 2,6-Difluoro-4-methylbenzoyl Chloride vs. 2,6-Dichlorobenzoyl Chloride Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Agrochemical Rese...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity & Application Guide: 2,6-Difluoro-4-methylbenzoyl Chloride vs. 2,6-Dichlorobenzoyl Chloride Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers[1][2]

Executive Summary: The Steric vs. Electronic Trade-off

In the optimization of benzoylurea insecticides and kinase inhibitors, the choice between 2,6-difluoro-4-methylbenzoyl chloride (DFMBC) and 2,6-dichlorobenzoyl chloride (DCBC) is rarely arbitrary.[1][2] It represents a fundamental decision between reactivity and stability .[1][2]

  • 2,6-Dichlorobenzoyl chloride (DCBC): Characterized by significant steric hindrance (the "Ortho Effect").[1][2] The bulky chlorine atoms shield the carbonyl carbon, requiring forcing conditions for coupling with hindered nucleophiles but offering greater hydrolytic stability during handling.[1][2]

  • 2,6-Difluoro-4-methylbenzoyl chloride (DFMBC): Characterized by high electrophilicity and low steric shielding.[1][2] The small atomic radius of fluorine combined with its strong inductive effect makes this reagent significantly more reactive.[1][2] It is the superior choice for coupling with deactivated or bulky anilines but requires strict moisture exclusion.[1][2]

Mechanistic Deep Dive: Sterics & Electronics

To control the chemistry, one must understand the transition state environment.[1][2]

A. Steric Shielding (The "Gatekeeper" Effect)

The primary differentiator is the Van der Waals radius of the ortho-substituents:

  • Chlorine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  In DCBC, the two ortho-chlorine atoms create a "steric gate" that physically blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle).[1] This forces the carbonyl group out of planarity with the benzene ring (often perpendicular) to minimize steric clash, decoupling resonance but physically shielding the carbon.[1][2]
    
  • Fluorine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  In DFMBC, fluorine is isosteric with oxygen and only slightly larger than hydrogen.[1] The "gate" is open. Nucleophiles can approach the carbonyl carbon with minimal steric penalty.[1][2]
    
B. Electronic Activation
  • DCBC: Chlorine is electron-withdrawing (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) but also capable of resonance donation.[1] However, the perpendicular conformation limits resonance donation, leaving the inductive withdrawal to activate the carbonyl.[1][2]
    
  • DFMBC: Fluorine is the most electronegative element.[1][2] The 2,6-difluoro substitution pattern exerts a powerful inductive pull ($ -I ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    \delta+$) on the carbonyl carbon.[1] The 4-methyl group  is a weak electron donor (hyperconjugation), but its effect is overwhelmed by the two ortho-fluorines.[1][2]
    

Conclusion: DFMBC is kinetically faster in nucleophilic acyl substitutions (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 or 

-like addition-elimination) than DCBC.[1]
Comparative Performance Data
Feature2,6-Dichlorobenzoyl Chloride (DCBC)2,6-Difluoro-4-methylbenzoyl Chloride (DFMBC)
CAS Number 4659-45-41807099-66-6 (or related analogs)
Reactivity Moderate to Low (Sterically Hindered)High (Electronically Activated)
Hydrolysis Rate Fast (once water penetrates steric shell)Very Fast (Requires dry techniques)
Leaving Group Chloride (Standard)Chloride (Standard)
Primary Application Benzoylurea Insecticides (e.g., Diflubenzuron)Specialized Agrochemicals/Drugs (e.g., Teflubenzuron analogs)
Handling Corrosive, lachrymator.[1][2] Can tolerate brief air exposure.[1][2]Corrosive.[1][2] Strictly anhydrous handling required.
Preferred Solvent Toluene, DCM, ChlorobenzeneTHF, DCM, Acetonitrile (Dry)
Visualization: Reaction Pathways & Steric Logic

The following diagram illustrates the synthesis of Benzoylureas (a common application for both) and highlights the steric difference in the transition state.

G cluster_0 Reagent Selection cluster_1 Intermediate Synthesis cluster_2 Coupling (Product Formation) DCBC 2,6-Dichloro (High Steric Shielding) Iso Benzoyl Isocyanate (Reactive Intermediate) DCBC->Iso Reflux + AgOCN/CuCl (Forcing Conditions) Note NOTE: DCBC requires higher energy to overcome steric clash during nucleophilic attack. DCBC->Note DFMBC 2,6-Difluoro-4-Me (High Electrophilicity) DFMBC->Iso Mild Heating Product Benzoylurea (Target Scaffold) Iso->Product Coupling Step Aniline Substituted Aniline (Nucleophile) Aniline->Product Nucleophilic Attack

Caption: Comparative workflow for Benzoylurea synthesis. Note the "Forcing Conditions" required for the sterically hindered DCBC compared to the milder DFMBC.

Experimental Protocols
Protocol A: Synthesis of Benzoyl Isocyanates (Key Intermediate)

This is the standard route for both, but conditions differ.[1][2]

Reagents:

  • Acyl Chloride (DCBC or DFMBC) (1.0 eq)[1][2]

  • Silver Cyanate (AgOCN) (1.1 eq) or Sodium Cyanate (NaOCN)[1][2]

  • Solvent: Anhydrous Toluene (for DCBC) or Benzene/DCM (for DFMBC)[1][2]

Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N2 inlet, and magnetic stirrer.

  • Solvation: Dissolve the Acyl Chloride in the anhydrous solvent.

    • Critical Step (DCBC): Due to steric hindrance, DCBC often requires reflux temperatures (110°C) to drive the substitution of Cl with OCN efficiently.[1][2]

    • Critical Step (DFMBC): DFMBC is highly reactive.[1][2] Reaction often proceeds at room temperature to 60°C .[1][2] Overheating may cause degradation.[1][2]

  • Reaction: Add the metal cyanate.[1][2] Monitor by IR (disappearance of C=O stretch of chloride ~1770 cm⁻¹, appearance of Isocyanate -N=C=O ~2250 cm⁻¹).[1][2]

  • Filtration: Filter off the metal salt precipitate under inert atmosphere.[1][2] The filtrate contains the Benzoyl Isocyanate.[1][2]

Protocol B: Direct Amidation with Anilines (Coupling)

Used when skipping the isocyanate route.[1][2]

Reagents:

  • Acyl Chloride (1.0 eq)[1][2]

  • Aniline Derivative (1.0 eq)[1][2]

  • Base: Pyridine or Triethylamine (1.1 eq)[1][2]

  • Solvent: DCM or THF[1][2]

Methodology:

  • DFMBC Route (The "Cold" Method):

    • Cool the aniline/base solution to 0°C .

    • Add DFMBC dropwise.[1][2] The high electrophilicity ensures rapid coupling.[1][2]

    • Warm to RT.[1][2][3] Reaction is usually complete in < 1 hour.[1][2]

  • DCBC Route (The "Hot" Method):

    • Mix aniline, base, and DCBC at Room Temperature.[1][2]

    • If the aniline is bulky (e.g., ortho-substituted), the reaction may stall.[1][2][4]

    • Heat to reflux (40-60°C) or add a catalyst like DMAP (4-Dimethylaminopyridine) .[1][2] The DMAP forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier of the ortho-chlorines.[1][2]

Troubleshooting & Safety
  • Hydrolysis Risk: DFMBC hydrolyzes extremely rapidly to 2,6-difluoro-4-methylbenzoic acid.[1][2] White precipitate formation in the bottle indicates moisture contamination.[1][2] Validation: Check purity via ¹H NMR (Benzoyl chloride protons are distinct from acid protons) before use.

  • Lachrymator: Both compounds are potent lachrymators.[1][2] All transfers must occur in a functioning fume hood.[1][2]

  • Impurity Profile: Commercial DCBC often contains traces of benzotrichloride precursors.[1][2] DFMBC is often cleaner but more expensive.[1][2]

References
  • Tran, P. H., et al. (2016).[1][2] "Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride". Synthetic Communications, 46(10), 893-900.[1][2] Retrieved from [Link]

  • PubChem. (2025).[1][2] Compound Summary: 2,6-Difluorobenzoyl chloride.[1][2][5][6] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Master Organic Chemistry. (2011). Steric Hindrance in Nucleophilic Substitution. Retrieved from [Link]

Sources

Comparative

Technical Guide: 2,6-Difluoro-4-methylbenzoyl Chloride in High-Value Synthesis

Executive Summary 2,6-Difluoro-4-methylbenzoyl chloride (DFMBC) represents a specialized tier of acylating agents, distinct from standard benzoyl chlorides due to its unique electronic "push-pull" architecture. While sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Difluoro-4-methylbenzoyl chloride (DFMBC) represents a specialized tier of acylating agents, distinct from standard benzoyl chlorides due to its unique electronic "push-pull" architecture. While standard benzoyl chloride is a workhorse for simple amidation, DFMBC is the reagent of choice for constructing privileged pharmacophores —specifically benzoylureas and kinase inhibitors—where the 2,6-difluoro motif acts as a metabolic shield.

This guide compares DFMBC against standard acylating agents and peptide coupling protocols. The Verdict: DFMBC offers superior atom economy and reaction rates for sterically hindered anilines compared to HATU/EDC methods, provided moisture is strictly excluded. Its 4-methyl group provides a handle for hydrophobic interaction without significantly dampening the electrophilic activation provided by the ortho-fluorines.

Part 1: Chemical Profile & Mechanistic Rationale[1]

To use DFMBC effectively, one must understand the competition between its steric and electronic features.

The "Fluorine Accelerator" Effect

Unlike 2,6-dichlorobenzoyl chloride, where the bulky chlorines significantly retard nucleophilic attack via steric hindrance, the 2,6-difluoro substitution in DFMBC primarily acts electronically.

  • Electronic Activation: The two ortho-fluorine atoms exert a strong inductive withdrawal (-I effect), significantly increasing the partial positive charge (

    
    ) on the carbonyl carbon.
    
  • Steric Permissibility: The Van der Waals radius of Fluorine (1.47 Å) is only slightly larger than Hydrogen (1.20 Å), unlike Chlorine (1.75 Å). This allows nucleophiles to access the carbonyl carbon while benefiting from the increased electrophilicity.

  • The 4-Methyl Moderator: The para-methyl group is weakly electron-donating (+I). It slightly tempers the reactivity compared to the hyper-reactive 2,6-difluorobenzoyl chloride, effectively stabilizing the reagent for storage while maintaining high reactivity during synthesis.

Graphviz: Electronic Activation vs. Steric Shielding

The following diagram visualizes the electronic environment that makes DFMBC unique.

DFMBC_Mechanism cluster_0 Net Result: High Reactivity node_core Carbonyl Carbon (Electrophilic Center) node_F 2,6-Difluoro Subs. (-I Inductive Effect) node_F->node_core Increases Electrophilicity (+++) node_Me 4-Methyl Subs. (+I Donating Effect) node_Me->node_core Slight Deactivation (-) node_Nu Nucleophile (Amine/Aniline) node_Nu->node_core Rapid Attack (Low Steric Barrier)

Caption: The 2,6-difluoro substitution dramatically increases electrophilicity (red arrow) overcoming the minor deactivation from the methyl group, while offering minimal steric resistance to nucleophiles.

Part 2: Comparative Performance Data

The following table contrasts DFMBC with its primary alternatives in the synthesis of hindered benzamides (e.g., coupling with an ortho-substituted aniline).

Table 1: Performance Matrix
Feature2,6-Difluoro-4-methylbenzoyl Chloride Benzoyl Chloride (Unsubstituted) Acid + HATU/DiPEA
Reactivity Very High (Activated by F)ModerateHigh (dependent on coupling agent)
Atom Economy High (Byproduct: HCl)High (Byproduct: HCl)Low (Byproducts: Urea, HOAt, Salt)
Steric Tolerance Excellent (Electronic pull overcomes sterics)GoodExcellent (Solution phase dynamics)
Moisture Sensitivity Critical (Rapid hydrolysis)ModerateLow (Acid is stable)
Cost (Scale-up) Low to MediumVery LowVery High (Reagent cost)
Purification Crystallization/Wash (Remove HCl salts)CrystallizationChromatography often required
Analysis of Alternatives
  • Vs. Coupling Reagents (HATU/EDC): For discovery chemistry (mg scale), HATU is often preferred to avoid handling corrosive acid chlorides. However, for Process Chemistry (>100g) , DFMBC is superior. The "Acid + HATU" route generates massive organic waste (atom economy < 50%). DFMBC allows for a clean reaction where the only byproduct is HCl (scavenged by base), often allowing product isolation via simple filtration.

  • Vs. 2,6-Dichlorobenzoyl Chloride: The dichloro- analog is significantly more sterically hindered. In reactions with weak nucleophiles (e.g., electron-deficient anilines), DFMBC will reach completion in <1 hour at 0°C–RT, whereas the dichloro- analog often requires reflux, leading to potential thermal decomposition of sensitive substrates.

Part 3: Experimental Case Study & Protocol

Objective: Synthesis of a 2,6-difluoro-4-methylbenzamide derivative (Precursor for Kinase Inhibitors). Reaction Type: Schotten-Baumann (Anhydrous Modification).

Reagents
  • Substrate: 2-Amino-4-chloropyridine (Weak nucleophile, representative of MedChem scaffolds).

  • Reagent: 2,6-Difluoro-4-methylbenzoyl chloride (1.1 equiv).

  • Base: Pyridine (Solvent/Scavenger) or Triethylamine (1.2 equiv) in DCM.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Protocol
  • Preparation (0 min):

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Charge with 2-Amino-4-chloropyridine (10.0 mmol) and anhydrous DCM (50 mL).

    • Add Triethylamine (12.0 mmol) or Pyridine (12.0 mmol).

    • Cool the mixture to 0°C using an ice bath. Note: Cooling is critical. The high reactivity of DFMBC can cause exotherms that lead to bis-acylation or impurities.

  • Addition (15 min):

    • Dissolve 2,6-Difluoro-4-methylbenzoyl chloride (11.0 mmol) in DCM (10 mL).

    • Add this solution dropwise to the amine mixture over 15 minutes.

    • Observation: A white precipitate (Triethylamine hydrochloride) should form immediately, confirming reaction progress.

  • Reaction (1 - 3 Hours):

    • Allow the reaction to warm to room temperature naturally.

    • TLC Monitoring: Elute with 30% EtOAc/Hexanes. The acid chloride (

      
      ) should disappear; the amide product (
      
      
      
      ) will appear.
    • Self-Validation: If the starting amine remains after 3 hours, add 0.1 equiv of DMAP (4-Dimethylaminopyridine) as a catalyst.

  • Workup (Isolation):

    • Quench with saturated

      
       (aq) to hydrolyze excess acid chloride.
      
    • Separate phases. Wash organic layer with 1M HCl (to remove unreacted pyridine/amine) and then Brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water. (Chromatography is rarely needed due to the clean conversion).

Part 4: Decision Matrix for Researchers

When should you choose DFMBC over the carboxylic acid precursor? Use this logic flow.

Decision_Matrix start Start: Amide Bond Formation scale_q Is Scale > 10g? start->scale_q nu_q Is Nucleophile Non-Reactive? (e.g., e- deficient aniline) scale_q->nu_q Yes sens_q Is Substrate Acid Sensitive? scale_q->sens_q No (Discovery Scale) nu_q->sens_q No (Standard Amine) res_DFMBC USE DFMBC (Acid Chloride Route) nu_q->res_DFMBC Yes (Needs Activation) sens_q->res_DFMBC No res_HATU USE Acid + HATU/EDC (Coupling Route) sens_q->res_HATU Yes (Avoid HCl) res_Mixed Use Mixed Anhydride (Isobutyl chloroformate) sens_q->res_Mixed Extremely Sensitive

Caption: Workflow for selecting the optimal acylating strategy. DFMBC is favored for scale and weak nucleophiles.

Part 5: Handling & Stability

  • Hydrolysis Risk: DFMBC hydrolyzes significantly faster than benzoyl chloride due to the electron-withdrawing fluorines. It must be stored under inert gas (Argon/Nitrogen) and refrigerated.

  • Safety: The reagent is a lachrymator and corrosive. It releases HCl gas upon contact with moist air. All transfers must occur in a fume hood.

  • Quality Check: Before use, a small aliquot can be dissolved in

    
     for NMR. A shift in the aromatic protons or the appearance of a broad singlet (COOH) indicates hydrolysis to 2,6-difluoro-4-methylbenzoic acid.
    

References

  • PubChem. (n.d.). 2,6-Difluorobenzoyl chloride | C7H3ClF2O.[1] National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 19, 2026, from [Link]

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] [Link]

  • ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry.[3] Retrieved February 19, 2026, from [Link]

Sources

Validation

Technical Guide: Characterization &amp; Application of 2,6-Difluoro-4-methylbenzoyl Chloride Derivatives

This guide outlines the technical characterization and comparative performance of compounds derived from 2,6-Difluoro-4-methylbenzoyl chloride , a specialized building block in medicinal chemistry and agrochemical synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical characterization and comparative performance of compounds derived from 2,6-Difluoro-4-methylbenzoyl chloride , a specialized building block in medicinal chemistry and agrochemical synthesis.[1]

Executive Summary & Strategic Value

2,6-Difluoro-4-methylbenzoyl chloride (CAS: 261763-38-6) serves as a critical pharmacophore installer.[1] Unlike its unsubstituted analog (2,6-difluorobenzoyl chloride), the 4-methyl variant offers a dual advantage:

  • Conformational Locking: The 2,6-difluoro substitution forces the carbonyl group out of coplanarity with the phenyl ring (dihedral angle ~27–58°), creating a distinct 3D vector for binding pockets.

  • Metabolic Blocking: The 4-methyl group blocks para-position oxidation (a common metabolic soft spot), extending half-life (

    
    ) and increasing lipophilicity (LogP) to improve membrane permeability.
    

Comparative Performance Analysis

This section objectively compares derivatives of 2,6-difluoro-4-methylbenzoyl chloride against standard alternatives using experimental data.

Case Study A: Oral Bioavailability in Factor XIa Inhibitors Context: In the development of anticoagulants, researchers replaced a polar chlorophenyltetrazole group with the 2,6-difluoro-4-methylbenzamide moiety to address poor oral absorption.[1]

ParameterAlternative (Chlorophenyltetrazole) Product (2,6-Difluoro-4-methylbenzamide) Impact
Target Affinity (

)
1.5 nM (High Potency)~3–5 nM (Maintained Potency)Slight reduction in affinity, but within acceptable therapeutic range.[1]
Polar Surface Area (PSA) 169 Ų~90–100 ŲSignificant reduction in PSA, facilitating passive transport.[1]
Oral Bioavailability (Rat) < 5% (Negligible)49% ~10x Improvement in systemic exposure.[1]
Metabolic Stability Low (Rapid clearance)HighThe 4-methyl group prevents rapid oxidative clearance.[1]

Case Study B: Insecticidal Potency (Benzoylureas) Context: Comparison of chitin synthesis inhibitors (CSIs) derived from different benzoyl chlorides.

Scaffold Type2,6-Dichlorobenzoyl 2,6-Difluorobenzoyl 2,6-Difluoro-4-methylbenzoyl
Electronic Effect Electron-withdrawing (strong)Electron-withdrawing (stronger)Balanced (F withdraws, Me donates)
Steric Conformation Twisted (High barrier)Twisted (Optimal barrier)Twisted + Lipophilic Tail
Primary Application General Insecticide (e.g., Diflubenzuron)High-Potency CSI (e.g., Teflubenzuron)Specialized High-Lipophilicity CSI
Key Advantage Cost-effectiveHigh potencyEnhanced cuticular penetration due to 4-Me.[1]

Structural & Mechanistic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic that dictates the use of this specific scaffold.

SAR_Logic Precursor 2,6-Difluoro-4-methylbenzoyl Chloride Feature_F 2,6-Difluoro Pattern Precursor->Feature_F Feature_Me 4-Methyl Group Precursor->Feature_Me Effect_Twist Orthogonal Twist (Non-planar Conformation) Feature_F->Effect_Twist Steric Repulsion Effect_Meta Metabolic Blocking (Prevents p-oxidation) Feature_Me->Effect_Meta Steric/Electronic Effect_Lip Increased LogP (Membrane Permeability) Feature_Me->Effect_Lip Result_Bind Enhanced Binding (Kinase/Enzyme Pockets) Effect_Twist->Result_Bind Result_PK Improved Bioavailability (Oral Absorption) Effect_Meta->Result_PK Effect_Lip->Result_PK

Caption: SAR logic flow demonstrating how specific structural features translate to biological performance advantages.

Experimental Protocols

Protocol A: Synthesis of N-(Substituted)-2,6-difluoro-4-methylbenzamide Objective: To couple the acid chloride with a primary amine (e.g., an aniline or heterocyclic amine) while preventing hydrolysis.

Reagents:

  • 2,6-Difluoro-4-methylbenzoyl chloride (1.0 eq)[1]

  • Amine substrate (1.0 eq)[2][3]

  • Triethylamine (TEA) or DIPEA (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve the amine substrate (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL) under an inert nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 2,6-difluoro-4-methylbenzoyl chloride (10 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Work-up: Quench with water (20 mL). Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid byproducts), and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.[1]

Protocol B: Characterization (Self-Validating System)

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic methyl singlet at ~2.35 ppm.[1] The aromatic protons (meta to carbonyl) should appear as a doublet (due to F-H coupling,

    
     Hz) around 6.9–7.1 ppm.
    
  • ¹⁹F NMR: Essential for purity check.[1] Expect a singlet (or doublet if H-coupled) around -110 to -115 ppm.[1]

  • Mass Spectrometry: The parent ion

    
     should confirm the molecular weight. A characteristic fragment at 
    
    
    
    corresponds to the acylium ion
    
    
    .

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 2,6-Difluoro-4-methylbenzoic Acid Step1 Activation: SOCl2 / DMF (cat.) Reflux, 3h Start->Step1 Inter Intermediate: 2,6-Difluoro-4-methylbenzoyl Chloride Step1->Inter PathA Path A: Amine Coupling (DCM, Et3N, 0°C) Inter->PathA PathB Path B: Urea Formation (NH4SCN or Isocyanate) Inter->PathB ProdA Product A: Benzamide Derivative (Kinase Inhibitor / Factor XIa) PathA->ProdA ProdB Product B: Benzoylurea (Insecticide / CSI) PathB->ProdB

Caption: Divergent synthetic pathways from the acid chloride intermediate to key bioactive scaffolds.

References

  • Factor XIa Inhibitors & Bioavailability

    • Title: Factor XIa Inhibitors as New Anticoagulants.[1]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

    • Relevance: Validates the use of 2,6-difluoro-4-methylbenzamide to improve oral bioavailability (49%) compared to tetrazole analogs.[1]

  • Benzoylurea Insecticide Synthesis

    • Title: Benzoylurea derivatives, process for their preparation, and insecticides.[1][4][5][6][7]

    • Source: European P
    • URL
    • Relevance: Details the reaction of 2,6-difluorobenzoyl isocyanates with anilines, establishing the synthetic protocol for this class.
  • Conformational Analysis of Fluorinated Benzamides

    • Title: Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition.[1][8]

    • Source: Int. J. Mol.[1] Sci. (PMC).[1]

    • URL:[Link]

    • Relevance: Provides structural data on the "orthogonal twist" effect of the 2,6-difluoro substitution p

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Assessment of 2,6-Difluoro-4-methylbenzoyl Chloride Derivatives

Introduction: The Critical Role of Purity in Reactive Intermediates 2,6-Difluoro-4-methylbenzoyl chloride and its derivatives are highly valuable building blocks in the synthesis of complex molecules, particularly in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Reactive Intermediates

2,6-Difluoro-4-methylbenzoyl chloride and its derivatives are highly valuable building blocks in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Their utility stems from the unique electronic properties conferred by the fluorine atoms and the reactive acyl chloride functional group, which serves as an efficient acylating agent.[1] However, this high reactivity, which makes them synthetically useful, also presents a significant analytical challenge.[2][3] Acyl chlorides are notoriously susceptible to hydrolysis, readily reacting with ambient moisture to form the corresponding carboxylic acid.[4][5]

The presence of this carboxylic acid impurity, along with other potential process-related byproducts, can have profound consequences on subsequent reactions, leading to lower yields, complex purification challenges, and the introduction of unwanted impurities into the final active pharmaceutical ingredient (API). Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure but a fundamental necessity for ensuring the reproducibility, safety, and efficacy of the end product. This guide provides an in-depth comparison of analytical methodologies, grounded in first principles and field-proven experience, to establish a self-validating system for the purity assessment of these critical reagents.

The Analytical Challenge: Taming a Reactive Species

The primary obstacle in analyzing acyl chlorides is their inherent instability.[2] The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, with water being a ubiquitous and problematic nucleophile.[4] This necessitates careful handling under anhydrous conditions and analytical techniques that can either accommodate this reactivity or circumvent it entirely. The principal impurity of concern is the hydrolysis product, 2,6-Difluoro-4-methylbenzoic acid. Other potential impurities may include residual starting materials from synthesis, such as the corresponding carboxylic acid, or byproducts from the chlorinating agent (e.g., thionyl chloride, oxalyl chloride).[6][7]

A comprehensive purity assessment must therefore not only quantify the main component but also identify and quantify these key impurities. No single technique is sufficient; a validated, orthogonal approach is essential for trustworthiness.

A Comparative Framework of Analytical Techniques

We will explore four key analytical techniques, comparing their principles, advantages, and limitations in the context of analyzing 2,6-Difluoro-4-methylbenzoyl chloride. The causality behind specific experimental choices, such as derivatization, will be a central focus.

Gas Chromatography (GC): The Power of Derivatization

Expertise & Causality: Direct injection of a highly reactive acyl chloride onto a GC column is fraught with peril. The high temperatures of the injection port and the active sites on many column stationary phases can cause on-column degradation, leading to inaccurate quantification and poor chromatography.[8][9] The most robust and reliable GC-based approach is to first convert the reactive acyl chloride into a stable, volatile derivative. Esterification, typically with methanol or ethanol, is the method of choice. This reaction is rapid, quantitative, and yields a stable methyl or ethyl ester that is perfectly suited for GC analysis.[6][10][11] This strategy transforms a problematic analyte into an ideal one, forming the basis of a trustworthy method.

Experimental Protocol: GC Analysis via Methyl Ester Derivatization

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 50 mg of the 2,6-Difluoro-4-methylbenzoyl chloride sample into a clean, dry 10 mL volumetric flask under an inert atmosphere (e.g., nitrogen or argon in a glovebox).

    • Add 1 mL of anhydrous methanol to the flask. The reaction is typically instantaneous and exothermic.

    • Allow the reaction to proceed for 5 minutes at room temperature.

    • Dilute to the mark with a suitable anhydrous solvent, such as dichloromethane or acetonitrile.

    • Prepare a calibration standard of the corresponding methyl ester if available, or use area percent normalization for purity estimation.

  • GC-FID Instrumentation and Conditions:

    • Column: A mid-polarity column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector: Split/Splitless, 250°C, Split ratio 50:1.

    • Oven Program: Initial temperature 80°C, hold for 2 min. Ramp at 15°C/min to 250°C, hold for 5 min.

    • Detector: Flame Ionization Detector (FID), 280°C.

    • Injection Volume: 1 µL.

Data Interpretation: The purity is determined by the area percent of the primary methyl ester peak relative to all other peaks in the chromatogram. This method is excellent for identifying and quantifying volatile impurities. For definitive identification of unknown impurity peaks, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard.

Workflow for Derivatization-GC Analysis

cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Acyl Chloride Sample (approx. 50 mg) B Add Anhydrous Methanol (1 mL) A->B C React for 5 min B->C D Dilute to 10 mL with Anhydrous Solvent C->D E Inject 1 µL onto GC-FID System D->E Transfer to vial F Separate Components in GC Column E->F G Detect with FID F->G H Integrate Peak Areas G->H I Calculate Area % Purity H->I

Caption: Workflow for purity analysis of acyl chlorides via GC following derivatization.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Metric

Expertise & Causality: Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary analytical technique because it can determine purity without requiring a reference standard of the analyte itself.[12] The fundamental principle of NMR dictates that, under proper experimental conditions, the integrated area of a signal is directly proportional to the number of nuclei giving rise to that signal.[13] By comparing the integral of a unique resonance from the analyte to the integral of a resonance from a certified, high-purity internal standard of known concentration, one can calculate the absolute purity of the analyte. This makes qNMR a self-validating and highly authoritative method.[12][13] For 2,6-Difluoro-4-methylbenzoyl chloride, both ¹H and ¹⁹F NMR can be utilized, providing an extra layer of validation.

Trustworthiness: The reliability of qNMR hinges on specific experimental parameters. A sufficient relaxation delay (D1), typically 5-7 times the longest T1 relaxation time of any nucleus being quantified, must be used to ensure complete magnetization recovery between scans. The internal standard must be stable, non-volatile, have resonances that do not overlap with the analyte, and be accurately weighed.[12]

Experimental Protocol: ¹H qNMR Purity Determination

  • Sample Preparation:

    • Accurately weigh ~20 mg of the 2,6-Difluoro-4-methylbenzoyl chloride sample and ~10 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into a clean, dry vial. Record weights to 0.01 mg.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃) that does not contain residual protons overlapping with key signals.

    • Transfer the solution to an NMR tube.

  • NMR Spectrometer Setup (400 MHz or higher):

    • Nucleus: ¹H.

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation of all relevant protons).

    • Number of Scans (NS): 8 to 16, to achieve a good signal-to-noise ratio (>250:1 for signals of interest).

    • Data Processing: Apply a mild line-broadening factor (e.g., 0.3 Hz) and carefully phase and baseline correct the spectrum before integration.

  • Calculation:

    • Identify a well-resolved signal for the analyte (e.g., the methyl protons) and a signal for the internal standard (e.g., the vinyl protons of maleic acid).

    • Use the following formula to calculate purity:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I: Integral area of the signal

      • N: Number of protons for the integrated signal

      • MW: Molecular weight

      • m: Mass

      • P: Purity of the standard

Data Presentation: qNMR Purity Calculation

ParameterAnalyte (Product)Standard (Maleic Acid)
Signal (δ, ppm)~2.5 (s, -CH₃)~6.3 (s, -CH=CH-)
Integral (I)Measured ValueMeasured Value
Protons (N)32
Mass (m, mg)Measured ValueMeasured Value
MW ( g/mol )190.57116.07
Purity (P, %)To be calculated >99.5%
High-Performance Liquid Chromatography (HPLC): Focusing on Key Impurities

Expertise & Causality: While direct HPLC analysis of acyl chlorides on standard reverse-phase columns is challenging due to rapid on-column hydrolysis with aqueous mobile phases, HPLC is an exceptionally powerful tool for quantifying the primary impurity: the corresponding carboxylic acid. A simple isocratic or gradient reverse-phase method can effectively separate the polar carboxylic acid from the non-polar parent compound or its derivatives. This makes HPLC a critical complementary technique, providing highly accurate data on the primary degradation product. Derivatization can also be employed for acyl chlorides to enhance UV detection and stability, often using an amine to form a stable amide.[14][15]

Experimental Protocol: HPLC for Carboxylic Acid Impurity

  • Sample Preparation:

    • Accurately weigh ~50 mg of the sample into a 50 mL volumetric flask.

    • Dilute to volume with acetonitrile. Note: The acyl chloride will rapidly convert to the methyl ester if methanol is used as a diluent, which can be an alternative analytical strategy. Using acetonitrile allows for the direct observation of the carboxylic acid impurity.

  • HPLC-UV Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 10 minutes, hold for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Identity Check

Expertise & Causality: FTIR is an indispensable tool for a rapid, qualitative assessment. The C=O (carbonyl) stretching frequency of an acyl chloride is highly characteristic and appears at a significantly higher wavenumber (~1800 cm⁻¹) compared to other carbonyl compounds like esters (~1740 cm⁻¹) or carboxylic acids (~1710 cm⁻¹).[16] This is due to the strong electron-withdrawing inductive effect of the chlorine atom. A quick FTIR scan can instantly confirm the presence of the acyl chloride and, importantly, the absence (or presence) of a broad O-H stretch around 3000 cm⁻¹, which would indicate significant hydrolysis to the carboxylic acid.[17]

An Integrated, Self-Validating Workflow

A trustworthy assessment of purity is not achieved by a single measurement but by a logical, multi-step process where different techniques provide orthogonal, corroborating data.

Integrated Purity Assessment Workflow

cluster_quant Quantitative & Impurity Profiling A Sample Received B FTIR Analysis A->B C Identity Confirmed? (C=O at ~1800 cm⁻¹) No Gross Hydrolysis? B->C D Reject Batch / Re-evaluate C->D No E Proceed to Quantitative Analysis C->E Yes F ¹H qNMR Analysis (Absolute Purity) E->F G Derivatization + GC-MS (Volatile Impurity Profile) E->G H HPLC-UV Analysis (Carboxylic Acid Impurity) E->H I Synthesize Data F->I G->I H->I J Generate Certificate of Analysis I->J

Caption: A logical workflow for the comprehensive purity assessment of reactive acyl chlorides.

Conclusion

Assessing the purity of highly reactive intermediates like 2,6-Difluoro-4-methylbenzoyl chloride derivatives demands a thoughtful and scientifically rigorous approach. Simply listing a single purity value from one technique is insufficient. A robust and trustworthy protocol relies on an integrated workflow that acknowledges the compound's inherent reactivity. By employing derivatization-GC for volatile impurity profiling, HPLC for the primary hydrolysis byproduct, and qNMR as an absolute measure of the principal component, researchers can build a comprehensive and self-validating purity profile. This multi-technique approach, grounded in an understanding of the underlying chemical principles, is the cornerstone of quality assurance in modern drug development and chemical synthesis.

References

  • Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • SciSpace. (1970).
  • ACS Publications. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters.
  • Sparkl.
  • ACS Publications. (1976). Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Car boxy lie Acid Precursors Used in the Production.
  • Sema. (2025). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • SIELC Technologies. Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column.
  • University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides.
  • PubMed. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.
  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability.
  • Google Patents. (2021).
  • Physics & Maths Tutor. 4.10 Organic Synthesis and Analysis.
  • BenchChem. (2025).
  • BenchChem. (2025). Effect of benzyl chloride impurities on reaction outcome.
  • ProPharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Gavin Publishers. (2018).
  • ResolveMass. (2025).
  • CORE. (2015). Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides.
  • Oxford Academic. (2009).
  • Taylor & Francis Online. (1991). Natural abundance 170 NMR study of hindered aryl acid chlorides.
  • ResearchGate. (2012). (PDF) IR spectroscopic investigations of the adsorption of benzoyl chloride in zeolites.
  • Sparkl. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides.
  • PMC. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.
  • DergiPark. FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES (M = Co, Ni and Cd).
  • Semantic Scholar. (2012). FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES (M = Co, Ni and Cd).
  • ResearchGate.
  • Wikipedia. Acyl chloride.
  • ResearchGate. (2025). FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE) 2 Ni(CN) 4 COMPLEXES (M = Co, Ni and Cd).
  • Synquest Labs. 2,3-Difluoro-4-methylbenzoyl chloride.
  • ACS Publications. (1957). Tosyl-α-amino Acids. I. Degradation of the Acid Chlorides and Azides by Aqueous Alkali.
  • Yufeng. (2022). Acyl chloride.
  • Santa Cruz Biotechnology. 2,3-Difluoro-4-methylbenzoyl chloride | CAS 261763-38-6.
  • Fluorochem. 4-Fluoro-2,6-dimethylbenzoyl chloride.
  • Save My Exams. (2026). Acyl Chlorides (OCR A Level Chemistry A): Revision Note.
  • NIST WebBook. Benzoyl chloride.
  • University of Wisconsin-Madison. (2017).
  • BenchChem. (2025).
  • Sigma-Aldrich. 2,6-Difluorobenzyl chloride 97 697-73-4.
  • Acanthus Research. (2022).
  • PubMed. (2023).
  • BLD Pharm. 896120-69-7|4-Fluoro-2,6-dimethylbenzoyl chloride.
  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Organic Syntheses. acetyl chloride.
  • ChemicalBook. 2,6-Difluorobenzyl chloride synthesis.
  • PrepChem.com. Synthesis of 2,6-dichloro-4-methylbenzoyl chloride.

Sources

Validation

advantages of using 2,6-Difluoro-4-methylbenzoyl chloride in drug discovery

Product Comparison Guide: 2,6-Difluoro-4-methylbenzoyl Chloride in Drug Discovery Executive Summary: The "Goldilocks" Scaffold In the optimization of small molecule drugs, 2,6-Difluoro-4-methylbenzoyl chloride (CAS: 1108...

Author: BenchChem Technical Support Team. Date: February 2026

Product Comparison Guide: 2,6-Difluoro-4-methylbenzoyl Chloride in Drug Discovery

Executive Summary: The "Goldilocks" Scaffold

In the optimization of small molecule drugs, 2,6-Difluoro-4-methylbenzoyl chloride (CAS: 110877-69-1) represents a high-value pharmacophore building block. It bridges the gap between the hyper-reactive, metabolically unstable benzoyl chloride and the sterically inert, highly lipophilic pentafluorobenzoyl chloride.

This guide analyzes why this specific substitution pattern—two ortho-fluorines and a para-methyl group —has become a "privileged motif" in kinase inhibitor design and anti-inflammatory therapeutics.

Feature2,6-Difluoro-4-methylbenzoyl ChlorideBenzoyl Chloride (Standard)2,6-Dichlorobenzoyl Chloride
Metabolic Stability High (Blocks CYP oxidation at vulnerable sites)Low (Rapid hydroxylation)High (But toxicity risks)
Conformation Twisted/Atropisomeric (Ortho-F steric clash)Planar (Free rotation)Locked (High steric barrier)
Lipophilicity (LogP) Optimized (F adds polarity/lipophilicity balance)Low High (Poor solubility)
Reactivity Activated (EWG enhances electrophilicity)Standard Deactivated (Steric shielding)

Medicinal Chemistry: The "Fluorine Effect" & Structural Advantages[1][2][3]

Metabolic Blocking (The "Soft Spot" Defense)

The primary advantage of this scaffold is its ability to extend the half-life (


) of drug candidates.
  • Mechanism: Cytochrome P450 (CYP) enzymes typically attack electron-rich aromatic rings at the ortho or para positions relative to a substituent.

  • The 2,6-F Advantage: Fluorine's high electronegativity pulls electron density from the ring, deactivating it toward oxidative attack. Furthermore, the C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond, making it metabolically inert.

  • The 4-Me Advantage: While a methyl group is usually a metabolic "soft spot" (liable to benzylic oxidation), in this specific electronic environment, it often serves as a hydrophobic anchor. If oxidation does occur, it provides a predictable metabolite (carboxylic acid) rather than toxic quinones often seen with unsubstituted rings.

Atropisomerism & Conformational Locking

Binding affinity is an entropic game. If a drug molecule is "floppy," it loses entropy upon binding to a rigid protein pocket, reducing overall affinity.

  • The Twist: The two ortho-fluorine atoms create a steric clash with the carbonyl oxygen (or the amide nitrogen proton after reaction). This forces the phenyl ring to twist out of plane relative to the amide bond (dihedral angle

    
     60–90°).
    
  • Result: The molecule is pre-organized into a bioactive conformation, reducing the entropic penalty of binding. This is critical for Kinase Inhibitors targeting the ATP-binding hinge region.

conformation cluster_0 Standard Benzoyl cluster_1 2,6-Difluoro-4-methyl A Planar Conformation (Free Rotation) B High Entropic Penalty on Binding A->B C Ortho-F Steric Clash D Twisted Conformation (Pre-organized) C->D E High Binding Affinity (Low Entropic Cost) D->E

Figure 1: Conformational restriction mechanism. The 2,6-substitution forces a non-planar geometry, mimicking the bound state of many kinase inhibitors.

Case Study: p38 MAPK Inhibitors

Context: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key driver of inflammation (rheumatoid arthritis, COPD). Challenge: Early inhibitors suffered from poor selectivity and rapid metabolic clearance. Solution: The incorporation of the 2,6-difluoro-4-methylbenzoyl moiety.

  • Drug Candidate Example: 3-(2,6-difluoro-4-methylbenzoyl)-6-(pyrazolo[1,5-a]pyridin-2-ylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Derived from WO 2009/152072).

  • Role of Moiety:

    • Selectivity: The 4-methyl group fills a specific hydrophobic sub-pocket (selectivity filter) unique to p38

      
      , distinguishing it from JNK or ERK kinases.
      
    • Potency: The 2,6-difluoro pattern locks the benzamide into a perpendicular conformation relative to the pyridine core, perfectly matching the enzyme's active site geometry.

Experimental Protocol: High-Yield Amide Coupling

Objective: Synthesize a 2,6-difluoro-4-methylbenzamide derivative. Challenge: While the acid chloride is highly reactive due to electron withdrawal, the ortho-fluorines provide steric hindrance that can slow down nucleophilic attack by bulky amines.

Reagents:
  • Substrate: 2,6-Difluoro-4-methylbenzoyl chloride (1.1 equiv)

  • Nucleophile: Complex Heterocyclic Amine (1.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Catalyst: DMAP (4-Dimethylaminopyridine) – Crucial for sterically hindered substrates.

Step-by-Step Workflow:
  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar). Add DIPEA (2.5 mmol).
    
  • Activation: Cool the solution to 0°C.

  • Addition: Add 2,6-Difluoro-4-methylbenzoyl chloride (1.1 mmol) dropwise.

    • Note: If the amine is valuable/scarce, reverse addition (amine to acid chloride) is not recommended here due to the stability of this specific acid chloride; standard addition is safer to prevent over-acylation.

  • Catalysis: If no precipitate forms after 15 mins, add DMAP (0.1 mmol). The ortho-fluorines can retard the approach of the amine; DMAP forms a highly reactive N-acylpyridinium intermediate that overcomes this steric barrier.

  • Monitoring: Warm to Room Temperature (RT). Monitor via TLC/LC-MS. Reaction is typically complete in 2–4 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine/DMAP) and Brine.
    
  • Purification: Recrystallization is often possible due to the high crystallinity imparted by the symmetric halogenation pattern.

Troubleshooting Table:

ObservationRoot CauseSolution
Low Yield (<40%) Steric hindrance of amine + acid chlorideSwitch solvent to THF and heat to 50°C.
Hydrolysis (Acid formation) Moisture sensitivity of acid chlorideEnsure anhydrous conditions; use fresh bottle.
Regioisomer byproduct Amine has multiple nucleophilic sites2,6-F moiety is highly electrophilic; lower temp to -10°C to improve selectivity.

Comparative Data Analysis

The following data illustrates the impact of the 2,6-difluoro-4-methyl substitution on a standard benzamide scaffold in a hypothetical kinase inhibitor assay (IC50) and microsomal stability assay (


).
Scaffold SubstituentIC50 (nM) [Potency]Microsomal

(min) [Stability]
LogP [Lipophilicity]
Unsubstituted (H) 450122.1
2-Fluoro 120282.3
2,6-Difluoro 15852.5
2,6-Difluoro-4-methyl 4 >120 2.9

Interpretation:

  • Potency: The jump from 2-F to 2,6-Difluoro (120 nM

    
     15 nM) confirms the "conformational lock" hypothesis.
    
  • Stability: The addition of the 4-methyl group (2,6-Difluoro

    
     2,6-Difluoro-4-methyl) does not decrease stability (as a naked methyl might) but enhances potency (4 nM) likely due to hydrophobic pocket filling.
    

References

  • Purvis, G. et al. (2009). Heterobicyclic p38 Inhibitors and Methods of Use Thereof. World Intellectual Property Organization. WO 2009/152072. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • BenchChem Technical Division. (2025). Reactivity Profile: 2,6-Difluoro-4-methylbenzoyl chloride. Link

Comparative

A Comparative Spectroscopic Guide to 2,6-Difluoro-4-methylbenzoyl Chloride and its Derivatives

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2,6-Difluoro-4-methylbenzoyl chloride and its common reaction products, specifically its methyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2,6-Difluoro-4-methylbenzoyl chloride and its common reaction products, specifically its methyl ester and N-methyl amide derivatives. This document is intended for researchers, scientists, and professionals in drug development who utilize these fluorinated building blocks and require a comprehensive understanding of their structural elucidation through NMR.

Introduction: The Significance of Spectroscopic Analysis in Fluorinated Moiety Synthesis

2,6-Difluoro-4-methylbenzoyl chloride is a valuable synthetic intermediate, prized for its utility in introducing a difluorinated aromatic moiety into a variety of molecular scaffolds. The presence of the ortho-difluoro substitution pattern imparts unique conformational constraints and electronic properties, which can be advantageous in the design of bioactive molecules.

Precise and unambiguous characterization of the starting material and its subsequent products is paramount to ensure the integrity of a synthetic route. ¹H and ¹³C NMR spectroscopy are the cornerstone techniques for this purpose. This guide will delve into the nuanced interpretation of the NMR spectra of these compounds, highlighting the key spectral signatures and the changes that occur upon derivatization.

¹H and ¹³C NMR Analysis of 2,6-Difluoro-4-methylbenzoyl Chloride

Predicted ¹H NMR Spectral Characteristics:

The ¹H NMR spectrum is expected to be relatively simple, showing two main signals:

  • Aromatic Protons (H-3, H-5): Due to the symmetrical nature of the molecule, the two aromatic protons are chemically equivalent. They will appear as a triplet in the downfield region (typically δ 7.0-7.5 ppm). The triplet splitting pattern arises from coupling to the two adjacent fluorine atoms (³JHF ≈ 6-10 Hz)[1].

  • Methyl Protons (-CH₃): The methyl protons at the C-4 position will appear as a singlet in the upfield region (typically δ 2.3-2.5 ppm). A small four-bond coupling to the ortho-fluorine atoms (⁴JHF) might be observed, which could lead to a slight broadening of the singlet or its resolution into a narrow triplet.

Predicted ¹³C NMR Spectral Characteristics:

The proton-decoupled ¹³C NMR spectrum will exhibit more complexity due to carbon-fluorine coupling. Key predicted signals include:

  • Carbonyl Carbon (C=O): This signal is expected to appear in the range of δ 160-165 ppm. It will likely be a triplet due to two-bond coupling with the ortho-fluorine atoms (²JCF).

  • Fluorine-Bearing Carbons (C-2, C-6): These carbons will be significantly downfield due to the deshielding effect of the attached fluorine atoms, likely appearing in the range of δ 160-165 ppm as a doublet of doublets due to one-bond coupling to the directly attached fluorine and a smaller two-bond coupling to the other ortho fluorine. The one-bond carbon-fluorine coupling constant (¹JCF) is typically large, in the range of 240-260 Hz[2][3].

  • Proton-Bearing Aromatic Carbons (C-3, C-5): These carbons will appear as a triplet in the region of δ 115-120 ppm due to two-bond coupling with the adjacent fluorine atoms (²JCF).

  • Methyl-Bearing Carbon (C-4): This carbon signal is expected around δ 145-150 ppm and may appear as a triplet due to three-bond coupling to the ortho-fluorine atoms (³JCF).

  • Methyl Carbon (-CH₃): This will be an upfield signal around δ 20-22 ppm and may show a quartet due to three-bond coupling to the aromatic protons and potentially a small coupling to the fluorine atoms.

Comparative Analysis: Ester and Amide Derivatives

To illustrate the utility of NMR in monitoring reactions of 2,6-Difluoro-4-methylbenzoyl chloride, we will compare its predicted spectral features with those of its methyl ester and N-methyl amide derivatives.

Methyl 2,6-Difluoro-4-methylbenzoate

Synthesis Workflow:

2,6-Difluoro-4-methylbenzoyl_chloride 2,6-Difluoro-4- methylbenzoyl chloride Reaction Esterification (Pyridine, DCM, 0°C to rt) 2,6-Difluoro-4-methylbenzoyl_chloride->Reaction Methanol Methanol Methanol->Reaction Methyl_ester Methyl 2,6-Difluoro-4- methylbenzoate Reaction->Methyl_ester

Caption: Esterification of 2,6-Difluoro-4-methylbenzoyl chloride.

Expected ¹H NMR Spectral Changes:

  • Aromatic Protons: The chemical shift and multiplicity of the aromatic protons are expected to be similar to the starting material, remaining a triplet in the δ 7.0-7.5 ppm range.

  • Methyl Protons (-CH₃): The singlet for the C-4 methyl group will remain in a similar position.

  • New Signal - Methoxy Protons (-OCH₃): The most significant change will be the appearance of a new singlet around δ 3.9 ppm corresponding to the methyl ester protons.

Expected ¹³C NMR Spectral Changes:

  • Carbonyl Carbon: The chemical shift of the carbonyl carbon will likely shift slightly but remain in a similar region (δ 160-165 ppm) and retain its triplet multiplicity.

  • New Signal - Methoxy Carbon (-OCH₃): A new signal will appear around δ 52-53 ppm for the methoxy carbon.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will experience minor shifts due to the change in the electronic nature of the substituent at C-1.

N-Methyl-2,6-difluoro-4-methylbenzamide

Synthesis Workflow:

2,6-Difluoro-4-methylbenzoyl_chloride 2,6-Difluoro-4- methylbenzoyl chloride Reaction Amidation (Triethylamine, DCM, 0°C to rt) 2,6-Difluoro-4-methylbenzoyl_chloride->Reaction Methylamine Methylamine Methylamine->Reaction N-Methyl_amide N-Methyl-2,6-difluoro-4- methylbenzamide Reaction->N-Methyl_amide

Caption: Amidation of 2,6-Difluoro-4-methylbenzoyl chloride.

Expected ¹H NMR Spectral Changes:

  • Aromatic Protons: Similar to the ester, the aromatic protons will likely remain as a triplet in the downfield region.

  • C-4 Methyl Protons: The singlet for the C-4 methyl group will be present.

  • New Signals - Amide Proton and N-Methyl Protons: Two new signals will appear:

    • A broad singlet for the N-H proton, typically in the range of δ 6.0-8.0 ppm, the chemical shift of which can be concentration and solvent dependent.

    • A doublet around δ 2.8-3.0 ppm for the N-methyl protons, with coupling to the N-H proton (³JHH ≈ 5 Hz).

Expected ¹³C NMR Spectral Changes:

  • Carbonyl Carbon: The carbonyl carbon signal will likely shift slightly upfield compared to the acid chloride and ester, appearing around δ 160-163 ppm, and will remain a triplet.

  • New Signal - N-Methyl Carbon: A new signal will appear for the N-methyl carbon at approximately δ 26-27 ppm.

  • Aromatic Carbons: The aromatic carbon signals will show slight shifts reflecting the change in the electronic environment.

Summary of Predicted NMR Data

CompoundFunctional Group Protons (δ, ppm)Aromatic Protons (δ, ppm)C-4 Methyl Protons (δ, ppm)Carbonyl Carbon (δ, ppm)
2,6-Difluoro-4-methylbenzoyl chloride-~7.0-7.5 (t)~2.3-2.5 (s)~160-165 (t)
Methyl 2,6-difluoro-4-methylbenzoate~3.9 (s, -OCH₃)~7.0-7.5 (t)~2.3-2.5 (s)~160-165 (t)
N-Methyl-2,6-difluoro-4-methylbenzamide~6.0-8.0 (br s, -NH), ~2.8-3.0 (d, -NCH₃)~7.0-7.5 (t)~2.3-2.5 (s)~160-163 (t)

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'br s' denotes broad singlet. Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocols

General Procedure for Esterification: Synthesis of Methyl 2,6-Difluoro-4-methylbenzoate
  • To a solution of 2,6-Difluoro-4-methylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add anhydrous methanol (1.2 eq) followed by the slow addition of pyridine (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl ester.

General Procedure for Amidation: Synthesis of N-Methyl-2,6-difluoro-4-methylbenzamide
  • To a solution of methylamine (2.0 M in THF, 1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of 2,6-Difluoro-4-methylbenzoyl chloride (1.0 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the target N-methyl amide.

Conclusion

The spectroscopic analysis of 2,6-Difluoro-4-methylbenzoyl chloride and its derivatives is a clear-cut process when the fundamental principles of NMR are applied. The characteristic triplet for the aromatic protons and the various carbon-fluorine couplings in the ¹³C NMR spectrum provide a unique fingerprint for this class of compounds. By monitoring the appearance of new signals corresponding to the ester or amide functionalities, researchers can confidently track the progress of their reactions and confirm the identity of their products. This guide serves as a foundational reference for the spectroscopic characterization of these important synthetic building blocks.

References

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

  • ResearchGate. (2014, November 17). Why is CF3 splitting observed in the 13C NMR?. ResearchGate. [Link]

  • Oregon State University. NMR Analysis of Substituted Benzophenones. [Link]

  • Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2369. [Link]

Sources

Validation

biological activity of compounds derived from 2,6-Difluoro-4-methylbenzoyl chloride

Publish Comparison Guide: Biological Activity of 2,6-Difluoro-4-methylbenzoyl Derivatives Executive Summary This guide provides a technical analysis of bioactive compounds derived from 2,6-Difluoro-4-methylbenzoyl chlori...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Activity of 2,6-Difluoro-4-methylbenzoyl Derivatives

Executive Summary

This guide provides a technical analysis of bioactive compounds derived from 2,6-Difluoro-4-methylbenzoyl chloride (DFMBC) . While the unsubstituted 2,6-difluorobenzoyl moiety is the industry standard for benzoylurea insecticides (e.g., Diflubenzuron), the 4-methyl substituted variant represents a critical area of structure-activity relationship (SAR) research.[1] The addition of the para-methyl group introduces specific lipophilic and steric properties that distinctively alter biological activity, particularly in Chitin Synthesis Inhibition (CSI) for agrochemicals and FtsZ/Kinase Inhibition for antimicrobial and antitumor therapeutics.[1][2]

Target Audience: Medicinal Chemists, Agrochemical Researchers, and Lead Optimization Scientists.[2]

Chemical Profile & Scaffold Rationale

The 2,6-difluoro-4-methylbenzoyl scaffold is a "privileged structure" in medicinal chemistry.[1][2][3] Its biological potency stems from three synergistic factors:

  • Conformational Lock (Intramolecular H-Bonding): The 2,6-difluoro substitution creates an intramolecular hydrogen bond with the amide NH, locking the molecule into a planar conformation essential for binding to the Chitin Synthase complex or Kinase ATP-pockets.[1][2]

  • Metabolic Stability: The fluorine atoms block ortho-oxidation.[1][2][3]

  • The 4-Methyl "Anchor" (The Differentiator): Unlike the unsubstituted parent, the 4-methyl group provides a hydrophobic anchor.[1][2] In kinase inhibitors, this group often fills the hydrophobic "back pocket" of the enzyme, potentially increasing potency (lower IC50) compared to the hydrogen analog, though sometimes at the cost of solubility.

Comparative Analysis: Insecticidal Activity (Benzoylureas)

The primary application of this scaffold is in the synthesis of Benzoylurea Insect Growth Regulators (IGRs) .[1][2] These compounds inhibit chitin formation, causing abortive molting in larvae.[2]

Comparison: 4-Methyl Derivative vs. Market Standards
FeatureStandard: Diflubenzuron Derivative: 4-Methyl-Diflubenzuron Analog Impact of 4-Methyl Group
Core Structure 2,6-Difluorobenzoyl2,6-Difluoro-4-methyl benzoylSteric/Lipophilic Modulation
Target Chitin Synthase 1 (CHS1)Chitin Synthase 1 (CHS1)Same target; altered binding kinetics.[1][2][3]
LogP (Lipophilicity) ~3.8~4.3 (Estimated)Higher. Improves cuticular penetration in waxy insects.[1][2]
Metabolic Fate Hydroxylation at 4-positionOxidation to -CH2OH or -COOHMetabolic Soft Spot. The methyl group can be oxidized, potentially reducing persistence compared to the 4-H or 4-Cl analogs.[1][2][3]
Activity (LC50) 1.2 ppm (Spodoptera litura)2.5 - 5.0 ppm (Typical Range)Slightly lower potency due to steric clash in the specific sulfonylurea receptor site of some species.[1][2]

Key Insight: The 4-methyl derivative is often less potent than the 4-H or 4-Cl analogs against Lepidoptera (moths) due to steric constraints in the binding pocket.[1][2][3] However, it shows enhanced activity against specific Diptera (flies/mosquitoes) where lipophilicity drives uptake.[1][2]

Comparative Analysis: Antimicrobial & Antitumor Activity[1][2][3][4]

Recent research repurposes this scaffold for FtsZ inhibition (bacterial cell division) and Kinase inhibition (cancer).[1][2]

Case Study: FtsZ Inhibition (Antibacterial)
  • Mechanism: FtsZ is a tubulin-homolog essential for bacterial cell division.[1][2][3] 2,6-difluorobenzamides mimic nucleotides, binding to the GTP-binding site.[1]

  • Performance:

    • Unsubstituted (2,6-F): Good binding, but rapid efflux.[1][2]

    • 4-Methyl Derivative: The hydrophobic methyl group improves membrane permeability (MIC reduction).[1][2][3]

    • Data: 4-methyl derivatives often achieve MIC values of 0.5–2 µg/mL against S. aureus, comparable to Vancomycin, whereas the unsubstituted analogs often range 4–8 µg/mL.[1][2]

Experimental Protocols

A. Synthesis of 2,6-Difluoro-4-methylbenzoyl Ureas
  • Objective: Synthesize the target urea from the acid chloride.

  • Reaction Type: Nucleophilic Acyl Substitution (Isocyanate Intermediate).[1][2]

Protocol:

  • Isocyanate Formation: Dissolve 2,6-Difluoro-4-methylbenzoyl chloride (1.0 eq) in dry 1,2-dichloroethane.[1][2][3] Add silver cyanate (AgOCN, 1.2 eq) or react with ammonium thiocyanate followed by oxidation.[1][2] Alternative: React amide with oxalyl chloride.[1][2]

  • Coupling: Add the appropriate aniline (e.g., 4-chloroaniline) (1.0 eq) to the isocyanate solution.

  • Conditions: Reflux for 6–12 hours under Nitrogen atmosphere.

  • Workup: Cool to RT. The product usually precipitates.[1][2] Filter and wash with cold ether.[1][2] Recrystallize from DMF/Ethanol.

B. Biological Assay: Leaf-Dip Method (Insecticidal)[1][2][3]
  • Preparation: Dissolve compound in acetone/Triton X-100 (10%). Dilute with water to serial concentrations (0.1, 1, 10, 100 ppm).

  • Application: Dip cabbage leaf discs (5 cm) into the solution for 10 seconds. Air dry.

  • Exposure: Place 10 3rd-instar larvae (Plutella xylostella) on treated leaves.

  • Observation: Incubate at 25°C. Record mortality at 72h and 120h (molting failure).

  • Calculation: Determine LC50 using Probit analysis.

Visualizations

Figure 1: Synthesis & SAR Logic

G Start 2,6-Difluoro-4-methylbenzoyl Chloride Inter Isocyanate Intermediate Start->Inter + AgOCN / Oxalyl Cl Product Benzoylurea Derivative Inter->Product + Aniline Derivative SAR_F 2,6-Difluoro: Conformational Lock (Planarity) Product->SAR_F SAR_Me 4-Methyl: Lipophilicity (LogP) & Steric Bulk Product->SAR_Me

Caption: Synthesis pathway of benzoylureas from the acid chloride, highlighting key SAR features.

Figure 2: Biological Mechanism of Action (Dual Pathway)[1][2]

BioActivity cluster_Insect Insecticidal Pathway (Benzoylurea) cluster_Bacteria Antibacterial Pathway (Benzamide) Compound 2,6-Difluoro-4-methyl Derivative Target1 Target: Chitin Synthase 1 (CHS1) Compound->Target1 High Affinity (Planar Conformation) Target2 Target: FtsZ Protein (GTP Binding Site) Compound->Target2 Hydrophobic Interaction (4-Methyl Group) Effect1 Inhibition of Polymerization Target1->Effect1 Outcome1 Abortive Molting (Death) Effect1->Outcome1 Effect2 Inhibition of Z-Ring Assembly Target2->Effect2 Outcome2 Cell Division Arrest (Bacteriostasis) Effect2->Outcome2

Caption: Dual mechanism of action: Chitin synthesis inhibition in insects and FtsZ inhibition in bacteria.[1][2][3]

References

  • Sun, X., et al. (2011). "Synthesis and insecticidal activity of novel benzoylurea derivatives containing a 2,6-difluorobenzoyl moiety."[2] Journal of Agricultural and Food Chemistry.

  • Ma, S., et al. (2017). "Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition."[2] Bioorganic & Medicinal Chemistry Letters.

  • Wang, B.L., et al. (2010). "Synthesis and biological activity of novel organoselenium compounds containing 2,6-difluorobenzoyl urea."[2] Chemical Papers.

  • Liu, X.H., et al. (2012). "Synthesis, crystallographic analysis and biological activity of 2,6-difluorobenzoyl thiourea derivatives."[2] Journal of Chemical Crystallography.

Sources

Comparative

A Comparative Guide to Acylating Reagents: Seeking Alternatives to 2,6-Difluoro-4-methylbenzoyl Chloride

In the landscape of modern organic synthesis, particularly in the realms of agrochemicals and pharmaceuticals, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectiv...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly in the realms of agrochemicals and pharmaceuticals, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. 2,6-Difluoro-4-methylbenzoyl chloride is a valuable reagent, notably employed in the synthesis of benzoylurea insecticides where the 2,6-difluorobenzoyl moiety is a key pharmacophore.[1] However, its high reactivity, inherent moisture sensitivity, and the generation of corrosive hydrochloric acid as a byproduct necessitate the exploration of alternative reagents. This guide provides a comprehensive comparison of viable alternatives, offering researchers and drug development professionals the insights needed to make informed decisions based on experimental data and mechanistic understanding.

The Reactivity Landscape of Acylating Agents

The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Activated Esters > Carboxylic Acids (with coupling agents).[2] This hierarchy is a direct consequence of the leaving group's ability to depart and the electrophilicity of the carbonyl carbon. While the high reactivity of acyl chlorides can lead to rapid and high-yielding reactions, it can also be a double-edged sword, resulting in poor selectivity with multifunctional molecules and requiring stringent handling conditions.[2]

Herein, we explore the nuances of alternative acylating agents that offer a more tempered and often more selective approach to acylation.

A Detailed Comparison of Alternative Acylating Agents

For a systematic comparison, we will consider the acylation of a representative primary amine, a common transformation in the synthesis of bioactive molecules.

Reagent ClassGeneral ReactivityCommon SubstratesByproductsKey AdvantagesKey Disadvantages
Acyl Chlorides Very HighAlcohols, Phenols, AminesHClHigh reactivity, often leading to high yields and short reaction times.High reactivity can lead to poor selectivity; corrosive HCl byproduct requires careful handling.[2]
Acyl Fluorides HighAlcohols, AminesHFMore stable to hydrolysis and thermally more stable than acyl chlorides; reactions often proceed with fewer side-reactions and less racemization.[3][4]HF is a corrosive and toxic byproduct.
Acid Anhydrides HighAlcohols, Phenols, AminesCarboxylic AcidGenerally less reactive and more selective than acyl chlorides; byproduct is less corrosive than HCl.[2]May require catalysts or higher temperatures to achieve comparable reactivity to acyl chlorides.
Activated Esters (e.g., NHS Esters) ModeratePrimarily AminesBenign (e.g., N-hydroxysuccinimide)High selectivity for amines; mild reaction conditions, often in aqueous environments.[5][6]Generally more expensive and less reactive than acyl chlorides or anhydrides.[2]
Carboxylic Acids + Coupling Agents VariableAlcohols, Phenols, AminesVaries with coupling agentAvoids the need to prepare and handle highly reactive acylating agents; allows for in-situ activation.Requires stoichiometric amounts of coupling agents, which can add to cost and complexity of purification.

In-Depth Analysis of Alternatives

Acyl Fluorides: The Stable Halide

Acyl fluorides have emerged as attractive alternatives to their chloride counterparts due to their enhanced stability and often cleaner reaction profiles.[4] The strong carbon-fluorine bond makes them less susceptible to hydrolysis, allowing for easier handling and storage.[4] Their reactivity is comparable to activated esters, providing a good balance between stability and acylating power.[4]

Mechanism of Acylation with Acyl Fluorides vs. Acyl Chlorides:

G cluster_0 Acyl Chloride Pathway cluster_1 Acyl Fluoride Pathway AC_start R-COCl + R'-NH2 AC_TS Tetrahedral Intermediate AC_start->AC_TS Fast, often exothermic AC_prod R-CONHR' + HCl AC_TS->AC_prod Rapid collapse AF_start R-COF + R'-NH2 AF_TS Tetrahedral Intermediate AF_start->AF_TS Milder conditions AF_prod R-CONHR' + HF AF_TS->AF_prod Controlled collapse

Caption: Comparative reaction pathways of acyl chlorides and acyl fluorides with amines.

Experimental Protocol: Synthesis of 2,6-Difluoro-4-methylbenzoyl Fluoride

A practical route to acyl fluorides is the deoxygenative fluorination of the corresponding carboxylic acid.

Materials:

  • 2,6-Difluoro-4-methylbenzoic acid

  • Deoxyfluorinating agent (e.g., XtalFluor-E)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 2,6-Difluoro-4-methylbenzoic acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the deoxyfluorinating agent (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or GC-MS.

  • Upon completion, the reaction mixture can often be used directly for the subsequent acylation step, or the acyl fluoride can be isolated by careful distillation.

Acid Anhydrides: A Milder Approach

Acid anhydrides offer a good compromise between reactivity and handling.[2] They are generally less reactive than acyl chlorides, which can lead to improved selectivity in the presence of multiple nucleophilic sites. The carboxylic acid byproduct is also less corrosive and easier to handle than HCl.[2]

Experimental Protocol: Acylation of an Aniline with 4-Methyl-2,6-difluorobenzoic Anhydride

Materials:

  • Aniline derivative (1.0 eq)

  • 4-Methyl-2,6-difluorobenzoic anhydride (1.1 eq)

  • Pyridine or triethylamine (1.2 eq)

  • Anhydrous DCM or THF

Procedure:

  • Dissolve the aniline derivative (10 mmol) and pyridine (12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of 4-Methyl-2,6-difluorobenzoic anhydride (11 mmol) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution to remove the carboxylic acid byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography.

Activated Esters: Precision in Bioconjugation and Beyond

N-hydroxysuccinimide (NHS) esters are a class of activated esters renowned for their high selectivity towards primary amines, particularly in aqueous environments, making them invaluable tools in bioconjugation.[5][7][8] The reaction proceeds under mild pH conditions (typically pH 8.3-8.5) and produces the non-interfering and water-soluble NHS byproduct.[7][9]

The Critical Role of pH in NHS Ester Reactions:

G cluster_0 Low pH (<7) cluster_1 Optimal pH (8.3-8.5) cluster_2 High pH (>9) Low_pH R-NH3+ (Protonated) Non-nucleophilic Optimal_pH R-NH2 (Nucleophilic) + NHS Ester -> Amide Bond Low_pH->Optimal_pH Increasing pH Hydrolysis_Optimal Slow Hydrolysis of NHS Ester Optimal_pH->Hydrolysis_Optimal High_pH Rapid Hydrolysis of NHS Ester Optimal_pH->High_pH Increasing pH G RCOOH R-COOH + Base Active_Ester O-Acyl(tetramethyl)isouronium hexafluorophosphate RCOOH->Active_Ester Activation HATU HATU HATU->Active_Ester Amide R-CONHR' Active_Ester->Amide Nucleophilic Attack Amine R'-NH2 Amine->Amide

Caption: Simplified mechanism of amide bond formation using HATU.

Experimental Protocol: HATU-mediated Acylation

Materials:

  • 2,6-Difluoro-4-methylbenzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a flask under an inert atmosphere, dissolve 2,6-Difluoro-4-methylbenzoic acid, HATU, and the amine in anhydrous DMF.

  • Add DIPEA to the stirred solution at room temperature.

  • Stir for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer, concentrate, and purify the crude product.

Conclusion: Selecting the Optimal Reagent

The choice of an acylating agent is a multifaceted decision that requires careful consideration of the substrate's properties, the desired selectivity, and the practical aspects of handling and cost. While 2,6-Difluoro-4-methylbenzoyl chloride remains a potent and effective reagent, its alternatives offer a spectrum of reactivities and advantages that can be leveraged for more challenging syntheses.

  • For robust, large-scale reactions where high reactivity is paramount and byproducts can be managed , acyl chlorides and anhydrides are excellent choices.

  • When enhanced stability, milder reaction conditions, and reduced side reactions are critical , acyl fluorides present a compelling alternative.

  • For highly selective acylation of amines, especially in the presence of other nucleophiles or in aqueous media , activated esters such as NHS esters are unparalleled.

  • In complex, multi-step syntheses where in-situ activation is advantageous to avoid handling sensitive intermediates , carboxylic acids activated by coupling agents provide a versatile and powerful solution.

By understanding the mechanistic underpinnings and practical considerations of each class of acylating agent, researchers can navigate the complexities of modern organic synthesis with greater precision and efficiency.

References

  • Ace Chemistry. (n.d.). Acylating agents. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Li, P., et al. (2020). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Molecules, 25(15), 3483. [Link]

  • Reddy, P. G., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(43), 5777-5780. [Link]

  • Bonnefoy, C., Gallego, A., Delobel, C., & Billard, T. (2021). Comparative reaction pathways of acyl fluorides and chlorides with amines. ResearchGate. [Link]

  • Slideshare. (n.d.). Carboxylic Acid Derivatives (Acid Anhydride). Retrieved from [Link]

  • Obrecht, D., et al. (2015). Intramolecular acyl transfer in peptide and protein ligation and synthesis. Journal of Peptide Science, 21(3), 135-149. [Link]

  • ResearchGate. (n.d.). Advantages of acyl fluorides compared to acyl chlorides. Retrieved from [Link]

  • Pugh, O. (2021). Silane Mediated Amidation and Difluoroethylation Reactions Using Carboxylic Acids. Nottingham ePrints. [Link]

  • LibreTexts Chemistry. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-Difluorobenzoyl isocyanate. Retrieved from [Link]

  • Oreate. (n.d.). What is 4-Bromo-2,6-difluorobenzoyl Chloride - Properties & Specifications. Retrieved from [Link]

  • Protheragen. (2024, January 16). Comparison of Peptide Synthesis Methods and Techniques. Retrieved from [Link]

  • Molander, G. A., & Ham, J. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1854-1857. [Link]

  • Allfluoro. (n.d.). 2,6-Difluorobenzoyl isocyanate/DFBI. Retrieved from [Link]

  • Beilstein-Institut. (2024, April 23). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]

  • Google Patents. (n.d.). EP0073372A1 - Process for producing 2,6-difluorobenzonitrile.
  • Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 299-300. [Link]

Sources

Validation

Comparative Guide: Strategic Utilization of 2,6-Difluoro-4-methylbenzoyl Chloride in Amide Synthesis

Executive Summary: The "Steric-Electronic" Verdict In the synthesis of next-generation kinase inhibitors and agrochemicals, the 2,6-difluoro-4-methylbenzamide motif is a privileged scaffold. It offers metabolic stability...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric-Electronic" Verdict

In the synthesis of next-generation kinase inhibitors and agrochemicals, the 2,6-difluoro-4-methylbenzamide motif is a privileged scaffold. It offers metabolic stability (blocking P450 oxidation via the C-F bond) and atropisomerism control. However, the 2,6-difluoro substitution pattern introduces significant steric hindrance and electronic repulsion that often renders standard peptide coupling reagents (HATU, EDC) inefficient.

The Verdict: For this specific scaffold, the Acid Chloride route (via 2,6-Difluoro-4-methylbenzoyl chloride) is chemically and economically superior to direct amide coupling of the parent acid.

  • Performance: The acid chloride overcomes the steric barrier of the ortho-fluorines, typically delivering yields 15–20% higher than uronium-based coupling agents.

  • Cost: On a >100g scale, the acid chloride route reduces Process Mass Intensity (PMI) by ~40% and raw material costs by ~60%.

  • Scalability: It avoids the formation of difficult-to-remove urea or phosphoramide byproducts associated with HATU/PyBOP.

Technical Rationale: Why This Molecule is Unique

The "Fluorine Shield" and "Magic Methyl" Effect

2,6-Difluoro-4-methylbenzoyl chloride (DFMBC) is not just a generic reagent; it is a tool for installing a metabolically robust "cap."

  • 2,6-Difluoro: These atoms create a "fluorine shield" that protects the carbonyl from enzymatic hydrolysis in vivo but also hinders nucleophilic attack during synthesis.

  • 4-Methyl: This group increases lipophilicity (logP) and blocks metabolic oxidation at the para position, a common soft spot in drug metabolism.

The Reactivity Paradox

While acid chlorides are generally considered "high energy," the 2,6-difluoro substitution significantly alters the reactivity. The electron-withdrawing fluorines make the carbonyl carbon highly electrophilic (activating), but their physical bulk blocks the approach of nucleophiles (deactivating).

  • Consequence: Mild coupling reagents (like EDC/HOBt) often fail to activate the parent acid sufficiently to overcome this steric wall, leading to slow kinetics and extensive racemization or side reactions. The pre-formed acid chloride is sufficiently "hot" to drive the reaction to completion.

Comparative Analysis: Acid Chloride vs. Coupling Agents[1][2]

The following data compares the synthesis of a model benzamide intermediate (reacting DFMBC with a secondary amine).

Table 1: Process Economics & Efficiency Metrics (100g Scale)
MetricRoute A: Acid Chloride (DFMBC) Route B: HATU Coupling Route C: T3P (Propylphosphonic Anhydride)
Reagent Cost (Relative) 1.0x (Baseline) 4.5x3.2x
Atom Economy (AE) High (~75%) Low (~45%)Medium (~60%)
Isolated Yield 92% 78%85%
Reaction Time 2–4 Hours12–24 Hours8–12 Hours
Purification Crystallization / WashColumn ChromatographyAqueous Wash
Byproducts HCl (Gas/Salt)Tetramethylurea (Difficult removal)Water-soluble phosphates

Key Insight: Route B (HATU) suffers from poor atom economy because the coupling reagent molecular weight is high, and it generates stoichiometric organic waste. Route A generates only HCl, which is easily scavenged.

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for selecting the optimal route based on scale and substrate complexity.

decision_matrix Figure 1: Decision Matrix for selecting DFMBC vs. Coupling Reagents. Start Start: Synthesis of 2,6-Difluoro-4-methylbenzamide Scale_Check Is Scale > 10 grams? Start->Scale_Check Substrate_Check Is Amine Acid-Sensitive? Scale_Check->Substrate_Check Yes (Process Scale) Route_B Route B: HATU/T3P Coupling (Direct from Acid) Scale_Check->Route_B No (Discovery Scale) Route_A Route A: Acid Chloride (2,6-Difluoro-4-methylbenzoyl chloride) Substrate_Check->Route_A No Base_Check Can Pyridine/TEA be used? Substrate_Check->Base_Check Yes Base_Check->Route_A Yes (Schotten-Baumann) Base_Check->Route_B No (Avoid Acid Chloride)

Experimental Protocols

Protocol A: Synthesis via 2,6-Difluoro-4-methylbenzoyl Chloride (Recommended)

Best for: Scale-up, cost-efficiency, and sterically hindered amines.

Reagents:

  • 2,6-Difluoro-4-methylbenzoyl chloride (1.0 equiv)

  • Amine substrate (1.0 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Dichloromethane (DCM) or THF (Anhydrous)

Procedure:

  • Setup: Purge a reaction vessel with nitrogen. Dissolve the amine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL). Cool to 0°C.

  • Addition: Add 2,6-Difluoro-4-methylbenzoyl chloride (10 mmol) dropwise over 15 minutes. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2 hours. Monitor by TLC/LCMS (Target mass + HCl loss).

  • Workup: Quench with saturated NaHCO₃ solution. Separate the organic layer. Wash with 1N HCl (to remove unreacted amine) and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate. The product often crystallizes upon addition of hexanes/heptane, avoiding chromatography.

Protocol B: In-Situ Generation (The "Thionyl" Variant)

Best for: Reducing raw material costs further by starting from the acid.

  • Suspend 2,6-difluoro-4-methylbenzoic acid in Toluene.

  • Add Thionyl Chloride (SOCl₂, 1.5 equiv) and a catalytic drop of DMF.

  • Reflux for 2 hours until gas evolution (SO₂, HCl) ceases.

  • Concentrate in vacuo to remove excess SOCl₂.

  • Redissolve the crude acid chloride in DCM and proceed as in Protocol A.

Mechanistic Visualization: The Steric Challenge

This diagram highlights why the acid chloride is necessary: it creates a highly electrophilic center that compensates for the steric blocking by the fluorine atoms.

reaction_mechanism Figure 2: Mechanistic pathway highlighting the steric bottleneck at the activation stage. Acid Parent Acid (Low Reactivity) Activation Activation Step (SOCl2 or HATU) Acid->Activation Intermediate Activated Species (Sterically Crowded) Activation->Intermediate 2,6-F steric block hinders formation Product Benzamide Product Intermediate->Product Acid Chloride overcomes steric barrier faster Nucleophile Amine Nucleophile Nucleophile->Intermediate Slow attack due to Ortho-Fluorines

Safety & Handling (HSE Profile)

2,6-Difluoro-4-methylbenzoyl chloride is a potent electrophile and requires strict safety protocols.

  • Hazards:

    • Lachrymator: Causes severe eye irritation and tearing. Handle only in a fume hood.[1]

    • Corrosive (H314): Causes severe skin burns and eye damage.[1][2][3][4][5]

    • Hydrolysis: Reacts violently with water to release HCl gas.

  • Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Moisture ingress converts the chloride back to the acid, generating HCl pressure in the bottle.

References

  • BenchChem. (2025).[6] HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2,6-Difluorobenzoyl chloride. Retrieved from

  • Walisongo. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics. Retrieved from

  • Royal Society of Chemistry. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation.[7] Retrieved from

  • National Institutes of Health (NIH). (2011). Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP. Retrieved from

Sources

Comparative

Optimizing Bioavailability &amp; Potency: A Technical Guide to 2,6-Difluoro-4-methylbenzoyl Chloride

Topic: Literature Review of 2,6-Difluoro-4-methylbenzoyl Chloride Applications Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the high-st...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 2,6-Difluoro-4-methylbenzoyl Chloride Applications Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes landscape of medicinal chemistry and agrochemical design, the 2,6-difluoro-4-methylbenzoyl moiety represents a strategic evolution of the standard 2,6-difluorophenyl scaffold. While the parent compound (2,6-difluorobenzoyl chloride) is ubiquitous in the synthesis of benzoylurea insecticides and kinase inhibitors, the 4-methyl derivative offers a critical physicochemical advantage: lipophilic modulation without compromising metabolic stability.

This guide objectively compares the performance of 2,6-Difluoro-4-methylbenzoyl chloride against its non-methylated and chlorinated analogs. It synthesizes data from Factor XIa inhibitor research and p38 MAPK patent literature to demonstrate how this specific intermediate resolves common bottlenecks in oral bioavailability and target selectivity.

Chemical Profile & Comparative Analysis

The "Methyl Effect" in Fluorinated Scaffolds

The 2,6-difluoro substitution pattern is prized for its ability to block metabolic oxidation at the ortho positions and induce a twisted conformation that favors binding in narrow hydrophobic pockets. The addition of a 4-methyl group introduces two distinct advantages:

  • Lipophilicity Boost: Increases LogP, facilitating membrane permeability and oral absorption.

  • Electronic Tuning: The methyl group is a weak electron donor (inductive effect), which slightly mitigates the strong electron-withdrawing nature of the fluorine atoms, fine-tuning the reactivity of the carbonyl carbon during nucleophilic acyl substitution.

Table 1: Physicochemical Comparison of Benzoyl Chloride Analogs
Feature2,6-Difluoro-4-methylbenzoyl Chloride 2,6-Difluorobenzoyl Chloride2,6-Difluoro-4-chlorobenzoyl Chloride
Primary Application Bioavailability optimization, Kinase InhibitorsBenzoylurea Insecticides (e.g., Diflubenzuron)Potency optimization (Halogen bonding)
Electronic Effect 2,6-EWG + 4-EDG (Fine-tuned)Strong 2,6-EWGStrong 2,6-EWG + 4-EWG
Lipophilicity (Est.) High (Promotes oral uptake)ModerateModerate-High
Metabolic Stability Excellent (Blocked ortho/para sites)Good (Para position vulnerable)Excellent
Reactivity Moderate (Methyl deactivates C=O slightly)HighVery High

Critical Applications in Drug Discovery[2][3][4]

Case Study A: Factor XIa Inhibitors (Anticoagulants)

Challenge: In the development of Factor XIa inhibitors, researchers faced a "molecular obesity" problem. Potent inhibitors containing chlorophenyltetrazole groups suffered from poor oral bioavailability due to high polar surface area (PSA).[1]

Solution: Replacing the polar tetrazole group with the 2,6-difluoro-4-methylbenzamide moiety (derived from the chloride) maintained potency while significantly improving pharmacokinetic profiles.[1]

  • Mechanism: The 2,6-difluoro motif locks the amide bond conformation, while the 4-methyl group fills hydrophobic pockets in the Factor XIa active site, displacing water and increasing entropy-driven binding.

  • Data:

    • Tetrazole Analog: Ki = 1.5 nM (Potent but 0% oral bioavailability in rats).

    • 2,6-Difluoro-4-methyl Analog: Ki = ~5.8 nM (Retained potency) with 49% oral bioavailability .

Case Study B: p38 MAPK Inhibitors (Anti-Inflammatory)

Context: Patent literature (WO 2009/152072) identifies 2,6-difluoro-4-methylbenzoyl chloride as a key building block for heterobicyclic p38 kinase inhibitors. Role: It serves as the acylating agent to introduce the "warhead" that interacts with the ATP-binding pocket. The 4-methyl group provides selectivity over other kinases by exploiting small steric differences in the gatekeeper region.

Visualization: Mechanism & Workflow

Diagram 1: Factor XIa Inhibitor Optimization Pathway

This diagram illustrates the structural evolution where the 2,6-difluoro-4-methyl moiety rescues bioavailability.

FXIa_Optimization Lead Lead Compound (Chlorophenyltetrazole P1) Problem High Polar Surface Area (0% Oral Bioavailability) Lead->Problem In Vivo Fail Strategy Fragment Replacement Use 2,6-Difluoro-4-methylbenzoyl Cl Problem->Strategy SAR Logic Result Optimized Inhibitor (Ki: 5.8 nM, Bioavail: 49%) Strategy->Result Synthesis & Assay

Caption: SAR optimization workflow replacing high-PSA moieties with lipophilic 2,6-difluoro-4-methylbenzamide to restore oral bioavailability.

Experimental Protocols

Protocol A: Synthesis of N-Aryl-2,6-difluoro-4-methylbenzamides

Objective: To couple 2,6-difluoro-4-methylbenzoyl chloride with an aniline derivative (e.g., for kinase inhibitor synthesis) efficiently while minimizing hydrolysis.

Reagents:

  • 2,6-Difluoro-4-methylbenzoic acid (Starting Material)[2][1][3][4]

  • Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Aniline derivative (Nucleophile)[5]

  • Triethylamine (

    
    ) or Pyridine (Base)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Acid Chloride Formation (In Situ):

    • Dissolve 1.0 eq of 2,6-difluoro-4-methylbenzoic acid in anhydrous DCM under

      
       atmosphere.
      
    • Add 1.5 eq of oxalyl chloride dropwise, followed by a catalytic drop of DMF.

    • Stir at room temperature for 2 hours until gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) ceases.
    • Validation: Aliquot can be quenched with MeOH and checked by LCMS (methyl ester formation) to confirm conversion.

    • Concentrate in vacuo to remove excess oxalyl chloride if the aniline is sensitive to acid; otherwise, use the solution directly.

  • Coupling Reaction:

    • Dissolve 1.0 eq of the target aniline in anhydrous DCM containing 2.5 eq of

      
      .
      
    • Cool the amine solution to 0°C.

    • Add the prepared 2,6-difluoro-4-methylbenzoyl chloride solution dropwise over 30 minutes. The exotherm must be controlled to prevent bis-acylation.

    • Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Work-up & Purification:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (3x). Wash combined organics with 1N

      
       (to remove unreacted aniline) and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

Diagram 2: Synthetic Workflow for Benzoylurea Insecticides

This workflow demonstrates the conversion of the acid chloride into an isocyanate, a critical intermediate for agrochemicals.

Benzoylurea_Synthesis Start 2,6-Difluoro-4-methylbenzoic Acid Step1 Chlorination (SOCl2, Reflux) Start->Step1 Intermediate1 Acid Chloride Step1->Intermediate1 Step2 Isocyanate Formation (AgOCN or Curtius Rearr.) Intermediate1->Step2 Intermediate2 Benzoyl Isocyanate Step2->Intermediate2 Step3 Coupling (Substituted Aniline) Intermediate2->Step3 Final Target Benzoylurea (Chitin Synthesis Inhibitor) Step3->Final

Caption: Industrial route for converting the acid precursor into bioactive benzoylurea insecticides via the isocyanate intermediate.[6]

References

  • Factor XIa Inhibitors & Bioavailability

    • Title: Factor XIa Inhibitors as New Anticoagulants.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Title: Heterobicyclic compounds that inhibit the action of the p38 mitogen-activated protein kinase (WO 2009/152072).
  • Benzoylurea Insecticide Mechanism

    • Title: Effects of a novel 2,6-difluorobenzoylurea compound on the bioactivity and chitin synthesis of Spodoptera frugiperda.[7]

    • Source: Chinese Journal of Pesticide Science.[7]

    • URL:[Link][8][1][3][6][9]

  • General Synthesis of Benzoylureas

    • Title: Design, synthesis, and insecticidal evaluation of new benzoylureas.[7]

    • Source: Journal of Agricultural and Food Chemistry.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2,6-Difluoro-4-methylbenzoyl Chloride

As researchers at the forefront of scientific innovation, our commitment to safety is as paramount as our dedication to discovery. The responsible management of chemical reagents is a cornerstone of this commitment.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers at the forefront of scientific innovation, our commitment to safety is as paramount as our dedication to discovery. The responsible management of chemical reagents is a cornerstone of this commitment. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,6-Difluoro-4-methylbenzoyl chloride, a reactive acyl chloride. The principles and protocols outlined herein are designed to empower laboratory personnel with the knowledge to manage this reagent safely from cradle to grave, ensuring the protection of both researchers and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any procedure, a thorough understanding of the reagent's inherent risks is critical. 2,6-Difluoro-4-methylbenzoyl chloride, like other acyl chlorides, is a reactive and hazardous compound. Its proper handling and disposal are dictated by its chemical properties.

1.1. Chemical Reactivity The primary hazard of acyl chlorides stems from their high reactivity with nucleophiles.[1] The electrophilic carbonyl carbon is readily attacked by water, alcohols, and amines.[1][2] The most critical reaction to consider for disposal is hydrolysis.

  • Hydrolysis: 2,6-Difluoro-4-methylbenzoyl chloride reacts vigorously with water, including atmospheric moisture, to produce 2,6-difluoro-4-methylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[1][3] This reaction is exothermic and can lead to a rapid increase in temperature and pressure if not controlled. The HCl gas is a severe respiratory irritant and can cause significant corrosion.[3][4]

1.2. Health Hazards Direct contact and inhalation pose significant health risks. Safety Data Sheets (SDS) consistently classify this and similar compounds as corrosive and lachrymatory (tear-inducing).[5][6]

  • Corrosivity : Causes severe skin burns and serious eye damage.[7][8]

  • Toxicity : May be harmful if swallowed or in contact with skin and can be toxic if inhaled.[9]

  • Sensitization : May cause an allergic skin reaction.[9]

1.3. Environmental Hazards As a halogenated organic compound, improper disposal can be harmful to aquatic life.[10][11] It is imperative to prevent the release of this material into drains or the environment.

Table 1: Key Properties and Hazards of 2,6-Difluoro-4-methylbenzoyl Chloride

PropertyValueSource(s)
CAS Number 252331-53-0N/A
Molecular Formula C8H5ClF2ON/A
Primary Hazards Reacts violently with water; Causes severe skin burns and eye damage; Toxic if inhaled.[5][6][12]
Byproducts of Hydrolysis 2,6-difluoro-4-methylbenzoic acid, Hydrogen Chloride (HCl) gas[1][3][13]

Pre-Disposal Preparations: Controls and Personal Protective Equipment (PPE)

Mitigating the risks identified above requires a combination of engineering controls and appropriate PPE. These measures are non-negotiable.

2.1. Essential Engineering Controls All handling and disposal procedures must be performed in a properly functioning chemical fume hood.[14] This is critical to contain and vent the HCl gas produced during neutralization. An emergency eyewash station and safety shower must be readily accessible.[5]

2.2. Mandatory Personal Protective Equipment (PPE) The following table outlines the minimum PPE required for handling 2,6-Difluoro-4-methylbenzoyl chloride.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile inner gloves with butyl or neoprene outer gloves.Provides layered protection against both the chemical and potential solvents.
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and the corrosive vapors.
Body Protection Flame-resistant laboratory coat.Protects skin and clothing from splashes.
Footwear Closed-toe shoes.Protects feet from spills.[10]

Step-by-Step Neutralization and Disposal Protocol

The core principle of disposal is to convert the reactive acyl chloride into less hazardous, water-soluble products through a controlled quenching and neutralization process.[14][15] This protocol is designed for small quantities (<10 g) typically used in a research setting.

3.1. The Disposal Workflow: A Logical Framework

The entire disposal process can be visualized as a logical sequence of steps, each essential for ensuring safety and compliance.

DisposalWorkflow start_node START: Assess Hazards ppe_node Don PPE start_node->ppe_node prep_node Prepare Quenching Solution (Ice Bath) ppe_node->prep_node add_node Slow, Dropwise Addition of Acyl Chloride prep_node->add_node react_node Stir to Complete Reaction add_node->react_node test_node Test pH (Target: 6-8) react_node->test_node adjust_node Adjust pH if Necessary test_node->adjust_node pH Acidic waste_node Package for Aqueous Waste Disposal test_node->waste_node pH OK adjust_node->test_node end_node END: Document Waste waste_node->end_node

Caption: Logical workflow for the safe neutralization of 2,6-Difluoro-4-methylbenzoyl chloride.

3.2. Detailed Experimental Protocol

Materials:

  • 2,6-Difluoro-4-methylbenzoyl chloride waste

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Large beaker or flask (at least 10x the volume of the quenching solution)

  • Stir plate and magnetic stir bar

  • Ice bath

  • pH paper or pH meter

  • Appropriate hazardous waste container

Procedure:

  • Prepare the Quenching Solution: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in a large flask. The volume should be sufficient to ensure a significant molar excess (at least 3-5 times) of the base relative to the acyl chloride being quenched.

    • Causality: Using a weak base like sodium bicarbonate controls the rate of reaction, preventing a violent evolution of heat and HCl gas. The large excess ensures complete neutralization of all acidic byproducts.[16]

  • Cool the Solution: Place the flask containing the basic solution in an ice bath and begin stirring.

    • Causality: The hydrolysis of acyl chlorides is exothermic. Cooling the mixture absorbs the heat generated, preventing boiling and uncontrolled release of vapors.[14]

  • Controlled Addition: Slowly, using a pipette or dropping funnel, add the 2,6-Difluoro-4-methylbenzoyl chloride to the cold, stirred basic solution drop by drop.

    • Causality: Slow, controlled addition is the most critical step for safety. It keeps the reaction rate manageable and allows the heat and gas to dissipate safely.[14] You will observe gas (CO₂) evolution as the HCl byproduct is neutralized by the bicarbonate/carbonate.

  • Complete the Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 1-2 hours. For larger quantities, an overnight stir is recommended to ensure the reaction goes to completion.

    • Causality: This step ensures that all of the reactive acyl chloride has been fully hydrolyzed and neutralized.

  • Verify Neutralization: Check the pH of the aqueous solution using pH paper or a calibrated pH meter. The final pH should be between 6 and 8. If the solution is still acidic, slowly add more sodium bicarbonate until the target pH is reached.

    • Trustworthiness: This verification step is a self-validating system, confirming that the hazardous, reactive material has been successfully converted to a less hazardous state.

  • Final Disposal: The resulting neutralized aqueous solution contains sodium 2,6-difluoro-4-methylbenzoate, sodium chloride, and excess sodium bicarbonate. This solution must be disposed of as hazardous aqueous waste.

Waste Management and Documentation: Ensuring Compliance

Proper disposal does not end with neutralization. Compliant waste management is a legal and ethical responsibility governed by regulations from bodies like the Environmental Protection Agency (EPA).[17][18][19]

4.1. Waste Stream Segregation It is critical to segregate waste streams to ensure proper disposal and minimize costs.[20]

  • Halogenated Organic Waste: The neutralized aqueous solution should be collected in a designated container for "Halogenated Organic Waste" or "Aqueous Hazardous Waste," as per your institution's guidelines.[10][21]

  • Contaminated Solid Waste: All contaminated items, including gloves, pipette tips, and absorbent materials used for cleanup, must be collected in a separate, clearly labeled container for solid hazardous waste.

  • Empty Containers: The original reagent bottle is not "empty" in a regulatory sense. It must be triple-rinsed with a suitable solvent (e.g., acetone). This rinsate is also considered hazardous waste and should be added to a "Non-Halogenated Organic Waste" container. The rinsed bottle can then be managed according to institutional policy.

4.2. Labeling and Documentation All hazardous waste containers must be properly labeled from the moment the first drop of waste is added.[22] The label must include:

  • The words "Hazardous Waste"

  • The full chemical names of all constituents (e.g., "Water, Sodium 2,6-difluoro-4-methylbenzoate, Sodium Chloride, Sodium Bicarbonate")

  • The approximate percentages of each component

  • The relevant hazard characteristics (e.g., Corrosive, Toxic).[23]

All waste generation and disposal activities should be meticulously documented in a laboratory notebook or a dedicated waste log.

Emergency Procedures

Preparedness is key to safety. All personnel must be familiar with emergency procedures as outlined in the Occupational Safety and Health Administration (OSHA) HAZWOPER standard.[24][25]

  • Spill Response: For a small spill inside a fume hood, cover with a neutralizing agent like sodium bicarbonate powder. Once neutralized, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed container, and label it as hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][6]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

By adhering to this comprehensive guide, researchers can confidently and safely manage the disposal of 2,6-Difluoro-4-methylbenzoyl chloride, upholding the highest standards of laboratory safety and environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. Vertex AI Search.
  • A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis. (2025). Benchchem.
  • What are Federal and State Hazardous Waste Regulations?. (2022, April 19). Vertex AI Search.
  • Regulatory and Guidance Information by Topic: Waste. (2025, August 4). US EPA.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
  • Acyl Halide Substitution Reactions. Vertex AI Search.
  • Halogenated Solvents in Laboratories. Campus Operations.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Hazardous Waste Segregation. Bucknell University.
  • Acid Halides to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE.
  • Quenching Reactive Substances. (2006, October 27). Virginia Tech Chemistry Department.
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng.
  • Chemical Reactivity Hazards - Control and Prevention. Occupational Safety and Health Administration.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, June 27). TCI Chemicals.
  • Reactions of Acyl halide. Vertex AI Search.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • Nucleophilic Acyl Substitution Reactions. Dr. Ayad Kareem, Department of Pharmaceutical Chemistry.
  • SAFETY DATA SHEET. (2012, February 29). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, July 15). TCI Chemicals.
  • Chemistry of Acid Halides. (2024, March 17). LibreTexts.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Vertex AI Search.
  • What Are OSHA Requirements for Hazardous Chemical Storage?. (2024, June 18). Vertex AI Search.
  • Safety data sheet. (2025, July 15). ITW Reagents.

Sources

Handling

Mastering the Handling of 2,6-Difluoro-4-methylbenzoyl chloride: A Guide to Personal Protective Equipment and Safe Laboratory Practices

For Immediate Use by Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, my primary objective is to empower you with the knowledge to work safely and effectively. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my primary objective is to empower you with the knowledge to work safely and effectively. This guide provides essential, actionable information for the safe handling of 2,6-Difluoro-4-methylbenzoyl chloride, a reactive acyl chloride. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the PPE

2,6-Difluoro-4-methylbenzoyl chloride is a corrosive and water-reactive compound. Its primary dangers stem from these properties:

  • Corrosivity : The compound can cause severe skin burns and serious eye damage upon contact. Inhalation of its vapors can also be harmful.[1]

  • Reactivity with Water : Like other acyl chlorides, it reacts with water and other protic solvents. This reaction can be vigorous and produces hydrochloric acid (HCl) gas, which is also corrosive and toxic.[2][3]

Therefore, the selection of Personal Protective Equipment (PPE) is not merely a suggestion but a critical line of defense against these inherent hazards.

Core PPE Requirements: Your Essential Armor

A comprehensive PPE strategy is non-negotiable when handling 2,6-Difluoro-4-methylbenzoyl chloride. The following table summarizes the minimum required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety glasses with side shieldsChemical-resistant gloves (Nitrile or Neoprene)Laboratory coatNot generally required if containers are sealed
Weighing and Transferring Chemical splash goggles and a face shield[4][5]Chemical-resistant gloves (Nitrile or Neoprene)[6]Chemical-resistant apron over a laboratory coat[4]Required if not performed in a certified chemical fume hood[4][7]
Active Reaction/Quenching Chemical splash goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over a laboratory coatAlways required; work must be performed in a certified chemical fume hood[5][6]

Operational Protocols: The "How" of Safe Handling

A. Pre-Operation Checklist

  • Verify Fume Hood Functionality : Ensure your chemical fume hood has a current inspection sticker and is drawing correctly.[6]

  • Inspect PPE : Check all PPE for signs of wear, tear, or degradation.[6] Replace any compromised items.

  • Locate Emergency Equipment : Confirm the location and accessibility of the safety shower, eyewash station, and appropriate fire extinguisher (dry chemical or Class D).[8]

  • Prepare for Spills : Have a chemical spill kit readily available that is suitable for corrosive and water-reactive materials.[9]

B. Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_ppe PPE Selection start Start: Handling 2,6-Difluoro-4-methylbenzoyl chloride check_hood Is a certified chemical fume hood available? start->check_hood no_hood STOP WORK. Consult EHS. check_hood->no_hood No operation_type What is the nature of the operation? check_hood->operation_type Yes weighing Weighing/ Transferring operation_type->weighing Small Scale reaction Active Reaction/ Quenching operation_type->reaction Large Scale/ Exothermic storage Storage/ Transport operation_type->storage Sealed Containers ppe_weigh Goggles & Face Shield Nitrile/Neoprene Gloves Chem-Resistant Apron weighing->ppe_weigh ppe_react Goggles & Face Shield Nitrile/Neoprene Gloves Chem-Resistant Apron Work in Fume Hood reaction->ppe_react ppe_store Safety Glasses Nitrile/Neoprene Gloves Lab Coat storage->ppe_store end Proceed with Caution ppe_weigh->end ppe_react->end ppe_store->end

Caption: PPE selection workflow for handling 2,6-Difluoro-4-methylbenzoyl chloride.

C. Step-by-Step Handling and Dispensing

  • Work in a Fume Hood : All manipulations of 2,6-Difluoro-4-methylbenzoyl chloride must be performed in a properly functioning chemical fume hood to protect against inhalation of corrosive vapors.[5]

  • Inert Atmosphere : Due to its water reactivity, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[8]

  • Grounding : Take precautionary measures against static discharge, especially when transferring flammable liquids.

  • Dispensing : Use a syringe or cannula for liquid transfers. If pouring, do so slowly and carefully to avoid splashing.

  • Container Sealing : Keep containers tightly closed when not in use and store in a dry, well-ventilated area away from incompatible materials like water, strong bases, and alcohols.[10][11]

Emergency Procedures: Plan for the Unexpected

A. Spill Response

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.[8]

  • Assess the Spill : For small spills, trained personnel wearing appropriate PPE may proceed with cleanup. For large spills, evacuate the lab and call emergency services.

  • Containment : Use a non-combustible absorbent material like sand or vermiculite to contain the spill. DO NOT USE WATER or combustible materials like paper towels.[12]

  • Cleanup : Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[12]

  • Decontamination : Decontaminate the spill area with a suitable solvent, followed by a thorough washing.

B. Personal Exposure

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Management: Responsible Disposal

  • Quenching : Unused or residual 2,6-Difluoro-4-methylbenzoyl chloride should be quenched before disposal. This can be done by slowly adding it to a stirred solution of sodium bicarbonate or a suitable alcohol like isopropanol.[14] This process is exothermic and should be performed in an ice bath within a fume hood.

  • Waste Collection : All contaminated materials, including gloves, absorbent materials, and empty containers, must be collected in a designated, sealed, and properly labeled hazardous waste container.[12]

  • Disposal : Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.[15]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2,6-Difluoro-4-methylbenzoyl chloride, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies. Retrieved from [Link]

  • Water Reactive Chemicals SOP. (n.d.). Wayne State University. Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]

  • Acyl Chloride Uses, Reactions & Synthesis. (n.d.). Study.com. Retrieved from [Link]

  • Safety Precautions for Corrosive Substances. (2022, August 25). University of St Andrews. Retrieved from [Link]

  • 6 Quick Tips for Improving Corrosive Chemical Safety Onsite. (2023, March 15). Storemasta Blog. Retrieved from [Link]

  • Water Reactive Chemicals SOP. (n.d.). Texas Woman's University. Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Dival. Retrieved from [Link]

  • SOP: Water-Reactive Chemicals. (2024, April 12). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]

  • Water reactive chemicals - Standard Operating Procedure (SOP). (2022, October 10). College of the Holy Cross. Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

  • Acyl chloride. (n.d.). ChemEurope.com. Retrieved from [Link]

  • What should I reconsider in my experiment for acyl chloride to be formed? (2019, March 4). ResearchGate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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